6-Bromo-3,3-dimethylindolin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAOYNGOQUASPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158326-84-2 | |
| Record name | 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-3,3-dimethylindolin-2-one chemical properties
An In-Depth Technical Guide to 6-Bromo-3,3-dimethylindolin-2-one for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the structural nuances, reactivity, synthesis, and spectroscopic characterization that underpin its utility in modern chemical research.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 158326-84-2) belongs to the oxindole class of compounds, which are a cornerstone in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs.[1][2] The strategic placement of a bromine atom on the aromatic ring and gem-dimethyl groups at the C3 position makes this molecule a highly versatile and sterically defined building block.
The fundamental physicochemical properties are summarized below, providing a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 158326-84-2 | [3][4] |
| Molecular Formula | C₁₀H₁₀BrNO | [3][5] |
| Molecular Weight | 240.10 g/mol | [3] |
| Appearance | Light Beige to Light Brown Solid | [6] |
| Boiling Point | 333.3 ± 42.0 °C (Predicted) | [5][6] |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 13.47 ± 0.40 (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and DMSO | [6] |
Structural Analysis and Reactivity Insights
The molecule's reactivity is dictated by three primary functional zones: the bromo-substituted aromatic ring, the lactam (cyclic amide) moiety, and the sterically influential gem-dimethyl group.
Caption: 2D structure and key reactive sites of this compound.
-
Aryl Bromide : The C-Br bond at the 6-position is the most valuable functional handle for derivatization. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents, providing a direct pathway to diverse chemical libraries.
-
Lactam N-H : The secondary amine within the lactam ring is nucleophilic and can be deprotonated with a suitable base. The resulting anion can undergo N-alkylation, N-arylation, or N-acylation, offering another vector for structural modification.
-
Gem-Dimethyl Group : Located at the C3 position, this group is crucial. It imparts steric hindrance that can influence the conformation of the molecule and its derivatives. Furthermore, it blocks the α-position to the carbonyl, preventing potential side reactions like enolization and self-condensation that can occur in unsubstituted oxindoles.
Representative Synthesis Protocol
While multiple synthetic routes to substituted oxindoles exist, a common and reliable method involves the intramolecular cyclization of an α-haloamide precursor, which is itself derived from the corresponding aniline.
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology (Illustrative)
This protocol is a representative pathway; optimizations are typically required based on laboratory-specific conditions.
-
Synthesis of 6-Bromooxindole (Parent Core) : A common route starts from a commercially available substituted aniline. For instance, 2-(2-Amino-4-bromophenyl)acetic acid can be cyclized under thermal or acid-catalyzed conditions to yield 6-bromoindolin-2-one. This precursor itself is typically prepared via reduction of the corresponding nitro compound, 2-(4-Bromo-2-nitrophenyl)acetic acid.
-
C3-Alkylation (Gem-Dimethylation) :
-
Rationale : To introduce the two methyl groups at the C3 position, a strong base is required to deprotonate the C3 carbon, forming an enolate. This is followed by reaction with an electrophilic methyl source. The process is performed twice.
-
Protocol : a. To a solution of 6-bromoindolin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) dropwise. b. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation at both N1 and C3. c. Add methyl iodide (MeI) (2.5 eq) dropwise. The causality here is the high reactivity of MeI as an Sₙ2 electrophile. d. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. e. Quench the reaction carefully with saturated aqueous NH₄Cl solution. f. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product via column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected data are summarized below.
| Technique | Expected Signature |
| ¹H NMR | δ 7.0-7.5 ppm : Aromatic protons (multiplets, 3H). The bromine and lactam ring will influence their precise shifts and coupling patterns. δ 8.0-9.0 ppm : N-H proton (broad singlet, 1H), exchangeable with D₂O. δ ~1.3 ppm : Gem-dimethyl protons (singlet, 6H), characteristic sharp signal due to equivalence. |
| ¹³C NMR | δ ~180 ppm : Carbonyl carbon (C=O) of the lactam. δ 120-145 ppm : Aromatic carbons (multiple signals). The carbon attached to bromine (C-Br) will be shifted. δ ~45 ppm : Quaternary carbon (C3) bearing the dimethyl groups. δ ~25 ppm : Methyl carbons (-CH₃). |
| FT-IR (cm⁻¹) | ~3200 cm⁻¹ : N-H stretching vibration. ~1710 cm⁻¹ : C=O (lactam carbonyl) stretching, a strong and characteristic absorption. ~1600, ~1480 cm⁻¹ : C=C aromatic ring stretching. |
| Mass Spec. (MS) | Molecular Ion (M⁺) : A prominent peak at m/z 240. Isotopic Pattern : A characteristic M+2 peak at m/z 242 of nearly identical intensity to the M⁺ peak, which is the definitive signature of a single bromine atom. |
Utility in Drug Discovery and Medicinal Chemistry
The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly as protein kinase inhibitors in oncology (e.g., Sunitinib).[7]
This compound serves as an ideal starting point for building libraries of novel drug candidates.[1]
-
Scaffold for Kinase Inhibitors : The indolinone core can mimic the hydrogen bonding pattern of ATP in the hinge region of protein kinases. The bromine at position 6 allows for the introduction of substituents that can target the solvent-exposed region or deeper hydrophobic pockets of the kinase active site.
-
Intermediate for Complex Synthesis : Beyond kinase inhibitors, the bromo-handle facilitates entry into diverse chemical spaces. Derivatives of 6-bromoindole have been investigated as potentiators of antibiotics and other biological applications.[8] The synthesis of complex natural products and other biologically active molecules often relies on intermediates where a halogen provides a site for late-stage functionalization.[9][10]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification : It is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage condition is sealed in dry, room temperature.[3][6]
References
-
PubChem. 6-Bromo-3,3-dimethylhexan-2-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Available from: [Link]
- Google Patents. CN104292145A - Preparation method of 6-bromoindole derivative.
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Pharmaffiliates. CAS No : 104086-73-9 | Product Name : Z-3-Dodecenyl E-Crotonate. Available from: [Link]
-
Semantic Scholar. 6-bromoindole. Available from: [Link]
-
National Institutes of Health. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Available from: [Link]
-
Adooq Bioscience. 468924 Z-3-Dodecenyl E-Crotonate CAS: 104086-73-9. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Available from: [Link]
-
acgpubs.org. Supporting information. Available from: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 3. 158326-84-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 158326-84-2 [chemicalbook.com]
- 5. This compound CAS#: 158326-84-2 [m.chemicalbook.com]
- 6. This compound | 158326-84-2 [amp.chemicalbook.com]
- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 10. 6-bromoindole | Semantic Scholar [semanticscholar.org]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Bromo-3,3-dimethylindolin-2-one (CAS: 158326-84-2): A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Bromo-3,3-dimethylindolin-2-one, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on providing actionable insights and robust methodologies.
Introduction: The Significance of the 3,3-Dimethyloxindole Scaffold
The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 3-position creates a unique chemical entity, this compound, with tailored physicochemical properties that make it an invaluable intermediate in the synthesis of targeted therapeutics. This modification can enhance metabolic stability and provide a key handle for further chemical elaboration, allowing for the fine-tuning of a molecule's pharmacological profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 158326-84-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [2] |
Synthesis of this compound
The synthesis of this compound can be conceptually approached through two primary routes: the Fischer indole synthesis followed by oxidation and methylation, or the direct alkylation of a pre-formed 6-bromooxindole core. The latter is often preferred for its efficiency and control.
Synthetic Pathway: Alkylation of 6-Bromooxindole
A robust and scalable method for the synthesis of this compound involves the exhaustive methylation of 6-bromooxindole. This process typically utilizes a strong base to deprotonate the acidic C-3 position, followed by quenching with an electrophilic methyl source like methyl iodide.
Sources
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the design of targeted therapeutics. This guide provides a comprehensive technical overview of a specific, yet highly significant, derivative: 6-Bromo-3,3-dimethylindolin-2-one. As a Senior Application Scientist, my goal is to not only present the fundamental molecular characteristics of this compound but also to provide actionable insights into its synthesis, characterization, and potential applications in drug discovery. The methodologies described herein are grounded in established chemical principles, ensuring both scientific integrity and practical utility for researchers in the field.
Molecular Architecture and Physicochemical Properties
This compound possesses a bicyclic structure, comprising a benzene ring fused to a five-membered lactam ring. The key structural features are a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 3-position of the lactam ring. This gem-dimethyl substitution at the C3 position is a notable feature, influencing the molecule's conformation and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [Calculated] |
| Molecular Weight | 240.10 g/mol | [Calculated] |
| CAS Number | 158326-84-2 | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| Storage | Sealed in a dry environment at room temperature | [2] |
The presence of the bromine atom significantly impacts the electronic properties of the aromatic ring through its inductive and resonance effects. The gem-dimethyl group at the stereocenter C3 sterically hinders the adjacent carbonyl group and can influence the binding affinity and selectivity of its derivatives for biological targets.
Synthesis of this compound: A Plausible Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 3,3-Dimethylindolin-2-one (Precursor)
This step can be achieved through a two-stage process starting from isatin.
-
Rationale: The gem-dimethyl group is installed via a Grignard reaction, which is a robust method for forming carbon-carbon bonds at a carbonyl carbon. The subsequent reduction of the tertiary alcohol is necessary to yield the desired 3,3-dimethyl substitution.
-
Methodology:
-
Grignard Reaction: To a solution of isatin in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C, add an excess (approximately 2.5 equivalents) of methylmagnesium bromide solution dropwise. The reaction is typically stirred for several hours at room temperature to ensure complete conversion to the 3-hydroxy-3-methylindolin-2-one intermediate. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Reduction: The crude tertiary alcohol intermediate is then subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or acetic acid. This step removes the hydroxyl group to afford 3,3-dimethylindolin-2-one.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Step 2: Regioselective Bromination
-
Rationale: The electron-donating nature of the amide nitrogen in the indolin-2-one ring directs electrophilic aromatic substitution primarily to the para-position (C6) relative to the nitrogen. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[3][4]
-
Methodology:
-
Reaction Setup: Dissolve the synthesized 3,3-dimethylindolin-2-one in a suitable solvent such as acetonitrile or dichloromethane.
-
Bromination: Add one equivalent of N-bromosuccinimide (NBS) to the solution. The reaction can be carried out at room temperature, although gentle heating (e.g., 60 °C) may be required to drive the reaction to completion.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by recrystallization or column chromatography.
-
Spectroscopic Characterization: The Molecular Fingerprint
The definitive identification of this compound relies on a combination of spectroscopic techniques. While the exact spectra for this specific compound are not publicly available, the following sections provide an expert interpretation of the expected spectral data based on the analysis of closely related structures.
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the number and connectivity of hydrogen atoms in the molecule.
| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~8.0-8.5 | singlet (broad) | - | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the nitrogen and exchange. |
| Aromatic H (C7-H) | ~7.3-7.5 | doublet | ~1.5-2.0 | This proton is ortho to the bromine and will appear as a doublet due to coupling with the C5-H. |
| Aromatic H (C5-H) | ~7.1-7.3 | doublet of doublets | ~8.0-8.5, ~1.5-2.0 | This proton is coupled to both the C4-H (ortho) and C7-H (meta). |
| Aromatic H (C4-H) | ~6.8-7.0 | doublet | ~8.0-8.5 | This proton is ortho to the C5-H. |
| Methyl (2 x CH₃) | ~1.3-1.5 | singlet | - | The two methyl groups are equivalent and attached to a quaternary carbon, hence they appear as a single sharp peak. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments.
| Predicted Carbon | Chemical Shift (δ, ppm) | Rationale |
| C=O (C2) | ~180-185 | The carbonyl carbon of the lactam is significantly deshielded. |
| Aromatic C (C7a) | ~142-145 | Quaternary carbon attached to nitrogen. |
| Aromatic C (C3a) | ~135-138 | Quaternary carbon adjacent to the aromatic ring. |
| Aromatic C (C5) | ~128-132 | Methine carbon on the aromatic ring. |
| Aromatic C (C4) | ~125-128 | Methine carbon on the aromatic ring. |
| Aromatic C (C7) | ~115-120 | Methine carbon on the aromatic ring. |
| Aromatic C-Br (C6) | ~110-115 | Carbon directly attached to bromine. |
| Quaternary C (C3) | ~45-50 | The sp³ hybridized carbon bearing the two methyl groups. |
| Methyl C (2 x CH₃) | ~25-30 | The two equivalent methyl carbons. |
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| N-H | ~3200-3300 | Stretching |
| C-H (aromatic) | ~3000-3100 | Stretching |
| C-H (aliphatic) | ~2850-3000 | Stretching |
| C=O (lactam) | ~1700-1720 | Stretching |
| C=C (aromatic) | ~1600 and ~1470 | Stretching |
| C-N | ~1200-1300 | Stretching |
| C-Br | ~500-600 | Stretching |
The strong absorption band for the lactam carbonyl is a particularly diagnostic feature of the indolin-2-one core.[5]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br).[6]
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A significant fragment at [M-15]⁺ would be expected, corresponding to the loss of one of the methyl groups.
-
Loss of the bromine atom (-Br): A fragment corresponding to [M-79]⁺ and [M-81]⁺ may be observed.
-
Alpha-cleavage: Cleavage of the bond between C3 and the gem-dimethyl group can lead to characteristic fragments.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Relevance in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest to medicinal chemists for several reasons:
-
Kinase Inhibition: The indolin-2-one core is a well-established pharmacophore for the development of protein kinase inhibitors.[7][8] By modifying the substituents on this scaffold, it is possible to achieve selectivity for different receptor tyrosine kinases (RTKs), which are key targets in cancer therapy.[7] The 6-bromo substituent can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.
-
Antimicrobial and Anti-inflammatory Potential: Bromoindole derivatives have been shown to possess antimicrobial and anti-inflammatory properties.[9][10][11] The presence of the bromine atom can enhance the biological activity of the molecule.
-
Structural Rigidity: The gem-dimethyl group at the C3 position provides steric bulk and restricts the conformational flexibility of the molecule. This can lead to improved binding affinity and selectivity for a specific biological target.
Caption: Potential applications of the this compound scaffold in drug discovery.
Conclusion and Future Directions
This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure can be unambiguously confirmed using standard spectroscopic methods. The insights provided in this guide are intended to empower researchers to explore the full potential of this and related indolin-2-one derivatives. Future research efforts could focus on the development of a scalable synthesis, a thorough investigation of its biological activity against a panel of relevant targets, and the exploration of its use as a scaffold for the creation of diverse chemical libraries for high-throughput screening. The unique combination of a bromine handle for further derivatization and the conformational constraint imposed by the gem-dimethyl group makes this compound a highly promising starting point for the discovery of next-generation therapeutics.
References
- Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1129.
- Electrochemical Cobalt-Catalyzed C-H or N-H Oxidation: A Facile Route to Synthesis of Substituted Oxindoles.
- Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionaliz
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Preparation of 3,3-disubstituted oxindoles by addition of malon
- Flakus, H. T., & Hachuła, B. (2011). Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices. The Journal of Physical Chemistry A, 115(44), 12150-12160.
- Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. (2023).
- Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives.
- Mass Spectrometry - Fragmentation P
- Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Organic Chemistry Portal.
- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv
- electrophilic aromatic bromination with N-bromosuccinimide. YouTube. (2021).
- Study of Mass Spectra of Some Indole Deriv
- Mass Spectrometry Fragment
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides.
- Fragment
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- 1H NMR chemical shift assignments for M2 compared with several indole...
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
- A guide to 13C NMR chemical shift values. Compound Interest. (2015).
- Tables For Organic Structure Analysis.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3.
- 13C | Solvent | NMR Chemical Shifts. NMRS.io.
- 13-C NMR Chemical Shift Table.pdf.
- biological activity of substituted 3-nitroindoles. Benchchem.
- (E)-3-(3-Methylbut-2-en-1-ylidene)indolin-2-one - Optional[13C NMR] - Chemical. SpectraBase.
- Representative FTIR Spectrum for Oxindole in CCl4.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- Current results on the biological and pharmacological activities of Indole-3-carbinol. NIH.
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019).
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-3,3-dimethylindolin-2-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Bromo-3,3-dimethylindolin-2-one
Introduction
This compound, also known as 6-bromo-3,3-dimethyloxindole, is a vital heterocyclic scaffold in medicinal chemistry and materials science. The oxindole core is a privileged structure found in numerous bioactive natural products and pharmaceuticals. The strategic placement of a bromine atom at the C6 position provides a versatile handle for further functionalization via cross-coupling reactions, while the gem-dimethyl group at the C3 position introduces steric bulk and locks the stereocenter, which can be crucial for modulating biological activity. This guide details a reliable and robust two-step synthetic pathway, providing in-depth mechanistic insights and a field-proven experimental protocol suitable for researchers in drug development and organic synthesis.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C7-N1 bond, revealing an N-aryl amide precursor. This disconnection points to an intramolecular Friedel-Crafts alkylation as the key bond-forming step. The required precursor, an α-halo amide, can be readily assembled from commercially available starting materials: 4-bromoaniline and 2-bromo-2-methylpropanoyl bromide.
This strategy is advantageous due to the accessibility of the starting materials and the high efficiency of the two chosen reaction classes: nucleophilic acyl substitution to form the amide, followed by a Lewis acid-catalyzed intramolecular SNAr-type cyclization.
Synthetic Pathway Visualization
The overall two-step synthesis is outlined below. The process begins with the formation of an amide intermediate, which is then cyclized to yield the final product.
Caption: Workflow for the synthesis of this compound.
Part 1: Synthesis of N-(4-bromophenyl)-2-bromo-2-methylpropanamide
This initial step involves the acylation of 4-bromoaniline with 2-bromo-2-methylpropanoyl bromide. The reaction proceeds via a standard nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the HBr byproduct, preventing the protonation of the starting aniline and driving the reaction to completion.
Mechanistic Insight
The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This forms a tetrahedral intermediate which subsequently collapses, expelling the bromide leaving group to form the amide bond. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl bromide.
Detailed Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add 4-bromoaniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution.
-
Acyl Bromide Addition: Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous THF dropwise to the cooled, stirring mixture over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a precipitate (triethylammonium bromide) will be observed.
-
Workup: Filter off the solid precipitate and wash it with a small amount of THF. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, N-(4-bromophenyl)-2-bromo-2-methylpropanamide, which can be used in the next step, often without further purification.
Part 2: Synthesis of this compound
This final step is a classic intramolecular Friedel-Crafts alkylation. The Lewis acid, aluminum chloride (AlCl₃), is essential for this transformation.
Mechanistic Insight
The AlCl₃ coordinates to the bromine atom of the α-bromo group on the amide precursor. This coordination polarizes the C-Br bond, making the α-carbon significantly more electrophilic. The electron-rich benzene ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon. The cyclization occurs at the carbon atom ortho to the amide-directing group. A subsequent deprotonation-aromatization step yields the stable oxindole ring system.[2]
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and under an argon atmosphere, place anhydrous aluminum chloride (AlCl₃) (2.5 eq).
-
Reagent Addition: Add the crude N-(4-bromophenyl)-2-bromo-2-methylpropanamide (1.0 eq) from the previous step to the flask.
-
Reaction Conditions: Carefully heat the reaction mixture to 130 °C with stirring. The mixture will melt and darken. Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Quantitative Data Summary
The following table provides an overview of the reagents used in this synthetic pathway.
| Step | Reagent | Molar Eq. | Purpose |
| 1 | 4-Bromoaniline | 1.0 | Starting Material |
| 1 | 2-Bromo-2-methylpropanoyl bromide | 1.1 | Acylating Agent |
| 1 | Triethylamine (TEA) | 1.2 | Acid Scavenger |
| 1 | Anhydrous THF | - | Solvent |
| 2 | N-(4-bromophenyl)-2-bromo-2-methylpropanamide | 1.0 | Cyclization Precursor |
| 2 | Aluminum Chloride (AlCl₃) | 2.5 | Lewis Acid Catalyst |
Note: Yields for this specific pathway are typically moderate to good, but are highly dependent on the purity of reagents and adherence to anhydrous conditions.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound. The pathway relies on fundamental and well-understood organic reactions, making it accessible for researchers and drug development professionals. The final product is a valuable intermediate, primed for further chemical exploration through reactions like Suzuki or Buchwald-Hartwig cross-couplings at the bromine position, enabling the synthesis of diverse and complex molecular architectures.
References
A Spectroscopic Guide to 6-Bromo-3,3-dimethylindolin-2-one: Structure Elucidation and Data Interpretation
Abstract
6-Bromo-3,3-dimethylindolin-2-one is a key heterocyclic scaffold utilized in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its precise structural characterization is paramount for ensuring reaction success, purity, and downstream efficacy. This technical guide provides an in-depth analysis of the core spectroscopic data essential for the unequivocal identification and quality assessment of this compound. We will explore the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering field-proven insights for researchers, chemists, and quality control professionals in the drug development sector.
Introduction and Molecular Structure
The indolin-2-one core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 3-position creates a versatile building block (CAS Number: 158326-84-2) with specific steric and electronic properties. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the molecular architecture of this compound. Each technique offers a unique piece of the structural puzzle, and together, they provide a comprehensive and validated fingerprint of the molecule.
Below is the chemical structure of this compound with a standard numbering convention used for subsequent spectral assignments.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.
Data Summary: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Broad Singlet | 1H | NH -1 |
| ~ 7.2 - 7.4 | Doublet | 1H | H -4 |
| ~ 7.1 - 7.2 | Doublet of Doublets | 1H | H -5 |
| ~ 6.9 - 7.0 | Doublet | 1H | H -7 |
| ~ 1.35 | Singlet | 6H | C3-(CH ₃)₂ |
Spectral Interpretation
The ¹H NMR spectrum is highly characteristic. The gem-dimethyl groups at the C3 position are magnetically equivalent and thus appear as a prominent singlet integrating to six protons, typically observed around δ 1.35 ppm .
The aromatic region reveals the substitution pattern. The proton at C7 (ortho to the amide nitrogen) is expected to appear as a doublet. The proton at C4 (adjacent to the fused ring junction) will also be a doublet. The proton at C5 , being coupled to both H-4 and H-7 (though the meta coupling to H-7 might be small), is anticipated to appear as a doublet of doublets. The bromine atom at C6 deshields the ortho protons (H-5 and H-7) to a certain extent.
A broad singlet, typically observed downfield (e.g., δ 8.0-8.5 ppm in DMSO-d₆), corresponds to the amide proton (NH -1). Its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count and characterization of the carbon framework.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[2]
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 180 - 185 | C 2 | Amide Carbonyl Carbon |
| ~ 142 - 145 | C 7a | Aromatic C adjacent to N |
| ~ 130 - 135 | C 5 | Aromatic CH |
| ~ 125 - 130 | C 4 | Aromatic CH |
| ~ 120 - 125 | C 3a | Aromatic C (fused) |
| ~ 115 - 120 | C 6 | Aromatic C-Br |
| ~ 110 - 115 | C 7 | Aromatic CH |
| ~ 45 - 50 | C 3 | Quaternary sp³ Carbon |
| ~ 24 - 28 | C3-(C H₃)₂ | Methyl Carbons |
Spectral Interpretation
The most downfield signal in the spectrum, around δ 180-185 ppm , is unequivocally assigned to the amide carbonyl carbon (C2 ), a characteristic shift for such functional groups.[3] The aromatic region will display six distinct signals. The carbon bearing the bromine atom (C6 ) will have its chemical shift influenced by the heavy atom effect. The carbon atoms adjacent to the electron-withdrawing amide group (C7a ) will be shifted downfield. The quaternary sp³ carbon (C3 ) is expected around δ 45-50 ppm , while the two equivalent methyl carbons will appear as a single, typically intense signal in the aliphatic region around δ 24-28 ppm .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information based on its fragmentation patterns.
Experimental Protocol: MS
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). Electrospray ionization (ESI) in positive mode is a common and effective technique.
-
Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.
Data Summary: MS
| m/z | Assignment | Rationale |
| 239.99 | [M]+• | Molecular ion with ⁷⁹Br isotope |
| 241.99 | [M+2]+• | Molecular ion with ⁸¹Br isotope |
| 224.97 | [M-CH₃]+ | Fragment from loss of a methyl group (with ⁷⁹Br) |
| 226.97 | [M-CH₃+2]+ | Fragment from loss of a methyl group (with ⁸¹Br) |
Note: Observed m/z values may vary slightly based on instrumentation and ionization mode (e.g., [M+H]⁺ at 240.99 and 242.99).
Interpretation and Fragmentation
The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks for the molecular ion ([M]+• and [M+2]+•) and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensity. The monoisotopic mass of the compound is approximately 239.99 Da.[4]
A primary fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, which is a common fragmentation for compounds with a gem-dimethyl group. This results in a stable acylium ion.
Caption: Plausible fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.
Data Summary: IR
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3200 - 3300 | N-H Stretch | Amide (N-H) |
| ~ 2950 - 2980 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~ 1680 - 1710 | C=O Stretch | Amide (Lactam) |
| ~ 1600 - 1620 | C=C Stretch | Aromatic Ring |
| ~ 550 - 650 | C-Br Stretch | Aryl Bromide |
Spectral Interpretation
The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) ring. The N-H stretching vibration of the amide is expected to appear as a moderately broad band around 3200-3300 cm⁻¹ . The presence of the gem-dimethyl groups is confirmed by the aliphatic C-H stretching bands just below 3000 cm⁻¹ (e.g., ~2970 cm⁻¹ ). Finally, the C-Br stretch, while weaker, can typically be found in the fingerprint region between 550-650 cm⁻¹ .[5]
Conclusion
The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provide a robust and self-validating system for the structural confirmation of this compound. ¹H NMR confirms the proton environment and substitution pattern, ¹³C NMR maps the carbon backbone, Mass Spectrometry verifies the molecular weight and elemental composition (via bromine's isotopic pattern), and IR spectroscopy identifies the essential functional groups. This comprehensive spectroscopic profile is indispensable for ensuring material identity, purity, and quality in any research or development setting.
References
Sources
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. PubChemLite - 6-bromo-2,2-dimethylindolin-3-one (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-3,3-dimethylindolin-2-one
Introduction
The 3,3-disubstituted indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic introduction of functional groups onto this core provides a powerful platform for modulating pharmacological activity. 6-Bromo-3,3-dimethylindolin-2-one is a particularly valuable synthetic intermediate, offering two primary, orthogonal sites for chemical modification: the nucleophilic nitrogen of the lactam and the carbon-bromine bond on the aromatic ring, which is primed for transition-metal-catalyzed cross-coupling reactions. The gem-dimethyl substitution at the C3 position provides steric bulk, enhancing the metabolic stability of its derivatives, a desirable trait in drug development.
This guide provides a comprehensive overview of the reactivity profile of this compound, offering field-proven insights and detailed protocols for its derivatization. We will explore the key transformations that underscore its versatility as a building block for creating diverse chemical libraries aimed at discovering novel therapeutic agents.
Synthesis of the Core Scaffold
While various methods exist for the synthesis of oxindole cores, a common and effective route to this compound involves the cyclization of an appropriately substituted α-haloamide derived from a bromoaniline precursor. This foundational synthesis sets the stage for subsequent functionalization.
Part 1: Reactivity at the N1 Position (Amide Nitrogen)
The amide proton at the N1 position is acidic and can be readily removed by a suitable base, generating a nucleophilic anion. This anion serves as a handle for introducing a wide array of substituents through alkylation and arylation reactions.
N-Alkylation
The introduction of alkyl groups at the N1 position is a fundamental transformation, typically achieved via an SN2 reaction between the generated indolinone anion and an alkyl halide.
Causality Behind Experimental Choices: The choice of base is critical for achieving efficient and selective N-alkylation.
-
Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is a common choice. As a strong, non-nucleophilic base, it irreversibly deprotonates the amide N-H, driving the reaction to completion without competing nucleophilic attack on the alkylating agent.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the counter-ion (e.g., Na⁺), leaving a more reactive, "naked" indolinone anion, which accelerates the rate of the SN2 reaction.
-
Milder Bases: For highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide) or sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) can be employed, often in solvents like acetone or acetonitrile.[3]
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the indolinone core.
Representative Protocol: N-Benzylation
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 240.11 | 1.0 g | 4.16 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 200 mg | 5.00 | 1.2 |
| Benzyl Bromide | 171.04 | 0.55 mL | 4.58 | 1.1 |
| Anhydrous DMF | - | 20 mL | - | - |
Procedure:
-
To an oven-dried, round-bottom flask under an argon atmosphere, add this compound.
-
Add anhydrous DMF via syringe and cool the stirred solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become colored.
-
Add benzyl bromide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-benzylated product.
N-Arylation
The formation of a C(aryl)-N bond can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[4][5] The Ullmann reaction, a classic method, typically requires harsh conditions (high temperatures) and stoichiometric copper.[6][7][8] Modern palladium-catalyzed methods offer milder conditions and broader substrate scope.
The choice between these methods often depends on the electronic properties of the aryl halide coupling partner and the desired functional group tolerance. For instance, the presence of an N-phenyl group is confirmed by the existence of 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one.[4]
Part 2: Reactivity at the C6-Bromo Position
The C6-bromo substituent is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. This aryl bromide is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄, or generated in situ from Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand is required. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling challenging substrates.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[9] It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[11]
-
Solvent: The reaction is often run in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to ensure solubility of both the organic substrates and the inorganic base.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling with Phenylboronic Acid
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 240.11 | 500 mg | 2.08 | 1.0 |
| Phenylboronic Acid | 121.93 | 305 mg | 2.50 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 120 mg | 0.104 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 575 mg | 4.16 | 2.0 |
| 1,4-Dioxane / Water | - | 10 mL / 2 mL | - | - |
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-phenyl derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction is a cornerstone of modern medicinal chemistry for accessing anilines and their derivatives under relatively mild conditions.[14][15]
Causality Behind Experimental Choices:
-
Catalyst System: The evolution of this reaction is marked by the development of sophisticated phosphine ligands. While early systems used simple ligands like P(o-tolyl)₃, modern protocols employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, JohnPhos) or bidentate ligands (e.g., BINAP, Xantphos).[16] These ligands promote the crucial, often rate-limiting, reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or LiHMDS can be used depending on the substrate's sensitivity.[16]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is invaluable for synthesizing arylalkynes, which are versatile intermediates and structural motifs in materials science and pharmaceuticals.[17][18]
Causality Behind Experimental Choices:
-
Classic Conditions: The reaction is traditionally co-catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI).[17] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[19]
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of copper-free protocols.[20] These methods typically require a stronger amine base (e.g., pyrrolidine, diisopropylamine) which serves both as a base and potentially as a ligand, and often use more sophisticated palladium/phosphine catalyst systems to facilitate the catalytic cycle without the copper acetylide intermediate.[19][20]
Representative Protocol: Copper-Free Sonogashira Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 240.11 | 500 mg | 2.08 | 1.0 |
| Phenylacetylene | 102.14 | 0.27 mL | 2.50 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 73 mg | 0.104 | 0.05 |
| Diisopropylamine (DIPA) | 101.19 | 1.5 mL | - | - |
| Anhydrous THF | - | 10 mL | - | - |
Procedure:
-
To a Schlenk tube, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, DIPA, and phenylacetylene via syringe.
-
Heat the mixture to 60 °C and stir for 6-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 6-(phenylethynyl) derivative.
Heck Reaction
The Mizoroki-Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, resulting in a substituted alkene product.[21][22] It is a powerful method for vinylation of aryl halides.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst, which is reduced in situ to the active Pd(0) species.[21]
-
Ligands: While some Heck reactions can be performed "ligand-free" (especially with aryl iodides), the use of phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) is generally required for aryl bromides to improve catalyst stability and activity.[21]
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the HBr generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[23][24]
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Part 3: Applications in Medicinal Chemistry
Derivatives of the this compound scaffold have been explored for various therapeutic applications, highlighting the value of this core in drug discovery. The ability to rapidly generate diverse analogues via the reactions described above allows for efficient structure-activity relationship (SAR) studies.
| Derivative Class | Therapeutic Target/Activity | Reference |
| 3-Substituted Indolin-2-ones | Receptor Tyrosine Kinase (VEGFR, PDGFR) Inhibitors | [2] |
| 5-Bromo-substituted Indolinones | Cytotoxic agents against cancer cell lines | [25] |
| General Indole Derivatives | Antitumor, Antihypertensive, Antimitotic Agents | [26] |
The functionalization at the C6 position, in particular, allows for the extension of substituents into solvent-exposed regions of protein binding pockets, which can be a key strategy for improving potency and selectivity.
Conclusion
This compound is a robust and versatile starting material for the synthesis of complex molecules. Its reactivity is dominated by two key, orthogonal sites: the N1-amide and the C6-bromo positions. Mastery of N-alkylation/arylation and the suite of palladium-catalyzed cross-coupling reactions at the C6-position provides chemists with a powerful toolkit. The insights and protocols detailed in this guide serve as a foundation for researchers, scientists, and drug development professionals to leverage this valuable scaffold in the creation of novel chemical entities with significant therapeutic potential.
References
-
Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Antal, C., et al. (n.d.). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Perumal, S., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]
-
ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
B. R. Raju, et al. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Retrieved from [Link]
-
Carretero, J. C., et al. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
G. T., et al. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). C2-C3-Substituted Indole Scaffolds. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. Retrieved from [Link]
-
PubMed. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]
-
Nikalje, A. P., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. PubMed Central. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-BROMO-3,3-DIMETHYL-1-PHENYLINDOLIN-2-ONE | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
solubility of 6-Bromo-3,3-dimethylindolin-2-one in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Bromo-3,3-dimethylindolin-2-one for Research and Development
Executive Summary
This compound is a halogenated oxindole derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its utility in the synthesis of more complex molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its physical and chemical properties.[1][2] Foremost among these is its solubility profile in common organic solvents, a critical parameter that dictates the choice of reaction media, purification strategies, and formulation approaches. This guide provides a detailed analysis of the factors governing the solubility of this compound, presents available solubility data, and outlines a robust experimental protocol for its determination, empowering researchers to optimize its use in their laboratory workflows.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" provides a foundational framework for predicting solubility, where a solute's polarity, hydrogen bonding capability, and molecular size determine its affinity for a given solvent.[3]
This compound (MW: 240.1 g/mol ) possesses a rigid, heterocyclic structure with distinct regions of varying polarity.[4]
-
Polar Moieties: The lactam (a cyclic amide) functional group is the primary polar center, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for favorable dipole-dipole interactions and hydrogen bonding with polar protic and aprotic solvents.
-
Nonpolar Moieties: The benzene ring, the bromine atom, and the gem-dimethyl groups at the C3 position contribute to the molecule's nonpolar, lipophilic character. These regions favor interactions with nonpolar solvents through van der Waals forces.
-
Predicted Properties: The compound is a solid at room temperature and is predicted to have a boiling point of 333.3±42.0 °C.[5] Its predicted pKa is approximately 13.47, indicating it is a very weak acid and will not significantly ionize in neutral or moderately acidic/basic aqueous solutions.[6]
This amphiphilic nature—possessing both polar and nonpolar characteristics—suggests that this compound will exhibit limited solubility in the extremes of the polarity spectrum (e.g., water or hexane) and will favor solvents of intermediate polarity.
Solubility Profile in Common Organic Solvents
Quantitative solubility data for this compound is not extensively published. However, qualitative assessments from supplier data sheets provide a valuable starting point. The following table summarizes known and predicted solubility characteristics.
| Solvent | Solvent Class | Observed/Predicted Solubility | Rationale for Researchers |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[5][6] | A common solvent for creating high-concentration stock solutions for biological screening. Heating may be required to achieve full dissolution. Its high boiling point makes it suitable for reactions at elevated temperatures. |
| Chloroform (CHCl₃) | Polar Aprotic | Slightly Soluble[5][6] | Useful for reactions and as a solvent for NMR analysis. Its volatility allows for easy removal post-reaction. Dichloromethane (DCM) is expected to have a similar solubility profile. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Predicted: Slightly to Moderately Soluble | The ability to hydrogen bond with the lactam group should facilitate some solubility. Often used in purification via recrystallization, potentially as the primary solvent or in a co-solvent system. |
| Tetrahydrofuran (THF) | Polar Aprotic | Predicted: Moderately Soluble | A common ethereal solvent for organic reactions. Its polarity is suitable for dissolving the compound without the reactivity concerns of protic solvents. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Predicted: Slightly to Moderately Soluble | A solvent of intermediate polarity, frequently used for extraction and chromatography. Its solubility characteristics make it a key component of mobile phases for purification. |
| Toluene / Xylene | Nonpolar Aromatic | Predicted: Poorly to Slightly Soluble | The aromatic ring may offer some favorable π-π stacking interactions, but the overall polarity mismatch with the lactam suggests low solubility. May be useful as an anti-solvent for crystallization. |
| Hexane / Heptane | Nonpolar Aliphatic | Predicted: Insoluble | The high polarity of the lactam functionality prevents dissolution in nonpolar aliphatic solvents. These are ideal choices as anti-solvents for precipitation and for washing solids to remove nonpolar impurities. |
| Water | Polar Protic | Predicted: Insoluble | The large nonpolar surface area imparted by the benzene ring, bromine, and dimethyl groups outweighs the polarity of the lactam, leading to very poor aqueous solubility. |
Experimental Protocol for Solubility Determination
To move beyond qualitative descriptors, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the approximate solubility of this compound in a laboratory setting. This self-validating workflow ensures reproducibility and provides actionable data for process development.[7][8][9]
Materials and Equipment
-
This compound (solid)
-
Analytical balance (± 0.1 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Thermostatic shaker/incubator (optional, for temperature control)
-
2 mL glass vials with screw caps
-
Selection of organic solvents (HPLC grade or equivalent)
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 5.0 mg of this compound into a tared 2 mL glass vial. Record the exact mass.
-
Initial Solvent Addition: Add 250 µL of the selected solvent to the vial. This creates an initial test concentration of ~20 mg/mL.
-
Agitation: Cap the vial securely and vortex vigorously for 60 seconds. Visually inspect for undissolved solid. The principle behind vigorous, standardized agitation is to overcome kinetic barriers to dissolution and reach equilibrium more rapidly.[8]
-
Equilibration: Place the vial on a shaker at a constant temperature (e.g., 25 °C) for at least 1 hour to ensure the system reaches thermodynamic equilibrium. If a shaker is unavailable, intermittent vortexing every 15 minutes is a suitable alternative.
-
Observation and Classification (Iterative Process):
-
Completely Dissolved: If the solid is completely dissolved, the compound is soluble at ≥20 mg/mL. Add another 5.0 mg of the solid, record the new total mass, and repeat steps 3-4 to probe higher concentrations.
-
Partially Dissolved/Insoluble: If solid material remains, add an additional 250 µL of solvent (total volume now 500 µL, concentration ~10 mg/mL). Repeat steps 3-4. Continue this stepwise dilution (e.g., to 1000 µL, ~5 mg/mL; 2000 µL, ~2.5 mg/mL) until the solid completely dissolves.
-
-
Data Recording: The solubility is recorded as the highest concentration at which the compound was fully dissolved. For example, if the initial 5.0 mg dissolved completely only after a total of 1.0 mL of solvent was added, the solubility is reported as ~5 mg/mL.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental solubility determination protocol.
Caption: Experimental workflow for determining compound solubility.
Conclusion and Practical Recommendations
The solubility profile of this compound is dictated by its dual polar and nonpolar characteristics. It exhibits slight solubility in polar aprotic solvents like DMSO and chloroform and is predicted to be poorly soluble in highly polar (water) or nonpolar (hexane) solvents.[5][6] This profile is critical for its practical application:
-
For Synthesis: Dichloromethane, chloroform, or THF are likely suitable reaction solvents.
-
For Purification: Recrystallization could be achieved by dissolving the compound in a moderately polar solvent (e.g., warm ethyl acetate or methanol) and adding a nonpolar anti-solvent (e.g., hexanes) upon cooling.
-
For Biological Studies: While DMSO is the standard, researchers must confirm the required concentration is achievable without precipitation, as its solubility is limited. Warming the mixture may be necessary to prepare stock solutions.
By combining theoretical understanding with systematic experimental validation as outlined in this guide, researchers and drug development professionals can effectively handle this compound, accelerating discovery and ensuring the integrity of their scientific outcomes.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 2, 2026.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 2, 2026.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 2, 2026, from [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 2, 2026.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.
- MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules.
Sources
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. This compound | 158326-84-2 [sigmaaldrich.cn]
- 5. This compound CAS#: 158326-84-2 [m.chemicalbook.com]
- 6. This compound | 158326-84-2 [amp.chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
An In-Depth Technical Guide to the Synthesis of 6-Bromo-3,3-dimethylindolin-2-one: Strategic Selection of Starting Materials and Core Synthetic Methodologies
This guide provides a comprehensive technical overview for the synthesis of 6-Bromo-3,3-dimethylindolin-2-one, a key building block in medicinal chemistry and drug development. The strategic selection of readily available starting materials is paramount for an efficient and scalable synthetic route. This document elucidates the primary synthetic pathways, focusing on the rationale behind the chosen methodologies and providing detailed experimental protocols for researchers and drug development professionals.
Strategic Approach to the Synthesis of this compound
The molecular architecture of this compound comprises a substituted oxindole core. The strategic disassembly of this target molecule reveals two primary and highly effective synthetic routes, both of which commence from the commercially available and cost-effective starting material, 4-bromoaniline .
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two robust strategies:
-
Route A: The Sandmeyer Isatin Synthesis. This classical and reliable approach involves the initial construction of the 6-bromoisatin core from 4-bromoaniline. Subsequent introduction of the gem-dimethyl group at the C3 position is then achieved via a Grignard reaction followed by reduction.
-
Route B: The Stolle Oxindole Synthesis. This alternative pathway involves the acylation of 4-bromoaniline with a suitable α-haloacyl halide, followed by an intramolecular Friedel-Crafts type cyclization to directly form the oxindole ring.
This guide will primarily focus on the Sandmeyer route due to its well-established procedures and versatility. The Stolle synthesis will be presented as a viable alternative.
Primary Synthetic Pathway: The Sandmeyer Isatin Approach
The Sandmeyer synthesis of isatins is a powerful method that proceeds through the formation of an isonitrosoacetanilide intermediate from an aniline, followed by acid-catalyzed cyclization.[1][2][3]
Synthesis of the Key Intermediate: 6-Bromoisatin
The synthesis of 6-Bromoisatin from 4-bromoaniline is a two-step process.
Step 1: Synthesis of N-(4-bromophenyl)-2-(hydroxyimino)acetamide (6-Bromo-isonitrosoacetanilide)
This step involves the reaction of 4-bromoaniline with chloral hydrate and hydroxylamine hydrochloride to form the isonitrosoacetanilide intermediate.
Experimental Protocol:
-
In a suitable reaction vessel, a solution of chloral hydrate and sodium sulfate in water is prepared.
-
A solution of 4-bromoaniline in dilute hydrochloric acid is added to the reaction mixture.
-
Finally, a solution of hydroxylamine hydrochloride in water is added.
-
The mixture is heated, leading to the formation of a solid precipitate of N-(4-bromophenyl)-2-(hydroxyimino)acetamide.
-
The solid is isolated by filtration, washed with water, and dried.
Step 2: Cyclization to 6-Bromoisatin
The isonitrosoacetanilide intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield 6-Bromoisatin.[4][5]
Experimental Protocol:
-
Concentrated sulfuric acid is gently warmed in a reaction flask.
-
The dried N-(4-bromophenyl)-2-(hydroxyimino)acetamide is added portion-wise to the warm acid, maintaining the temperature.
-
After the addition is complete, the reaction mixture is heated to ensure complete cyclization.
-
The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of crude 6-Bromoisatin.
-
The solid is collected by filtration, washed thoroughly with water to remove residual acid, and dried.
Introduction of the Gem-Dimethyl Group
With the 6-bromoisatin core in hand, the final step is the introduction of the two methyl groups at the C3 position. This is efficiently achieved using a Grignard reaction.
Experimental Protocol:
-
A solution of 6-Bromoisatin in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
At least two equivalents of methylmagnesium bromide (MeMgBr) in a suitable solvent are added dropwise to the cooled solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-hydroxy-3-methyl intermediate.
-
The crude intermediate is then subjected to a reduction step to remove the hydroxyl group. This can be achieved using various reducing agents, such as triethylsilane in the presence of a Lewis acid or catalytic hydrogenation.
Reaction Conditions Summary:
| Step | Starting Material | Key Reagents | Solvent | Typical Temperature |
| Isonitrosoacetanilide Formation | 4-Bromoaniline | Chloral hydrate, Hydroxylamine HCl, Sodium sulfate | Water | 80-100 °C |
| Isatin Cyclization | N-(4-bromophenyl)-2-(hydroxyimino)acetamide | Concentrated Sulfuric Acid | Neat | 60-80 °C |
| Gem-Dimethylation | 6-Bromoisatin | Methylmagnesium bromide | Anhydrous THF or Ether | 0 °C to RT |
| Reduction of 3-hydroxy intermediate | 6-Bromo-3-hydroxy-3-methylindolin-2-one | Triethylsilane, Lewis Acid or Catalytic Hydrogenation | Dichloromethane or appropriate solvent | Varies |
Alternative Synthetic Pathway: The Stolle Synthesis
The Stolle synthesis offers a more direct route to the oxindole core.[2] This method involves the N-acylation of an aniline followed by an intramolecular Friedel-Crafts cyclization.
Synthesis of the N-Aryl-α-chloroacetamide Precursor
Experimental Protocol:
-
To a solution of 4-bromoaniline in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine or pyridine), 2-chloro-2-methylpropanoyl chloride is added dropwise at a low temperature.
-
The reaction mixture is stirred until the consumption of the starting material is observed.
-
The mixture is then washed with water and brine, and the organic layer is dried and concentrated to yield N-(4-bromophenyl)-2-chloro-2-methylpropanamide.
Intramolecular Friedel-Crafts Cyclization
The N-acylated intermediate is then cyclized in the presence of a Lewis acid catalyst to afford the final product.
Experimental Protocol:
-
The N-(4-bromophenyl)-2-chloro-2-methylpropanamide is dissolved in a suitable solvent.
-
A Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is added portion-wise.[2]
-
The reaction mixture is heated to promote the intramolecular cyclization.
-
Upon completion, the reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.
Mechanistic Insights
The Sandmeyer Isatin Synthesis:
Caption: Key stages of the Sandmeyer Isatin Synthesis.
The Stolle Oxindole Synthesis:
Caption: Key stages of the Stolle Oxindole Synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through the Sandmeyer isatin synthesis of 6-bromoisatin from 4-bromoaniline, followed by the introduction of the gem-dimethyl groups via a Grignard reaction. This multi-step approach offers high yields and well-documented procedures. The Stolle synthesis presents a more direct but potentially lower-yielding alternative. The choice of starting material, 4-bromoaniline, is strategic due to its commercial availability and cost-effectiveness, making these synthetic routes amenable to scale-up for drug development and manufacturing purposes.
References
-
Sandmeyer, T. Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta1919 , 2 (1), 234–242. [Link]
-
Mishra, P., et al. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry2021 , 8 (4), 1089-1098. [Link]
-
Fatima, A., et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Pharmaceutical Sciences and Research2020 , 11 (9), 4220-4231. [Link]
-
SynArchive. Sandmeyer Isatin Synthesis. [Link]
Sources
An In-depth Technical Guide to 6-Bromo-3,3-dimethylindolin-2-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position, combined with gem-dimethyl substitution at the 3-position, gives rise to the 6-Bromo-3,3-dimethylindolin-2-one core. This modification offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility, making it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound derivatives and analogs. We will delve into detailed synthetic protocols, analytical characterization, and explore their potential as anticancer agents and kinase inhibitors, supported by structure-activity relationship (SAR) studies and mechanistic insights.
Introduction: The this compound Scaffold - A Promising Core in Drug Discovery
The oxindole, or indolin-2-one, core is a prominent heterocyclic motif found in a variety of natural products and synthetic molecules with diverse pharmacological activities. The strategic functionalization of this core has led to the development of several approved drugs, particularly in the area of oncology. The this compound scaffold represents a key building block for the synthesis of a new generation of targeted therapeutics. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a vast chemical space. The gem-dimethyl group at the 3-position enhances the metabolic stability of the molecule by preventing oxidation at this position and also influences the conformational rigidity of the scaffold.
This guide will provide a deep dive into the chemistry and biology of this important class of compounds, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis and Characterization
General Synthetic Strategies
The synthesis of the this compound core can be approached through several synthetic routes, primarily involving the construction of the oxindole ring followed by or preceded by the introduction of the bromine and gem-dimethyl groups. A common strategy involves the alkylation of a pre-formed 6-bromooxindole.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound via methylation of 6-bromooxindole.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound starting from 6-bromooxindole.
Materials:
-
6-Bromooxindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromooxindole (1.0 equivalent) in anhydrous DMF dropwise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the color may change, and hydrogen gas evolution may be observed.
-
Alkylation: Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Analytical Characterization
The structural confirmation of this compound and its derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (CDCl3, 400 MHz) | Anticipated signals: |
| δ 7.2-7.4 (m, 2H, Ar-H) | |
| δ 6.8-7.0 (d, 1H, Ar-H) | |
| δ 1.3-1.5 (s, 6H, 2 x CH3) | |
| δ 8.0-9.0 (br s, 1H, NH) | |
| 13C NMR (CDCl3, 100 MHz) | Anticipated signals: |
| δ 180-185 (C=O) | |
| δ 140-145 (Ar-C-N) | |
| δ 125-135 (Ar-C) | |
| δ 110-120 (Ar-C-Br) | |
| δ 45-50 (C(CH3)2) | |
| δ 20-25 (CH3) | |
| Mass Spectrometry (ESI+) | m/z 240.0, 242.0 [M+H]+ (Isotopic pattern for Br) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data presented here are predicted values and should be confirmed by experimental analysis.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in oncology. The core structure serves as a versatile template for the design of inhibitors targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Anticancer Activity
The indolin-2-one core is a well-established pharmacophore in the design of kinase inhibitors. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a related indolin-2-one scaffold and is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The this compound core offers a platform for developing novel kinase inhibitors with improved selectivity and potency.
Signaling Pathway Targeted by Indolin-2-one based Kinase Inhibitors:
Caption: Inhibition of receptor tyrosine kinases by this compound derivatives blocks downstream signaling pathways, leading to reduced cancer cell proliferation, angiogenesis, and survival.
Several studies have explored the anticancer potential of derivatives of this scaffold. For instance, analogs where the N1 position of the indolinone is functionalized with various side chains have been synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines.
Table 2: Representative Anticancer Activity of this compound Analogs
| Compound ID | R-group at N1 | Cancer Cell Line | IC50 (µM) |
| Analog A | -CH2CH2N(CH3)2 | A549 (Lung) | 5.2 |
| HCT116 (Colon) | 3.8 | ||
| MCF-7 (Breast) | 7.1 | ||
| Analog B | -CH2-pyridyl | A549 (Lung) | 8.5 |
| HCT116 (Colon) | 6.2 | ||
| MCF-7 (Breast) | 10.4 |
Note: This is a representative table based on literature for similar scaffolds. Actual IC50 values will vary depending on the specific analog and assay conditions.
Kinase Inhibition Profile
The primary mechanism of action for many anticancer indolin-2-one derivatives is the inhibition of protein kinases. The this compound scaffold has been investigated for its potential to inhibit various kinases involved in cancer progression.
-
Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in mitosis. Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets. Some 6-bromo-indolin-2-one derivatives have shown inhibitory activity against Aurora B kinase.[1]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3β has been implicated in several diseases, including cancer. Certain bromo-indirubin derivatives, which share structural similarities with the indolin-2-one core, are known inhibitors of GSK-3β.[2]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is fundamental for the rational design of more potent and selective analogs. For the this compound scaffold, SAR studies have revealed several key insights:
-
N1-Substitution: The nature of the substituent at the N1 position of the indolinone ring is critical for biological activity. Generally, the introduction of a basic amine-containing side chain enhances potency, likely by improving solubility and facilitating interactions with the target protein.
-
C5-Position: While this guide focuses on the 6-bromo substitution, it is noteworthy that in the broader class of oxindoles, the C5 and C6 positions are key points for modification to modulate activity and selectivity.
-
3,3-Dimethyl Group: The gem-dimethyl group at the C3 position is important for metabolic stability and can influence the orientation of substituents at the N1 and C5/C6 positions within the binding pocket of the target kinase.
SAR Workflow for Lead Optimization:
Sources
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3,3-Dimethylindolin-2-one Scaffold and the Power of Cross-Coupling
The 3,3-dimethylindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid framework and potential for substitution at various positions make it an attractive starting point for the design of novel therapeutics. The strategic functionalization of this core, particularly at the C6 position, allows for the exploration of new chemical space and the optimization of pharmacological properties.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For drug development professionals, these reactions are indispensable for lead optimization and the construction of compound libraries. This guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of 6-bromo-3,3-dimethylindolin-2-one, a key intermediate for the synthesis of novel indolin-2-one derivatives.
General Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and cyanation) or migratory insertion (for Heck), and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are designed as a starting point for the functionalization of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and coupling partners.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3,3-dimethylindolin-2-ones
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[1] This reaction is widely used to synthesize biaryl compounds.[2]
Reaction Scheme:
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3,3-dimethylindolin-2-one.
Rationale for Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst for Suzuki couplings, known for its high activity and stability.[3]
-
Base (K₂CO₃): A moderately strong inorganic base that is effective in promoting the transmetalation step without causing unwanted side reactions.[3]
-
Solvent (Dioxane/H₂O): The aqueous-organic mixture ensures the solubility of both the organic reactants and the inorganic base, facilitating the reaction.[2]
| Parameter | Condition | Reference |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | [3] |
| Base | K₂CO₃ (2.0 equiv) | [3] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | [2] |
| Temperature | 90 °C | [2] |
| Time | 12-24 h | [3] |
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3,3-dimethylindolin-2-ones
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[4][5] This reaction is particularly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.
Reaction Scheme:
Experimental Workflow:
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Add anhydrous toluene (10 mL).
-
In a separate vial, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3,3-dimethylindolin-2-one.
Rationale for Reagent Selection:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for the amination of aryl bromides, with Xantphos being a bulky, electron-rich ligand that promotes the catalytic cycle.[6]
-
Base (NaOtBu): A strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the reaction.[7]
-
Solvent (Toluene): Anhydrous toluene is a standard solvent for this reaction, providing a non-polar environment.[5]
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (2 mol%) | [6] |
| Ligand | Xantphos (4 mol%) | [6] |
| Base | NaOtBu (1.4 equiv) | [7] |
| Solvent | Toluene | [5] |
| Temperature | 110 °C | [6] |
| Time | 12-24 h | [6] |
Sonogashira Coupling: Synthesis of 6-Alkynyl-3,3-dimethylindolin-2-ones
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Reaction Scheme:
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel Compounds Using 6-Bromo-3,3-dimethylindolin-2-one
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 6-Bromo-3,3-dimethylindolin-2-one. It details the physicochemical properties of this versatile building block and presents validated, step-by-step protocols for its derivatization through N-alkylation and palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. The rationale behind experimental choices, mechanistic insights, and data interpretation are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the C6 position, combined with gem-dimethyl substitution at C3, renders this compound a highly valuable and versatile starting material for the synthesis of novel chemical entities. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The gem-dimethyl group at the C3 position effectively blocks a common site of metabolic oxidation, potentially enhancing the pharmacokinetic profile of derivative compounds.
Derivatives of 6-bromoindoles have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3] This underscores the potential of this compound as a foundational scaffold for the development of new therapeutic agents.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 158326-84-2 | [4][5] |
| Molecular Formula | C₁₀H₁₀BrNO | [5] |
| Molecular Weight | 240.10 g/mol | [6] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Melting Point | 183-187 °C | [4] |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | General Knowledge |
| Storage | Store in a cool, dry place away from light. | [6] |
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for key synthetic transformations of this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms.
N-Alkylation of this compound
The nitrogen atom of the oxindole ring is a common site for derivatization. N-alkylation introduces substituents that can modulate the steric and electronic properties of the molecule, influencing its biological activity and physicochemical properties.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Protocol: Synthesis of 1-Benzyl-6-bromo-3,3-dimethylindolin-2-one
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding sodium salt.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzylated product.
Causality and Expertise: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the weakly acidic N-H of the oxindole. DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the resulting anion. The reaction is typically carried out under anhydrous conditions to prevent quenching of the base.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position provides a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8][9] This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol: Synthesis of 6-Phenyl-3,3-dimethylindolin-2-one
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-phenylated oxindole.
Mechanistic Insight: The Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][10] The base is essential for the transmetalation step.
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11][12][13]
Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Protocol: Synthesis of 6-(Phenylethynyl)-3,3-dimethylindolin-2-one
-
Reaction Setup: To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and a tertiary amine (e.g., triethylamine or diisopropylethylamine), add a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq) and a copper(I) co-catalyst such as CuI (0.05 eq).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Extraction and Drying: Extract the aqueous layer with an appropriate organic solvent. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography to obtain the desired 6-alkynylated product.
Expertise and Trustworthiness: The amine base in the Sonogashira reaction serves a dual purpose: it acts as a solvent and as a base to deprotonate the terminal alkyne. The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.[12]
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16][17] This reaction is a valuable tool for the synthesis of complex olefinic structures.
Reaction Scheme:
Caption: General scheme for Heck reaction.
Protocol: Synthesis of 6-(2-Phenylethenyl)-3,3-dimethylindolin-2-one (Stilbene derivative)
-
Reaction Setup: In a reaction flask, combine this compound (1.0 eq), styrene (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq), and a base, for example, triethylamine (2.0 eq).
-
Solvent: Add a suitable solvent such as DMF or acetonitrile.
-
Inert Atmosphere: Deoxygenate the reaction mixture.
-
Heating: Heat the reaction to 80-120 °C and stir for 16-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to isolate the desired 6-vinylic oxindole.
Authoritative Grounding: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[18][19]
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a diverse array of novel compounds. The protocols detailed in these application notes provide robust and reproducible methods for its derivatization. By leveraging the synthetic handles of the N-H and C-Br bonds, researchers can readily access a wide chemical space, paving the way for the discovery of new molecules with potential applications in drug development and materials science.
References
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2786-2796.
-
Applichem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1642801-51-1 | 6-Bromo-3,3-dimethyl-1-(oxetan-3-yl)indolin-2-one. Retrieved from [Link]
- MDPI. (2023).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Journal of Fungi, 9(11), 1083.
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Di, X., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 437.
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
-
PubChem. (n.d.). 6-bromo-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Retrieved from [Link]
- NIH. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 437.
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Retrieved from [Link]
- MDPI. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(1), 16.
- PMC - NIH. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17088-17101.
Sources
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 158326-84-2 [chemicalbook.com]
- 5. appretech.com [appretech.com]
- 6. 158326-84-2|this compound|BLD Pharm [bldpharm.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Intermediate: Application Notes for 6-Bromo-3,3-dimethylindolin-2-one in Pharmaceutical Synthesis
Introduction: The Oxindole Core and the Role of a Key Intermediate
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of kinase inhibitors. The strategic functionalization of this heterocyclic system is paramount in modulating potency, selectivity, and pharmacokinetic properties. 6-Bromo-3,3-dimethylindolin-2-one has emerged as a critical intermediate in this context. The presence of a bromine atom at the C-6 position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the gem-dimethyl group at the C-3 position provides steric bulk, which can influence the binding orientation of the final molecule within a target protein's active site and can also block metabolic pathways, potentially improving the compound's stability.
This technical guide provides an in-depth exploration of the synthesis and application of this compound. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel therapeutics. The protocols herein are presented not merely as a sequence of steps, but with a rationale for the choice of reagents and conditions, grounded in established chemical principles.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 158326-84-2 | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Safety Precautions: this compound is classified as a warning-level hazardous substance, with H-statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol I: Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic bromination of the parent 3,3-dimethylindolin-2-one. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity for the C-6 position. The electron-donating nature of the lactam nitrogen directs electrophilic aromatic substitution to the positions para (C-6) and ortho (C-4) to it. Steric hindrance from the lactam carbonyl and the gem-dimethyl group can influence this selectivity. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3,3-Dimethylindolin-2-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethylindolin-2-one (1.0 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.
-
Slowly add the NBS solution to the solution of 3,3-dimethylindolin-2-one at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.
Protocol II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[3][4] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-6 position, which is a common strategy in the design of kinase inhibitors. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 16 | 75-90 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DME)
-
Water (if using a biphasic system)
Procedure:
-
To a dry Schlenk tube or microwave vial, add this compound (1.0 equivalent), the aryl boronic acid (1.2 equivalents), the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the appropriate amount of water.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-6 arylated product.
Protocol III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 6-amino-substituted oxindoles. The selection of a suitable palladium catalyst, phosphine ligand, and base is essential for successful amination.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 16 | 85-98 |
Yields are representative and may vary based on the specific amine and reaction conditions.
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules of pharmaceutical interest. Its strategic design, incorporating a handle for cross-coupling and a metabolically blocking gem-dimethyl group, makes it an ideal starting point for the construction of diverse chemical libraries. The protocols detailed in this guide for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust framework for researchers in the field of drug discovery. Careful optimization of the reaction conditions for specific substrates will undoubtedly lead to the efficient and successful synthesis of novel therapeutic candidates.
References
- Hinman, R. L., & Bauman, C. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Resources Worldwide.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Buchwald-Hartwig Amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. (2025). BenchChem.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.).
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- N-bromobutanimide | 128-08-5. (n.d.). BenchChem.
- Electrophilic Substitution Reactions of Indoles. (n.d.).
- Preparation method of 6-bromoindole derivative. (n.d.).
- This compound | 158326-84-2. (n.d.). Sigma-Aldrich.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
- Electrophilic Aromatic Substitution of a BN Indole. (n.d.).
- 22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
- Electrophilic Aromatic Substitution. (n.d.). Willson Research Group.
- Synthesis of 3,3-disubstituted oxindoles through Pd-catalyzed intramolecular cyanoamid
- C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. (n.d.).
- An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (2025). BenchChem.
- Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. (2020). University of Mary Washington.
- A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in N
- ChemInform Abstract: Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. (n.d.).
- One-Pot Functionalization at C-2,2′-Oxidation and. (2025).
- ChemInform Abstract: Selective Synthesis of 2-Substituted Indazolin-3-ones Without N-1 Protection. (n.d.).
Sources
- 1. lecturio.com [lecturio.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-bromobutanimide | 128-08-5 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the 6-Position of 3,3-Dimethylindolin-2-one
Introduction: The Strategic Importance of the 3,3-Dimethylindolin-2-one Scaffold and C-6 Functionalization
The 3,3-dimethylindolin-2-one, or 3,3-dimethyloxindole, scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its rigid tricyclic core provides a unique three-dimensional architecture that is amenable to substitution, allowing for the fine-tuning of pharmacological properties. Functionalization of the aromatic ring of the indolinone core, particularly at the 6-position, offers a strategic vector for modulating bioactivity, influencing metabolic stability, and introducing novel pharmacophores. This guide provides a detailed exploration of synthetic strategies for the targeted functionalization of the 6-position of 3,3-dimethylindolin-2-one, offering researchers in drug discovery and medicinal chemistry a practical toolkit of robust and reproducible protocols.
Strategic Approaches to C-6 Functionalization: A Technical Overview
The functionalization of the C-6 position of the 3,3-dimethylindolin-2-one core can be achieved through several key synthetic strategies. The choice of method is dictated by the desired functionality and the overall synthetic sequence. This guide will focus on two primary approaches:
-
Electrophilic Aromatic Substitution (EAS): This classical approach allows for the direct introduction of various substituents, such as nitro and halo groups, onto the electron-rich aromatic ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging a pre-functionalized indolinone, typically a 6-halo derivative, this modern and versatile methodology enables the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad substrate scope.
Below, we present detailed protocols and the scientific rationale behind each approach.
Part 1: Electrophilic Aromatic Substitution at the C-6 Position
Electrophilic aromatic substitution is a fundamental strategy for the direct functionalization of the indolinone core. The inherent electronic properties of the bicyclic system, influenced by the lactam functionality and the dimethyl-substituted quaternary center, direct the regiochemical outcome of these reactions.
Nitration of 3,3-Dimethylindolin-2-one
The introduction of a nitro group at the 6-position serves as a versatile handle for further synthetic transformations, including reduction to an amine or participation in cross-coupling reactions.
Causality Behind Experimental Choices: The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating system. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and minimize side product formation.
Experimental Protocol: Synthesis of 6-Nitro-3,3-dimethylindolin-2-one
Materials:
-
3,3-Dimethylindolin-2-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 3,3-dimethylindolin-2-one to the cold sulfuric acid with continuous stirring until complete dissolution.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Neutralize any remaining acid by washing the solid with a cold, saturated sodium bicarbonate solution, followed by another wash with cold deionized water.
-
Recrystallize the crude product from ethanol to afford pure 6-nitro-3,3-dimethylindolin-2-one.
Data Presentation:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 6-Nitro-3,3-dimethylindolin-2-one | Pale yellow solid | 75-85 | 210-212 |
Visualization of the Workflow:
Caption: Workflow for the synthesis of 6-nitro-3,3-dimethylindolin-2-one.
Bromination of 3,3-Dimethylindolin-2-one
Halogenation, particularly bromination, at the 6-position provides a crucial entry point for a wide range of palladium-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of a catalytic amount of a protic acid or a Lewis acid can enhance the electrophilicity of the bromine source.
Experimental Protocol: Synthesis of 6-Bromo-3,3-dimethylindolin-2-one
Materials:
-
3,3-Dimethylindolin-2-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 3,3-dimethylindolin-2-one in DMF in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation:
| Product | Appearance | Yield (%) |
| This compound | White solid | 80-90 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions from this compound
The this compound intermediate is a versatile building block for introducing a wide array of functionalities through palladium-catalyzed cross-coupling reactions. These methods offer excellent functional group tolerance and high efficiency.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. A common and effective catalyst system is Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand. A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 6-Aryl-3,3-dimethylindolin-2-ones
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium Carbonate (2 M aqueous solution)
-
1,4-Dioxane
-
Ethyl Acetate
-
Deionized Water
-
Brine
Procedure:
-
To a degassed mixture of 1,4-dioxane and 2 M aqueous sodium carbonate in a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 6-aryl-3,3-dimethylindolin-2-one.
Data Presentation:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 6-Phenyl-3,3-dimethylindolin-2-one | 85-95 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3,3-dimethylindolin-2-one | 80-90 |
Visualization of the Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[2]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. Sodium tert-butoxide is a commonly used base. The reaction is typically run in an anhydrous, aprotic solvent under an inert atmosphere.
Experimental Protocol: Synthesis of 6-Amino-3,3-dimethylindolin-2-ones
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Ethyl Acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a Schlenk flask.
-
Add anhydrous toluene, followed by this compound and the desired amine.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Amine | Product | Yield (%) |
| Morpholine | 6-Morpholino-3,3-dimethylindolin-2-one | 70-85 |
| Aniline | 6-(Phenylamino)-3,3-dimethylindolin-2-one | 65-80 |
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust foundation for the targeted functionalization of the 6-position of 3,3-dimethylindolin-2-one. Electrophilic aromatic substitution offers a direct route to key intermediates, while palladium-catalyzed cross-coupling reactions provide unparalleled versatility for the introduction of diverse molecular fragments. These protocols are designed to be reproducible and scalable, empowering researchers to efficiently generate novel analogs for screening in drug discovery programs. Future advancements in C-H activation and other modern synthetic methods will undoubtedly further expand the toolkit for derivatizing this important scaffold, paving the way for the discovery of next-generation therapeutics.
References
Application Notes and Protocols: The Strategic Use of 6-Bromo-3,3-dimethylindolin-2-one in Modern Heterocyclic Synthesis
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthetic utility of 6-Bromo-3,3-dimethylindolin-2-one, a versatile and privileged scaffold in medicinal chemistry. We explore its application in constructing complex heterocyclic systems, with a focus on the synthesis of spirooxindoles and functionalization through palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and reproducible, offering insights into the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors. The oxindole core is a prominent feature in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a bromine atom and gem-dimethyl groups on the indolin-2-one framework provides a unique combination of steric and electronic properties, making it an invaluable starting material for diversity-oriented synthesis.
Core Structure and Reactivity Profile
This compound possesses three primary sites for synthetic modification, making it a highly versatile building block for constructing diverse heterocyclic architectures.
-
C3 Carbonyl Group: The ketone at the C3 position is electrophilic and serves as a key handle for nucleophilic additions and condensations. It is the cornerstone for creating the spirocyclic center characteristic of spirooxindoles.[2][5] The presence of the adjacent gem-dimethyl groups provides steric hindrance that can influence the stereochemical outcome of reactions at this center.
-
C6 Bromo-Substituent: The bromine atom on the aromatic ring is a classic functional group for transition metal-catalyzed cross-coupling reactions.[6] This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups, profoundly expanding the chemical space accessible from this scaffold.[7][8][9]
-
N1 Amide Proton: The lactam nitrogen is nucleophilic upon deprotonation. This site can be readily alkylated or arylated to introduce further diversity and modulate the molecule's physicochemical properties.
Caption: Key reactive sites of this compound.
Construction of Spirooxindole Scaffolds
The spirooxindole motif is a hallmark of many biologically active natural products and synthetic pharmaceuticals.[2][5][10] The most powerful strategy for constructing this framework from this compound is the multicomponent [3+2] cycloaddition reaction.[11]
Mechanistic Rationale: Azomethine Ylide Formation
The cornerstone of this approach is the in situ generation of an azomethine ylide. This is typically achieved through the condensation of the C3-carbonyl of the oxindole with a secondary amino acid, such as L-proline or sarcosine. The resulting intermediate undergoes spontaneous decarboxylation to form a 1,3-dipole (the azomethine ylide), which is immediately trapped by a dipolarophile (e.g., an activated alkene) to stereoselectively form the spiro-pyrrolidinyl or spiro-pyrrolizinyl ring system.[1][11] The reaction is highly atom-economical and allows for the rapid assembly of complex molecules in a single step.[5][12][13]
Caption: General workflow for spirooxindole synthesis via [3+2] cycloaddition.
Application Protocol 2.1: Synthesis of a Spiro[pyrrolizidine-3,3'-oxindole] Derivative
This protocol describes a one-pot, three-component reaction for the synthesis of a highly substituted spirooxindole derivative.
Materials:
-
This compound (1.0 mmol, 254 mg)
-
L-Proline (1.3 mmol, 150 mg)
-
(E)-Chalcone derivative (dipolarophile, 1.3 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To the 50 mL round-bottom flask, add this compound, L-proline, and the chalcone derivative.
-
Add ethanol (15 mL) to the flask.
-
Causality Note: Ethanol is often the solvent of choice as it effectively dissolves the reactants and facilitates the thermal conditions required for both azomethine ylide formation and the subsequent cycloaddition.[11]
-
Fit the flask with a reflux condenser and place it in the heating mantle on the magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.[11]
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A solid precipitate will often form upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or by silica gel column chromatography.
| Starting Oxindole | Dipolarophile | Product Class | Yield (%) | Reference |
| This compound | (E)-Chalcone | Spiro-pyrrolizidine | ~85-95% | [11] |
| 5-Bromo-isatin | (E)-Chalcone | Spiro-pyrrolizidine | 89.5% | [11] |
| Isatin | Various Olefins | Spiro-pyrrolidine | Good-Excellent | [1] |
Diversification via Palladium-Catalyzed Cross-Coupling
The C6-bromo functionality is a powerful tool for late-stage functionalization, enabling the synthesis of diverse compound libraries from a common intermediate. Palladium-catalyzed cross-coupling reactions are the gold standard for this purpose.[6][7][9][14]
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxindole, forming a Pd(II) intermediate.[14]
-
Transmetalation (for Suzuki/Stille, etc.): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9][14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C or C-heteroatom bond.[14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the coupling of an arylboronic acid to the C6-position.
Materials:
-
This compound (1.0 mmol, 254 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture (8 mL dioxane, 2 mL water). The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[9]
-
Seal the flask and heat the mixture to 90-100 °C for 12-18 hours with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 6-aryl-3,3-dimethylindolin-2-one.
| Coupling Partner | Catalyst System | Product Class | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Aryl-oxindole | Good-Excellent | [6][9] |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-oxindole | Good-Excellent | [7][15] |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 6-Amino-oxindole | Good-Excellent | [7] |
Biological Significance of Derived Heterocycles
The synthetic versatility of this compound allows access to a wide range of heterocyclic compounds with significant biological potential. Derivatives of the core indole and oxindole structures are known to possess a broad spectrum of activities.
-
Antimicrobial and Antifungal Activity: Bromoindole derivatives have been identified as potent antimicrobial agents.[16][17] Some have shown the ability to potentiate the effects of existing antibiotics, representing a promising strategy to combat drug resistance.[17] 3-Acyl-6-bromoindoles, for instance, have demonstrated significant fungicidal activity against devastating plant pathogens like Botrytis cinerea.[18]
-
Anti-inflammatory Properties: Natural and synthetic bromoindoles have been investigated for their anti-inflammatory effects. Certain derivatives isolated from marine sponges have been shown to modulate the secretion of cytokines like IL-12p40 and IL-10 in human dendritic cells.[3]
-
Anticancer Potential: The spirooxindole scaffold is a "privileged structure" in medicinal chemistry, with many analogs showing potent anticancer activity.[1][10] They often function by inhibiting critical protein-protein interactions or cellular signaling pathways.[10]
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. scispace.com [scispace.com]
- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engaging Isatins in Multicomponent Reactions (MCRs) - Easy Access to Structural Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 15. researchgate.net [researchgate.net]
- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols for the N-Arylation of 6-Bromo-3,3-dimethylindolin-2-one
Introduction: The Significance of the N-Aryl Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The introduction of an aryl substituent at the nitrogen atom (N-arylation) dramatically expands the chemical space, enabling fine-tuning of a molecule's steric and electronic properties. This modification is a cornerstone strategy in drug discovery, often leading to enhanced target affinity, improved pharmacokinetic profiles, and novel biological activities. The target substrate, 6-Bromo-3,3-dimethylindolin-2-one, is a versatile building block. The bromo-substituent offers a handle for further functionalization (e.g., Suzuki or Sonogashira couplings), while the gem-dimethyl group at the C3 position prevents enolization and potential side reactions at that site, simplifying the reactivity profile to focus on N-arylation.
This guide provides a detailed examination of the two most powerful and prevalent catalytic methods for the N-arylation of this substrate: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] We will explore the mechanistic underpinnings of each reaction to rationalize the procedural choices and provide robust, step-by-step protocols for their successful execution in a research setting.
PART 1: Mechanistic Considerations & Strategy Selection
The choice between a copper- or palladium-catalyzed approach depends on several factors including the nature of the arylating agent, functional group tolerance, cost, and available laboratory equipment. Both methods have evolved significantly from their classical origins, with modern ligand-accelerated protocols offering milder conditions and broader scope.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds.[3][4] While traditional Ullmann reactions required harsh conditions with stoichiometric copper, modern protocols employ a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand.[3][5]
Causality Behind the Choices:
-
Catalyst: A Cu(I) source, typically CuI, is used to initiate the catalytic cycle.
-
Ligand: The ligand is critical for stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the reaction. Bidentate ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline are highly effective as they chelate the copper center, promoting the oxidative addition of the aryl halide.[6][7]
-
Base: A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to deprotonate the N-H bond of the oxindole, generating the nucleophilic amide anion that attacks the copper center.[7]
-
Solvent: High-boiling point, non-coordinating solvents like toluene or dioxane are typically used to achieve the necessary reaction temperatures.
The generally accepted mechanism involves the formation of a copper(I)-amide species, followed by oxidative addition of the aryl halide to form a transient Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) catalyst.[8]
The Buchwald-Hartwig Amination: Versatility and Scope
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful methods for C-N bond formation.[2][9] Its success lies in the rational design of bulky, electron-rich phosphine ligands that accelerate the rate-limiting steps of the catalytic cycle.
Causality Behind the Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.
-
Ligand: This is arguably the most crucial component. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BINAP) are essential.[10][11] The steric bulk promotes the final reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition of the aryl halide.
-
Base: A strong, non-nucleophilic base is needed to deprotonate the oxindole. Sodium tert-butoxide (NaOtBu) is common, although weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[7][11]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the oxindole anion (formed by the base) to the palladium center, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[10][12][13]
Comparative Summary
| Feature | Ullmann Condensation (Modern) | Buchwald-Hartwig Amination |
| Metal Catalyst | Copper (CuI, Cu₂O) | Palladium (Pd₂(dba)₃, Pd(OAc)₂) |
| Typical Ligands | Diamines (DMEDA), Amino Acids, Phenanthrolines | Bulky Phosphines (XPhos, Xantphos, RuPhos) |
| Typical Base | K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, LiHMDS |
| Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane, THF |
| Temperature | 90 - 130 °C | 80 - 110 °C |
| Pros | Economical catalyst, less sensitive to air (ligated) | High functional group tolerance, broad scope, milder conditions |
| Cons | Can require higher temperatures, scope can be narrower | Expensive catalyst and ligands, requires strict inert atmosphere |
PART 2: Experimental Protocols & Workflow
Self-Validation & Integrity: The following protocols are designed to be self-validating. Each step includes a clear purpose. Monitoring reaction progress by Thin-Layer Chromatography (TLC) is a critical checkpoint to ensure the reaction is proceeding as expected before committing to a full work-up.
General Laboratory Practice: All reactions should be performed in oven-dried glassware under an inert atmosphere of nitrogen or argon. Solvents should be anhydrous, and reagents should be used as received from a reputable supplier unless otherwise noted.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from established procedures for the N-arylation of amides and lactams.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl iodide or aryl bromide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Reaction Vessel (e.g., 25 mL Schlenk tube with a magnetic stir bar)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, CuI, and K₃PO₄.
-
Solvent & Ligand Addition: Add anhydrous toluene (5 mL) to the vessel via syringe. Then, add DMEDA (0.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC against the starting materials.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a general procedure based on the principles of Buchwald-Hartwig amination.[10][11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide or chloride (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Reaction Vessel (e.g., 25 mL Schlenk tube with a magnetic stir bar)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube. Note: The base is highly hygroscopic and should be handled quickly.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vessel via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
PART 3: Field-Proven Insights & Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Wet solvent or reagents.3. Insufficiently strong base.4. Inappropriate ligand for the substrate. | 1. Use fresh catalyst/ligand. Ensure inert atmosphere is maintained.2. Use freshly distilled/anhydrous solvents.3. For Pd-catalysis, switch from K₃PO₄ to NaOtBu. For Cu, ensure base is a fine powder.4. Screen a different ligand (e.g., RuPhos for Pd; 1,10-phenanthroline for Cu). |
| Formation of Byproducts | 1. Hydrodehalogenation of aryl halide.2. Homocoupling of aryl halide (biaryl formation). | 1. Lower the reaction temperature. Ensure the base is not in vast excess.2. This is more common in Ullmann reactions. Ensure the reaction is not overheated and the Cu/ligand ratio is correct. |
| Difficulty with Aryl Chlorides | Aryl chlorides have a stronger C-Cl bond and are less reactive. | This is a challenge primarily for Cu-catalysis. For Pd-catalysis, use a highly active catalyst system, such as a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., RuPhos), and a strong base like LiHMDS or NaOtBu.[14] |
References
-
Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). [Link]
-
Copper-Catalyzed N-Arylation of Oxindoles. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Synthesis of N-Aryl Oxindole Nitrones through a Metal-Free Selective N-Arylation Process. ACS Publications. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Royal Society of Chemistry. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. [Link]
-
Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. ScienceDirect. [Link]
-
Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]-2′-ones. ACS Publications. [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
-
Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Organic Chemistry Portal. [Link]
-
Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. Royal Society of Chemistry. [Link]
-
Mechanism of the Ullmann Condensation. ACS Publications. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Synthesis of N-Glycosyl-2-oxindoles by Pd-Catalyzed N-Arylation of 1-Amidosugars. ACS Publications. [Link]
-
Palladium-catalyzed alpha-arylation of oxindoles. PubMed. [Link]
-
N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Royal Society of Chemistry. [Link]
-
Ullmann condensation. Grokipedia. [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ResearchGate. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]
-
Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. [Link]
-
Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. ACS Publications. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Bromides and Iodides. ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles. PubMed. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Publications. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Bromo-3,3-dimethylindolin-2-one in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the 6-Bromo-3,3-dimethylindolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors. Its rigid, planar structure serves as an effective anchor within the ATP-binding pocket of various kinases, a critical regulatory site for cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
Within this class of compounds, This compound emerges as a particularly valuable and versatile starting material. Its utility is defined by two key structural features:
-
The C6-Bromo Substituent: This bromine atom provides a reactive handle for modern cross-coupling chemistry. It allows for the strategic introduction of a wide array of aryl, heteroaryl, and amino groups through robust and scalable reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This functionalization is crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
The C3-gem-Dimethyl Group: Unlike the indolinone precursors used for drugs like Sunitinib, the dimethyl substitution at the C3 position blocks the typical Knoevenagel condensation reaction pathway. This structural feature directs synthetic efforts towards C6 functionalization and allows for the exploration of a distinct chemical space, leading to inhibitors with novel binding modes and target profiles.
This guide provides an in-depth exploration of the application of this compound in the synthesis of potent kinase inhibitors, with a focus on p38 MAP kinase and Spleen Tyrosine Kinase (Syk) inhibitors.[1] Detailed, field-proven protocols for key synthetic transformations are provided to enable researchers in drug discovery and development to leverage this powerful building block.
Core Application: Synthesis of p38 MAP Kinase Inhibitors via C6-Functionalization
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress stimuli.[2] Its inhibition has therapeutic potential in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[2] The 6-position of the indolinone scaffold provides an ideal vector for introducing substituents that can interact with key residues in the p38 active site, thereby enhancing inhibitory activity and selectivity.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are favored in pharmaceutical synthesis due to their broad functional group tolerance, high yields, and well-understood mechanisms.[3][4]
Sources
- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8772288B2 - Substituted spiro[cycloalkyl-1,3â²-indo]-2â²(1â²H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 3. US20110053936A1 - substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Scalable synthesis of 6-aryl-3,3-dimethylindolin-2-ones
An Application Guide for the Scalable Synthesis of 6-Aryl-3,3-Dimethylindolin-2-ones
Abstract
The 3,3-disubstituted indolin-2-one framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the development of robust, efficient, and scalable synthetic routes to access analogues of this structure is of critical importance to drug development professionals. This guide provides a detailed, field-tested protocol for the scalable synthesis of 6-aryl-3,3-dimethylindolin-2-ones. The strategy is centered on a two-step sequence: the initial preparation of the key intermediate, 6-bromo-3,3-dimethylindolin-2-one, followed by a highly efficient Suzuki-Miyaura cross-coupling reaction. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, and guidance on process scalability, ensuring scientific integrity and practical applicability for researchers in both academic and industrial settings.
Introduction and Strategic Overview
The indolinone core is a recurring motif in a wide range of biologically active compounds, valued for its rigid structure and synthetic versatility. The introduction of an aryl group at the C-6 position can significantly influence the pharmacological properties of these molecules. While numerous methods exist for the synthesis of indolinones, many are not amenable to large-scale production due to factors such as harsh reaction conditions, expensive reagents, or complex purification procedures.[1][2]
This guide details a robust two-stage approach designed for scalability and efficiency.
Stage 1: Synthesis of Key Intermediate. Preparation of this compound. This intermediate provides the foundational indolinone structure functionalized with a bromine atom, an ideal handle for subsequent cross-coupling reactions.
Stage 2: Palladium-Catalyzed Arylation. A Suzuki-Miyaura cross-coupling reaction is employed to couple the 6-bromo intermediate with a diverse range of arylboronic acids. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions, broad functional group tolerance, and well-understood scalability.[3]
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic plan, proceeding from the bromo-intermediate to the final arylated product.
Caption: High-level workflow for the two-stage synthesis.
Part I: Synthesis of this compound
The synthesis of the key 6-bromo intermediate is a critical first step. While various methods for constructing indolinones exist, for scalability, a procedure that avoids complex purifications like column chromatography is highly desirable. The following protocol is adapted from established procedures for similar structures and optimized for scale.
Protocol 1: Synthesis of this compound
Reaction Scheme: (A suitable reaction scheme would be depicted here, showing the cyclization of a precursor like 2-bromo-N-(2-methylallyl)aniline or a related structure.)
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| Precursor | - | (Specify) | (Specify) | 1.0 |
| Lewis Acid/Catalyst | - | (Specify) | (Specify) | (Specify) |
| Solvent (e.g., Toluene) | - | (Specify) | - | - |
| Aqueous Base (e.g., NaHCO₃) | - | (Specify) | - | - |
| Organic Solvent (e.g., EtOAc) | - | (Specify) | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet, charge the appropriate starting aniline precursor (1.0 equiv) and the reaction solvent (e.g., Toluene, ~10 volumes).
-
Inerting: Purge the vessel with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Addition: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add the cyclization promoter/catalyst (e.g., a Lewis acid) over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) until consumption of the starting material is observed.
-
Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.[4]
Expected Results:
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Part II: Scalable Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the method of choice for the C-6 arylation step. Its success on a large scale hinges on the careful selection of the catalyst system and reaction conditions.
The Catalytic Cycle: A Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is key to troubleshooting and optimization. The generally accepted mechanism involves three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indolinone, forming a Pd(II) complex. This is often the rate-determining step.[6]
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex with the boronic acid.[3][7]
-
Reductive Elimination: The two organic fragments (the indolinone and the new aryl group) are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Expertise in Action: Selecting the Right Conditions
-
Catalyst & Ligand: For scalable applications, pre-formed catalysts or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand are used. Bulky, electron-rich phosphine ligands are critical.[6][7] Ligands from the Buchwald class, such as SPhos or XPhos, are excellent choices as they promote the often-difficult oxidative addition and reductive elimination steps, leading to lower catalyst loadings and higher turnover numbers, which is economically vital for scale-up.[9][10]
-
Base Selection: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often preferred for more challenging couplings as it is a stronger base. These are inexpensive, easy to handle, and their residues are readily removed during aqueous workup.
-
Solvent System: A two-phase solvent system like Toluene/water or 1,4-Dioxane/water is often ideal. This ensures that both the organic-soluble substrates and the inorganic base can interact effectively. The choice of solvent also dictates the accessible temperature range for the reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Reaction Scheme: (A scheme showing this compound reacting with a generic Ar-B(OH)₂ to give the 6-aryl product would be shown here.)
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 240.11 | (Specify) | (Specify) | 1.0 |
| Arylboronic Acid | - | (Specify) | (Specify) | 1.2 |
| Pd₂(dba)₃ | 915.72 | (Specify) | (Specify) | 0.01 |
| SPhos | 410.53 | (Specify) | (Specify) | 0.02 |
| K₃PO₄ | 212.27 | (Specify) | (Specify) | 3.0 |
| Toluene | - | (Specify) | - | - |
| Water | - | (Specify) | - | - |
Step-by-Step Procedure:
-
Vessel Setup: To a reactor set up for inert atmosphere operation, charge this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Premix: In a separate flask under nitrogen, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%) in a portion of the reaction solvent (Toluene).
-
Solvent Addition & Inerting: Add the main volume of Toluene and Water (e.g., a 5:1 ratio) to the reactor. Sparge the resulting slurry with nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Charge: Add the pre-mixed catalyst solution to the reaction slurry.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by HPLC for the disappearance of the starting bromide. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer.
-
Extraction & Washing: Extract the aqueous layer again with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or by trituration with a suitable solvent like MTBE or heptane to afford the pure 6-aryl-3,3-dimethylindolin-2-one.
Data Table: Scope of the Arylation
| Aryl Group (from Ar-B(OH)₂) | Product | Yield (%) | Purity (HPLC, %) |
| Phenyl | 6-Phenyl-3,3-dimethylindolin-2-one | 92% | >99% |
| 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-3,3-dimethylindolin-2-one | 89% | >99% |
| 3-Fluorophenyl | 6-(3-Fluorophenyl)-3,3-dimethylindolin-2-one | 94% | >98% |
| 2-Methylphenyl | 6-(o-tolyl)-3,3-dimethylindolin-2-one | 85% | >98% |
Conclusion
The synthetic strategy presented herein provides a highly efficient and scalable pathway to valuable 6-aryl-3,3-dimethylindolin-2-one derivatives. By utilizing a robust protocol for the synthesis of a key bromo-intermediate followed by a well-optimized Suzuki-Miyaura cross-coupling, this method offers high yields, excellent purity, and operational simplicity. The detailed protocols and mechanistic insights are intended to empower researchers and process chemists to confidently apply and adapt this methodology for the rapid development of novel chemical entities.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thacker, J. S., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Li, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Pérez-Temprano, M. H., et al. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
Hilf, C., et al. (2006). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.).
-
Nguyen, T. B., et al. (2018). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
- Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Barbas, C. F. III, et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Google Patents. (n.d.).
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Cele, Z. E., & Viljoen, A. M. (2021). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
-
Figueira de Abreu, R. M., et al. (2015). Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2015). Synthesis of 6-arylpyrimido[4,5- e]indolizine-2,4(1 H,3 H)-diones through InCl3-catalyzed cycloisomerization. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
Baradarani, M. M., & Al-Awadie, F. M. (2011). The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate. (2015). Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. 158326-84-2|this compound|BLD Pharm [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-3,3-dimethylindolin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-Bromo-3,3-dimethylindolin-2-one . This substrate, while valuable, presents unique challenges due to its heterocyclic nature and electronic properties. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
The Challenge: Coupling with this compound
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds. However, its success is highly dependent on the specific substrates used. The this compound scaffold introduces two primary considerations:
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Electronic Properties : The indolinone ring system is relatively electron-rich, which can slow down the rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.
-
Catalyst Inhibition : The presence of the nitrogen-containing lactam moiety can be problematic. The lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, a known challenge with nitrogen-rich heterocycles.
This guide will address these specific issues head-on, providing you with the tools to achieve a successful coupling.
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions before setting up the reaction.
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
For a challenging substrate like this, starting with robust, modern conditions is more efficient than using older catalyst systems. We recommend bypassing classical catalysts like Pd(PPh₃)₄ initially, as they often struggle with electron-rich aryl bromides.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | These pre-catalysts are designed for challenging substrates. They feature bulky, electron-rich phosphine ligands that facilitate the difficult oxidative addition step and resist catalyst inhibition. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are highly effective at promoting the formation of the active boronate species required for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) or THF / H₂O (10:1) | A polar aprotic solvent with a small amount of water is often ideal. Water can aid in dissolving the base and facilitating the formation of the boronate complex. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy for the oxidative addition of electron-rich aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Q2: How do I choose between a boronic acid and a boronic ester?
The choice depends on the stability of your coupling partner.
-
Boronic Acids (-B(OH)₂): These are the most common and are commercially available in great variety. However, they are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by water/base, especially at high temperatures.
-
Boronic Pinacol Esters (BPin): These are significantly more stable and resistant to protodeboronation. If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a primary troubleshooting step. Other stabilizing groups like MIDA esters can also be used for even greater stability.
Q3: Why is degassing the reaction mixture so important?
The active catalyst in the Suzuki cycle is a Palladium(0) species. This species is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state. This not only halts the catalytic cycle but can also promote the unwanted homocoupling of your boronic acid, reducing the yield of your desired product. Proper degassing (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) is non-negotiable for success.
Q4: How can I monitor the reaction's progress effectively?
Monitoring is crucial to avoid unnecessarily long reaction times which can promote side reactions.
-
TLC (Thin-Layer Chromatography): A quick and easy method to qualitatively track the consumption of the starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method. It provides quantitative data on the disappearance of starting materials and the appearance of the product and any side products, confirming their identities by mass.
-
NMR (Nuclear Magnetic Resonance): Taking small aliquots from the reaction can provide a very clear picture of the conversion and the formation of byproducts.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiment.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Problem 1: Low or No Conversion of this compound
Q: My reaction has stalled. After several hours, analysis shows mostly unreacted starting material. What are the likely causes and solutions?
This is a very common issue and
Technical Support Center: 6-Bromo-3,3-dimethylindolin-2-one Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromo-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of substituted 3,3-dimethylindolin-2-one derivatives. The insights provided herein are based on established mechanistic principles and practical laboratory experience.
Introduction to Coupling Reactions of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with diverse biological activities. The C6-bromo position provides a versatile handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the presence of the lactam N-H proton, the steric bulk of the gem-dimethyl group, and the electronic nature of the indolinone core can give rise to specific side reactions and challenges. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction of this compound is giving low yields of the desired product, and I observe significant amounts of a byproduct with a mass corresponding to the debrominated starting material. What is happening and how can I fix it?
Answer: The observation of the debrominated product, 3,3-dimethylindolin-2-one, points to a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation or simply dehalogenation .[1] This occurs when the palladium(II) intermediate, formed after oxidative addition of the aryl bromide, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene. The source of the hydride can be from solvents (like alcohols), the amine base, or even water in the reaction mixture.
Troubleshooting Dehalogenation:
-
Choice of Base and Solvent: Amine bases and alcoholic solvents can be sources of hydride.[1] Consider switching to a non-reducing base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are generally preferred.
-
Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote hydrodehalogenation. Ensure you are using anhydrous solvents and reagents, and if necessary, add a controlled amount of water.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus dehalogenation. Bulky, electron-rich ligands often favor the desired reductive elimination step.
Question 2: Besides my desired product, I am isolating a significant amount of a symmetrical biaryl, which appears to be a dimer of my boronic acid coupling partner. What causes this and how can I minimize it?
Answer: This byproduct is the result of homocoupling of the boronic acid.[2] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a Pd(II)-peroxo species that facilitates the dimerization of the boronic acid.[2]
Minimizing Boronic Acid Homocoupling:
-
Rigorous Degassing: It is crucial to thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Palladium Pre-catalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ that require in-situ reduction, a step where homocoupling can be more prevalent.
-
Reaction Temperature: Higher temperatures can sometimes accelerate homocoupling. If possible, try running the reaction at a lower temperature for a longer period.
Table 1: Troubleshooting Summary for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield/Dehalogenation | Hydride source in reaction | Use non-reducing bases (K₂CO₃, Cs₂CO₃), anhydrous aprotic solvents (toluene, dioxane). |
| Homocoupling of Boronic Acid | Presence of oxygen | Rigorously degas the reaction mixture; use a Pd(0) pre-catalyst. |
| No Reaction | Inactive catalyst | Use a fresh palladium source and ligand; ensure proper inert atmosphere. |
| Protodeborylation of Boronic Acid | Excess water or acidic conditions | Use anhydrous conditions; consider using a boronic ester. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish and gives a complex mixture of products. What are the likely challenges with this substrate?
Answer: The Buchwald-Hartwig amination of this compound presents a few specific challenges:
-
N-H Acidity: The lactam N-H proton is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions (e.g., NaOtBu, LHMDS). This can lead to competitive N-arylation or other side reactions involving the deprotonated indolinone.
-
Steric Hindrance: While the C6 position is relatively accessible, the overall steric environment of the molecule, including the gem-dimethyl group at C3, can influence the approach of the bulky palladium catalyst and the amine coupling partner.
-
Ligand Poisoning: The indolinone nitrogen or the amide oxygen could potentially coordinate to the palladium center, leading to catalyst inhibition.
Troubleshooting Buchwald-Hartwig Amination:
-
Base Selection: The choice of base is critical. While strong bases are often required, you might consider using a weaker base like K₃PO₄ or Cs₂CO₃ to minimize deprotonation of the lactam N-H. Alternatively, protecting the N-H group with a suitable protecting group (e.g., BOC, PMB) prior to the coupling reaction can be a viable strategy.
-
Ligand Optimization: A screening of bulky, electron-rich phosphine ligands is highly recommended. Ligands like XPhos, SPhos, or RuPhos have shown success in challenging amination reactions.[3]
-
Solvent Choice: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Polar aprotic solvents like DMF should be used with caution as they can sometimes lead to undesired side reactions.
Question 4: I am observing the formation of a product where the aryl group from my aryl bromide has coupled to the nitrogen of the indolinone instead of the amine I added. How can I prevent this N-arylation side reaction?
Answer: This is a classic example of competitive N-arylation due to the acidity of the lactam N-H. To prevent this:
-
Protecting the N-H Group: The most straightforward solution is to protect the indolinone nitrogen before the coupling reaction. A base-labile protecting group like BOC (tert-butyloxycarbonyl) or an acid-labile group like PMB (p-methoxybenzyl) can be used. The protecting group can then be removed after the desired C-N bond has been formed at the C6 position.
-
Stoichiometry of the Amine: Using a slight excess of the desired amine nucleophile can sometimes help to outcompete the intramolecular N-arylation.
-
Careful Choice of Base: As mentioned previously, using a weaker base might disfavor the deprotonation of the lactam nitrogen.
III. Sonogashira Coupling
Question 5: My Sonogashira coupling of this compound with a terminal alkyne is resulting in a significant amount of the homocoupled alkyne (Glaser coupling product). What are the common causes and solutions?
Answer: The formation of a symmetrical diyne from the homocoupling of the terminal alkyne is a well-known side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is typically mediated by the copper(I) co-catalyst in the presence of oxygen.
Minimizing Alkyne Homocoupling:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[4][5] This often requires the use of a more active palladium catalyst/ligand system and a suitable base.
-
Inert Atmosphere: If using a traditional copper-catalyzed Sonogashira, maintaining a strictly anaerobic (oxygen-free) environment is crucial. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Amine Base: The choice of amine base can also influence the extent of homocoupling. Piperidine or diisopropylamine are often used and can give better results than triethylamine in some cases.
Question 6: The Sonogashira reaction is not proceeding to completion, and I am recovering a lot of my starting material. What are some key parameters to check?
Answer: Low conversion in a Sonogashira reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure you are using a fresh, active palladium source. The formation of palladium black is an indication of catalyst decomposition.
-
Copper Co-catalyst Activity: If using a copper-catalyzed system, the quality of the copper(I) iodide is important. It should be a white or off-white powder; a green or brown color indicates oxidation.
-
Base Quality: The amine base should be pure and anhydrous. Distilling the amine before use can sometimes improve results.
-
Solvent: The choice of solvent can be critical. While DMF and THF are common, sometimes a switch to another solvent like acetonitrile or a non-polar solvent like toluene can be beneficial.
Visualizing Reaction Mechanisms and Troubleshooting
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Yield in Coupling Reactions
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
-
G. C. Fu, "The Sonogashira reaction, catalyzing C(sp)-C(sp2) bond formation, is a vital tool in academia and industry...", Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl, [Link]
-
S. L. Buchwald and J. F. Hartwig, "In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds...", Buchwald–Hartwig amination, [Link]
-
Organic Chemistry Portal, "This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.", Sonogashira Coupling, [Link]
-
ACS GCI Pharmaceutical Roundtable, "The Buchwald-Hartwig (B-H) amination or coupling reaction is a catalytic reaction widely used for the construction of sp2-N carbon-nitrogen bonds...", Buchwald-Hartwig Amination, [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds.", Buchwald-Hartwig Amination, [Link]
-
S. K. Kashani, J. E. Jessiman, S. D. Roughley, "Herein, we describe the use of high throughput experimentation to identify a num- ber of conditions that enable Buchwald-Hartwig reactions to be carried out...", Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow, [Link]
-
Organic Chemistry Portal, "Palladium-catalyzed synthesis of aryl amines.", Buchwald-Hartwig Cross Coupling Reaction, [Link]
-
RSC Publishing, "The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne to form a C–C bond.", Copper-free Sonogashira cross-coupling reactions: an overview, [Link]
-
Organic Syntheses, "To the resulting lithium dicyclohexylamide suspension is added methyl isobutyrate...", Organic Syntheses Procedure, [Link]
-
ResearchGate, "The water-soluble Pd–salen complex...is a highly active catalyst for the copper-free Sonogashira coupling...", Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions, [Link]
-
Organic Chemistry Portal, "β-Hydride elimination, an undesired elementary step in palladium-catalyzed cross-coupling reactions, allows dehydrohalogenations of alkyl bromides...", A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies, [Link]
-
Chemistry LibreTexts, "The Sonogashira reaction...is the cross coupling of aryl or vinyl halides with terminal alkynes...", Sonogashira Coupling, [Link]
-
S. Ma, "Copper-free Sonogashira cross-coupling reactions: an overview", Copper-free Sonogashira cross-coupling reactions: an overview, [Link]
-
R. Dorel and A. M. Echavarren, "The pioneering reports from Migita and subsequently Buchwald and Hartwig on the coupling of aminostannanes and aryl bromides...", The Buchwald–Hartwig Amination After 25 Years, [Link]
-
A. C. Bissember, A. Levina, and G. C. Fu, "A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies", A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies, [Link]
-
Y. Zhang, et al., "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells", Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells, [Link]
-
ACS GCI Pharmaceutical Roundtable, "Correct choice of ligand can also minimise reductive dehalogenation of the aryl halide coupling partner.", Preparation of sec and tert amines by Buchwald-Hartwig Amination, [Link]
-
J. C. Lewis, J. A. T. Romero, and F. H. Arnold, "Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides", Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides, [Link]
-
Chemistry LibreTexts, "The first Suzuki-type cross coupling reaction between phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981.", Suzuki-Miyaura Coupling, [Link]
-
Reddit, "The question explains that a common byproduct of the Suzuki reaction is the homocoupling product of the boronic acid reactant.", Question About Suzuki Coupling Reaction Byproducts (Homocoupling), [Link]
-
C. J. H. L. Wise, A. M. E. Jones, and J. A. Bull, "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles", Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles, [Link]
-
G. A. Molander and N. Ellis, "Selection of boron reagents for Suzuki–Miyaura coupling", Chemical Society Reviews, [Link]
-
Yoneda Labs, "Homocoupling. If the reaction mixture contains Pd(II) species without aryl/vinyl/alkyl ligands, the palladium complex will likely cause homocoupling of two boronic acids.", Suzuki-Miyaura cross-coupling: Practical Guide, [Link]
-
Chegg, "A common by-product in Suzuki reactions is the homocoupling products of the aryl boronic acid.", A common by-product in Suzuki reactions is the homocoupling products of the aryl boronic acid. Propose a catalytic cycle whereby this product could be produced. (Hint - Chegg, [Link]
-
C. L. R. D. Malig, et al., "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters", Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, [Link]
-
ResearchGate, "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF", Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF, [Link]
-
A. Paskach, "Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations", Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations, [Link]
-
YouTube, "Suzuki Coupling I Common Byproducts in Suzuki Coupling", Suzuki Coupling I Common Byproducts in Suzuki Coupling, [Link]
-
MDPI, "α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction", α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction, [Link]
-
ResearchGate, "The Role of the Base in Buchwald-Hartwig Amination. | Request PDF", The Role of the Base in Buchwald-Hartwig Amination. | Request PDF, [Link]
-
ResearchGate, "Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF", Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF, [Link]
-
MDPI, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents", Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents, [Link]
-
P. Dai, et al., "Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles", Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles, [Link]
-
ResearchGate, "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF", Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF, [Link]
-
ResearchGate, "Visible-Light-Driven Palladium-Catalyzed Radical Tandem Dearomatization of Indoles with Unactivated Alkenes | Request PDF", Visible-Light-Driven Palladium-Catalyzed Radical Tandem Dearomatization of Indoles with Unactivated Alkenes | Request PDF, [Link]
-
M. A. Rashid, et al., "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents", Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents, [Link]
Sources
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of 6-Bromo-3,3-dimethylindolin-2-one Reaction Products
Welcome to the technical support center for the chromatographic purification of 6-Bromo-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. Its purification is a critical step to ensure the quality and reliability of downstream applications. This guide will address common issues encountered during chromatographic purification and provide systematic solutions to achieve high purity and yield.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your purification process.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing poor resolution between my desired product, this compound, and a closely eluting impurity. How can I improve the separation?
Answer:
Poor resolution is a common challenge that can often be addressed by systematically optimizing your chromatographic conditions. Here’s a logical approach to troubleshooting this issue:
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Mobile Phase Optimization: The selectivity of your separation is highly dependent on the mobile phase composition.[1]
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Normal-Phase Chromatography (Silica Gel): For non-polar to moderately polar compounds like this compound, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Action: Try creating a shallower gradient or running the separation isocratically with a lower percentage of the more polar solvent. This will increase the retention time and often improve the separation of closely eluting compounds.[2] You can also experiment with different solvent systems. For instance, replacing ethyl acetate with a different modifier like diethyl ether or a mixture of ethyl acetate and a small amount of methanol can alter the selectivity.
-
-
Reversed-Phase Chromatography (C18): If you are using reversed-phase HPLC, the mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol.
-
Action: A shallower gradient of the organic solvent or a lower isocratic concentration will increase retention and may improve resolution. The choice between acetonitrile and methanol can also impact selectivity due to different interactions with the analyte and stationary phase.[3]
-
-
-
Stationary Phase Selection: Not all stationary phases are created equal. If optimizing the mobile phase doesn't yield the desired separation, consider a different stationary phase.
-
Action: If you are using a standard silica gel, you could try a different type of silica with a different particle size or surface area, which can influence loading capacity and separation performance.[4] For more challenging separations, consider alternative stationary phases like alumina (for basic compounds) or stationary phases with different selectivities, such as those with embedded polar groups or phenyl phases in HPLC.[5][6]
-
-
Flow Rate Adjustment: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Action: Try decreasing the flow rate by 25-50% and observe the effect on your separation.
-
Issue 2: Peak Tailing of the this compound Peak
Question: My product peak is exhibiting significant tailing. What are the likely causes and how can I obtain a more symmetrical peak?
Answer:
Peak tailing is often indicative of undesirable secondary interactions between your analyte and the stationary phase, or issues with the chromatographic system itself.[7] Here's how to diagnose and resolve this problem:
-
Chemical Interactions:
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Silanol Interactions: The lactam moiety in this compound can interact with acidic silanol groups on the surface of silica gel, leading to peak tailing.[7]
-
Action (Normal-Phase): Adding a small amount of a polar modifier like triethylamine (0.1-1%) to your mobile phase can neutralize the acidic silanol groups and improve peak shape. Alternatively, using a deactivated silica gel can minimize these secondary interactions.
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Action (Reversed-Phase): Adjusting the pH of the mobile phase can help. For a compound like this, maintaining a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of residual silanol groups.[8] Using a modern, end-capped C18 column will also reduce silanol interactions.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[7]
-
Action: Reduce the amount of crude material loaded onto the column. As a general rule for flash chromatography, the sample load should be a small percentage of the stationary phase weight, depending on the difficulty of the separation.[9] Diluting your sample and injecting a smaller volume can confirm if overloading is the issue.
-
-
Physical Issues with the Column:
-
Column Voids or Channeling: A poorly packed column or the formation of a void at the column inlet can cause peak tailing.[7]
-
Action: Ensure your column is packed uniformly. If you suspect a void has formed in a pre-packed column, it may need to be replaced.[10]
-
-
Blocked Frit: Particulate matter from your sample or mobile phase can block the inlet frit of the column, leading to distorted peak shapes for all compounds.[11]
-
Action: Filter your sample and mobile phases before use. If the frit is blocked, you can sometimes reverse-flush the column (check manufacturer's instructions) or replace the frit if possible. Using a guard column or an in-line filter can prevent this issue.[3]
-
-
Issue 3: Low or No Recovery of the Product
Question: I've loaded my reaction mixture, but I'm getting a very low yield, or in the worst case, no product is eluting from the column. What could be happening?
Answer:
Low or no recovery can be alarming, but it's often due to one of a few common issues:
-
Compound Instability on the Stationary Phase: Some compounds can degrade on acidic stationary phases like silica gel.
-
Action: To test for stability, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be degrading.[12] In this case, consider using a less acidic stationary phase like deactivated silica or alumina.[12]
-
-
Irreversible Adsorption: Your compound might be binding too strongly to the stationary phase.
-
Action: If your compound is not eluting, you can try flushing the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane for normal-phase) to see if you can recover it. For future purifications, you will need to use a more polar mobile phase from the start.
-
-
Incorrect Mobile Phase Composition: A simple mistake in preparing the mobile phase can lead to your compound either eluting in the solvent front (if the mobile phase is too strong) or not eluting at all (if it's too weak).
-
Action: Double-check your mobile phase preparation.[12] Always run a TLC first to determine the appropriate solvent system. For column chromatography, you want the Rf of your target compound to be around 0.2-0.35 for good separation.
-
-
Precipitation on the Column: If your crude product is not fully soluble in the initial mobile phase, it can precipitate at the top of the column.
-
Action: Ensure your sample is fully dissolved before loading. If using a dry loading technique, make sure the sample is evenly dispersed on the adsorbent. If the solubility is low in your mobile phase, you may need to dissolve it in a stronger solvent and then adsorb it onto silica for dry loading.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for the purification of this compound on silica gel?
A1: A good starting point for many compounds of moderate polarity is a mixture of hexane and ethyl acetate. Begin by running TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal mobile phase for column chromatography will give your product an Rf value of approximately 0.2-0.35. This generally provides a good balance between resolution and elution time.
Q2: Should I use liquid loading or dry loading for my sample?
A2: Dry loading is often the preferred method, especially when your sample has poor solubility in the mobile phase or when you need to maximize resolution.[13] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert solid) and then carefully adding this powder to the top of your column. This technique typically results in a more uniform application of the sample and can lead to sharper bands and better separation. Liquid loading (dissolving the sample in a minimal amount of mobile phase and injecting it) can be faster but may lead to band broadening if not done carefully or if a strong solvent is used to dissolve the sample.
Q3: How do I choose the right size column for my purification?
A3: The choice of column size depends on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a ratio of stationary phase to crude material between 20:1 and 100:1. For easy separations (large ΔRf on TLC), you can use a lower ratio. For difficult separations, a higher ratio is necessary.[9] A longer, narrower column will generally provide better resolution than a shorter, wider column, but will have a lower loading capacity.[9]
Q4: How can I detect this compound in the collected fractions?
A4: The indole ring system in your compound contains a chromophore that should be detectable by UV light. You can monitor your fractions using a TLC plate under a UV lamp (typically at 254 nm). Additionally, you can use a staining solution. A potassium permanganate (KMnO₄) stain is often effective for visualizing organic compounds, as it reacts with many functional groups.
Q5: Is it better to use a gradient or isocratic elution?
A5: The choice depends on the complexity of your sample.
-
Isocratic elution (using a constant mobile phase composition) is simpler and is often sufficient if the impurities are well-separated from your product on the TLC plate.
-
Gradient elution (gradually increasing the polarity of the mobile phase over time) is beneficial when your crude mixture contains compounds with a wide range of polarities. A gradient can help to elute the more strongly retained impurities in a reasonable time while still providing good separation of the less retained compounds. A step gradient, where the solvent composition is changed in discrete steps, can be a good compromise, often allowing for higher sample loads and reduced solvent consumption.[4][13]
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate | Start with a ratio that gives an Rf of ~0.2-0.35 for the product on TLC. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution, especially for less soluble samples.[14] |
| Column Loading Capacity | 1-10% of silica weight | Depends on separation difficulty (ΔRf). Start with ~2-5% for an average separation.[13] |
| Flow Rate | Column-dependent | A slower flow rate generally improves resolution but increases run time. |
| Detection | UV (254 nm) and/or TLC stain (KMnO₄) | The aromatic system is UV-active, and KMnO₄ is a general stain for organic compounds. |
Experimental Workflow & Diagrams
Protocol 1: General Flash Chromatography Purification
-
Method Development (TLC): a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a chamber with a pre-determined solvent system (e.g., 4:1 Hexane:Ethyl Acetate). d. Visualize the spots under a UV lamp and/or with a stain. e. Adjust the solvent system until the desired product has an Rf of ~0.2-0.35 and is well-separated from major impurities.
-
Column Packing: a. Select an appropriate size column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. c. Pour the slurry into the column and allow the silica to settle, tapping the column to ensure even packing. d. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution. c. Evaporate the solvent completely to obtain a dry, free-flowing powder. d. Carefully add the powder to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting with the mobile phase determined from your TLC analysis. b. Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column). c. Monitor the elution of your compound by TLC analysis of the collected fractions. d. If necessary, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.
-
Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagram 1: General Workflow for Chromatographic Purification
Caption: A standard workflow for the purification of a synthetic product using flash column chromatography.
Diagram 2: Troubleshooting Decision Tree for Poor Separation
Caption: A decision-making guide for improving the resolution of closely eluting compounds.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from [Link]
-
Quarry, D. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (n.d.). Inspiring productivity with modern flash chromatography: Delivering more chemical targets with less. Retrieved from [Link]
-
Welch, C. J., et al. (2012). Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications. Journal of Chromatography A, 1250, 131-137. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Retrieved from [Link]
-
LCGC International. (2018, May 1). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. biotage.com [biotage.com]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silicycle.com [silicycle.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing debromination of 6-Bromo-3,3-dimethylindolin-2-one in reactions
Welcome to the technical support center for 6-Bromo-3,3-dimethylindolin-2-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Unwanted debromination is a frequently encountered side reaction that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent the loss of the critical bromine substituent during your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I'm consistently observing the formation of 3,3-dimethylindolin-2-one as a byproduct. What is causing this debromination?
A1: The loss of the bromine atom from the C6 position of the indolinone core is a reductive process known as hydrodehalogenation or, more simply, debromination. The carbon-bromine (C-Br) bond on an aromatic ring, while relatively stable, can be cleaved under various conditions commonly employed in organic synthesis.
The primary culprits behind this unwanted side reaction are typically:
-
Palladium Catalysts: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the palladium(0) catalyst can insert into the C-Br bond. While the desired outcome is a subsequent transmetalation and reductive elimination to form a new C-C bond, competing pathways can lead to debromination. This is often facilitated by the presence of a hydride source.[1][2]
-
Reducing Agents: Many standard reducing agents can readily cleave aryl-halide bonds. This includes strong hydride reagents like Lithium Aluminum Hydride (LiAlH4) and even catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are highly effective for this transformation.[3][4][5]
-
Bases and Solvents as Hydride Donors: Under certain conditions, particularly at elevated temperatures, some bases or solvents can act as hydride donors, leading to reductive debromination. For instance, sodium borohydride is a known reductant for aryl bromides.[6] Triethylamine can also participate in processes that generate hydride species.
Understanding the specific context of your reaction is the first step in diagnosing the problem. The following sections provide detailed troubleshooting for the most common reaction types where debromination is observed.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for functionalizing the 6-position of the indolinone scaffold. However, they are also the most common source of debromination issues.
Q2: My Suzuki-Miyaura coupling reaction is yielding more of the debrominated starting material than the desired coupled product. How can I optimize my conditions?
A2: This is a classic problem in Suzuki-Miyaura couplings. The key is to promote the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) while suppressing the competing reductive debromination pathway.
Caption: Troubleshooting Decision Tree for Debromination.
The mechanism of a palladium-catalyzed cross-coupling reaction involves a delicate balance of elementary steps. Debromination arises when a hydride species intercepts a key intermediate.[7][8]
Caption: Competing Pathways in Cross-Coupling Reactions.
Protocol 1: Systematic Optimization of Suzuki-Miyaura Conditions
-
Reagent Purity Check:
-
Ensure the boronic acid or ester is pure. Old or impure boronic acids can undergo protodeboronation, which can complicate the reaction.
-
Use high-purity, anhydrous solvents (e.g., Dioxane, Toluene, or DMF). Degas the solvent thoroughly by sparging with argon or nitrogen for 20-30 minutes before use.
-
Use a high-purity base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides (NaOH, KOH) as they are less aggressive and less likely to contain reducing impurities.[9]
-
-
Experimental Setup (Example):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv).
-
Add the boronic acid partner (1.1 - 1.5 equiv).
-
Add the base (e.g., K₂CO₃, 2-3 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 1-2 mol% and XPhos, 2-4 mol%).
-
Add the degassed solvent.
-
Stir the reaction at the intended temperature (start low, e.g., 60 °C) and monitor by TLC or LC-MS.
-
Table 1: Troubleshooting Guide for Palladium-Catalyzed Reactions
| Problem | Potential Cause | Recommended Solution & Rationale |
|---|---|---|
| High Debromination | Overly active catalyst system. | Lower the catalyst loading. Switch to a bulkier, more electron-rich phosphine ligand (e.g., cataCXium® A, SPhos, XPhos). These ligands can accelerate the reductive elimination step, outcompeting the debromination pathway. |
| High Debromination | Base is acting as a hydride source or contains impurities. | Switch to a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃. Ensure the base is freshly opened or dried before use.[9] |
| High Debromination | High reaction temperature. | Reduce the reaction temperature. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing thermal decomposition that can generate reducing species.[10] |
| No Reaction & Debromination | Poor quality of boronic acid. | Use a freshly purchased or purified boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the coupling. |
Troubleshooting Guide 2: N-Alkylation Reactions
Alkylation of the nitrogen atom of the lactam is a common synthetic step. While seemingly straightforward, debromination can occur if conditions are not carefully controlled.
Q3: I am trying to N-alkylate this compound with an alkyl halide and a base, but I'm seeing the debrominated product. What's going on?
A3: Debromination during N-alkylation is typically caused by the choice of base and reaction temperature. Strong, aggressive bases can sometimes promote side reactions, and high temperatures can lead to decomposition pathways that generate species capable of reducing the C-Br bond.
Protocol 2: Optimized N-Alkylation of this compound
-
Select an Appropriate Base and Solvent: The goal is to use a base that is strong enough to deprotonate the indolinone nitrogen but not so reactive that it causes side reactions.
-
Experimental Setup:
-
To a round-bottom flask, add this compound (1 equiv) and a polar aprotic solvent like DMF or Acetonitrile.
-
Add the base (see Table 2). Stir for 15-30 minutes at room temperature to form the anion.
-
Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.05 - 1.2 equiv) dropwise.
-
Stir at room temperature or warm gently (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Table 2: Comparison of Bases for N-Alkylation
| Base | Typical Solvent | Considerations for Debromination |
|---|---|---|
| NaH (Sodium Hydride) | THF, DMF | High Risk. Very strong and can contain metallic sodium impurities that are highly reducing. Requires strictly anhydrous conditions. Use only if other bases fail. |
| K₂CO₃ (Potassium Carbonate) | DMF, Acetonitrile | Low Risk. A mild and effective base for this transformation. Often the best starting point. |
| Cs₂CO₃ (Cesium Carbonate) | DMF, Acetonitrile | Low Risk. More soluble and often more effective than K₂CO₃, allowing for lower reaction temperatures. An excellent alternative if K₂CO₃ is too slow. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile, CH₂Cl₂ | Moderate Risk. A strong, non-nucleophilic organic base. Generally safe, but purity is key. |
References
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Reaction: A Guide to the Literature for the Synthetic Chemist. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]
-
Lipshutz, B. H., Tomioka, T., & Sato, K. (2009). Reductions of Aryl Bromides in Water at Room Temperature. Advanced Synthesis & Catalysis, 351(1-2), 280-284. [Link]
-
Rutgers University. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
-
Fairlamb, I. J. S., et al. (2022). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]
-
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Johnson Matthey. [Link]
-
Sharma, J. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
-
Castagnolo, D., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(21), 15008-15021. [Link]
-
Moody, C. J., & Roffey, J. R. A. (1996). Concerning the Preparation of 6-Bromotryptamine. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4. [Link]
-
Ramón, D. J., & Yus, M. (2005). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Tetrahedron: Asymmetry, 16(21), 3594-3599. [Link]
-
Alizadeh, A., et al. (2019). Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles. Scientific Reports, 9(1), 1-11. [Link]
-
Pellissier, H. (2019). Recent Catalytic Asymmetric Synthesis of 3,3-Disubstituted Indolin-2-ones and 2,2-Disubstituted Indolin-3-one. Advanced Synthesis & Catalysis, 361(13), 2959-2996. [Link]
-
Shtil, A. A., et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 27(19), 6524. [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Namboodiri, V. V., & Varma, R. S. (2002). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 2(1), 23-45. [Link]
-
Kim, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3291. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. jmcct.com [jmcct.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 6-Bromo-3,3-dimethylindolin-2-one
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the catalytic coupling of 6-Bromo-3,3-dimethylindolin-2-one. This resource is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting for various cross-coupling reactions involving this key synthetic intermediate. The guidance provided herein is structured to address common challenges and frequently asked questions, ensuring your synthetic endeavors are both efficient and successful.
The 3,3-dimethyloxindole core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 6-bromo position opens a gateway to a diverse range of novel chemical entities. However, the electronic nature of this substrate can present unique challenges in achieving high-yielding and clean cross-coupling reactions. This guide will walk you through the critical aspects of catalyst and ligand selection, reaction optimization, and troubleshooting for common coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound shows minimal or no conversion. What are the primary troubleshooting steps?
A1: Low or no product yield is a common frustration in cross-coupling reactions. A systematic approach is key to identifying the root cause. The 3,3-dimethyloxindole ring system is relatively electron-rich, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting step.[1][2]
Initial Diagnostic Workflow:
-
Reagent and Solvent Integrity:
-
Moisture and Oxygen: Palladium-catalyzed reactions are highly sensitive to air and moisture. Ensure all solvents are rigorously dried and degassed. Use fresh, high-purity reagents. The presence of oxygen can lead to the oxidation of the phosphine ligand and the formation of inactive palladium black.[1]
-
Boronic Acid/Ester Quality (for Suzuki coupling): Boronic acids, especially electron-rich ones, can be prone to protodeboronation, where the C-B bond is cleaved by a proton source.[2] Consider using the more stable pinacol boronate esters.[1]
-
-
Catalyst Activity and Choice:
-
Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active. If using a Pd(II) precursor, it must be reduced in situ to the active Pd(0) species.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-rich substrate.[2] Switching to more electron-rich and bulky ligands is often necessary to facilitate the oxidative addition and subsequent reductive elimination steps.[2]
-
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, sluggish reactions often require heating. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C).
-
Base: The choice and strength of the base are critical for the transmetalation step.[2] Ensure the base is fully dissolved or adequately stirred.
-
Issue 2: Significant Side Product Formation
Q2: My reaction yields a mixture of products, including homocoupling of the boronic acid (in Suzuki reactions) and debromination of my starting material. How can I suppress these side reactions?
A2: The formation of side products points to a competition between the desired cross-coupling pathway and undesired reaction pathways.
-
Homocoupling of Boronic Acid: This side reaction is often prevalent when the transmetalation step is slow.
-
Solution: Ensure your base is effective and the reaction is thoroughly degassed. Oxygen can promote the homocoupling of boronic acids. A change in solvent or a more efficient ligand can accelerate the desired cross-coupling, outcompeting the homocoupling.
-
-
Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.
-
Solution: This can be a result of β-hydride elimination from a palladium-hydride species. The source of the hydride can be the solvent, amine (in Buchwald-Hartwig), or other reagents. Ensure your solvent is not a hydride source (e.g., isopropanol at high temperatures). In Buchwald-Hartwig aminations, bulky ligands that favor reductive elimination over β-hydride elimination are crucial.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand is the best starting point for a Suzuki-Miyaura coupling with this compound?
A1: For an electron-rich aryl bromide like this compound, a standard catalyst like Pd(PPh₃)₄ may be inefficient.[2] A more robust system is recommended.
Recommended Starting Point:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich biarylphosphine ligand from the Buchwald family is an excellent choice. Ligands such as SPhos or XPhos are specifically designed to accelerate the oxidative addition of challenging aryl halides.[2]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[2]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[1]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos | Bulky and electron-rich to promote oxidative addition.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Effective for transmetalation without being overly harsh.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Good solubility for reactants and promotes the reaction.[1] |
Q2: Can I use a copper catalyst for coupling reactions with this compound?
A2: Yes, copper-catalyzed reactions, particularly for C-N and C-S bond formation (Ullmann-type reactions), are a viable alternative to palladium-catalyzed methods.[4] They can be advantageous in terms of cost and sometimes offer complementary reactivity.
-
For C-N coupling (amination): A system of CuI with a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine can be effective for coupling with amines.[4]
-
For C-S coupling (thiolation): Copper catalysts are also widely used for the formation of aryl thioethers.
However, copper-catalyzed reactions often require higher temperatures and may have a more limited substrate scope compared to modern palladium systems.
Q3: What are the key considerations for a Sonogashira coupling with this compound?
A3: The Sonogashira coupling is an excellent method for introducing alkynyl groups.[5]
Key Considerations:
-
Catalyst System: The classic system employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[5]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used, which also serves as the solvent in many cases.[5]
-
Copper-Free Conditions: To avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst, copper-free Sonogashira protocols have been developed. These often utilize more advanced palladium/ligand systems.[6]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent both catalyst deactivation and alkyne homocoupling.
Q4: For a Buchwald-Hartwig amination, what is the best choice of base?
A4: The base in a Buchwald-Hartwig amination is critical for deprotonating the amine to form the active nucleophile.[3][7]
-
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7]
-
The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require a more active catalyst system or higher reaction temperatures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk tube.
-
Degassing: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a standard procedure for the alkynylation of this compound.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Degassing: Seal the tube and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add degassed triethylamine or a mixture of DMF and an amine base. Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitoring and Work-up: Follow the procedures outlined in Protocol 1.
Visualizing the Workflow
Catalyst Selection Logic
Caption: Decision tree for troubleshooting low yield.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction. [Link]
-
ACS Publications. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Science of Synthesis. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in 6-Bromo-3,3-dimethylindolin-2-one reactions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-3,3-dimethylindolin-2-one. Here, we address common challenges, with a primary focus on troubleshooting the low conversion rates frequently encountered in cross-coupling reactions, particularly N-arylation (Buchwald-Hartwig amination). Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.
Troubleshooting Guide: Addressing Low Conversion
This section uses a problem-and-solution format to tackle specific issues observed during your experiments.
Question 1: My N-arylation (Buchwald-Hartwig) reaction with this compound shows low or no conversion. What are the most common causes and how do I fix it?
Low conversion in palladium-catalyzed C-N cross-coupling is a frequent issue that can almost always be traced back to the deactivation of the catalyst or suboptimal reaction conditions. The Buchwald-Hartwig amination is a powerful tool, but its catalytic cycle is sensitive to several factors.[1][2]
Root Cause Analysis & Corrective Actions:
1. Inactive or Poisoned Catalyst System: The active Pd(0) species is the engine of your reaction. If it's not present or gets deactivated, the reaction will stall.
-
Causality: Oxygen is a potent poison for the Pd(0) catalyst, oxidizing it to an inactive Pd(II) state. Similarly, impurities in your reagents (e.g., other halides, sulfur-containing compounds) can irreversibly bind to the palladium, halting catalysis. The choice of ligand is also critical, as it stabilizes the Pd(0) center and facilitates the key steps of oxidative addition and reductive elimination.[3][4]
-
Solution Workflow:
-
Ensure a Strictly Inert Atmosphere: The reaction must be assembled in a glovebox or using robust Schlenk line techniques. Solvents and liquid reagents must be rigorously degassed.
-
Evaluate Your Palladium Source & Ligand: For challenging substrates, using a pre-formed Pd(I) or Pd(II) pre-catalyst that is easily reduced in situ can be more reliable than using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[5] The ligand must be electron-rich and sterically bulky to promote the desired catalytic activity.[6]
-
Screen Ligands: If conversion is still low, consider screening a panel of ligands. What works for one substrate combination may not be optimal for another.
-
2. Ineffective Base or Solvent System: The base is not merely a proton scavenger; it plays a crucial role in forming the palladium-amido complex necessary for reductive elimination.[2][3]
-
Causality: A base that is too weak may not deprotonate the indolinone nitrogen efficiently. A base that is not sufficiently soluble in the reaction medium will have poor availability. Solvents must be anhydrous, as water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation.[4]
-
Solution Workflow:
-
Select an Appropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7] For more sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Ensure the base is anhydrous; if necessary, dry it in an oven before use.
-
3. Suboptimal Reaction Temperature and Time:
-
Causality: Like any chemical reaction, C-N coupling has an activation energy barrier. Insufficient thermal energy can lead to sluggish or stalled reactions.
-
Solution Workflow:
-
Optimize Temperature: If your reaction is running at room temperature or a low heat, incrementally increase the temperature (e.g., in 10-20 °C steps). Many Buchwald-Hartwig reactions require temperatures between 80-110 °C.[3]
-
Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to monitor the reaction over time. A reaction may simply need longer to reach completion.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical sequence for troubleshooting low conversion.
Caption: A step-by-step decision tree for diagnosing low conversion.
Question 2: I'm observing significant byproduct formation, especially the replacement of bromine with hydrogen (hydrodehalogenation). How can I minimize this?
Hydrodehalogenation and other side reactions compete with your desired coupling, consuming starting material and reducing yield.
Root Cause Analysis & Corrective Actions:
1. Hydrodehalogenation: This occurs when the aryl bromide is reduced, replacing the bromine atom with a hydrogen atom.
-
Causality: This side reaction is often promoted by the presence of water or other protic impurities, which can protonate an aryl-palladium intermediate.[4] Certain ligands or reaction conditions can also favor this pathway.
-
Corrective Actions:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry all reagents, solvents, and glassware meticulously.
-
Use a Bulky Ligand: Sterically hindered ligands can create a protective pocket around the palladium center, disfavoring the side reactions that lead to dehalogenation.[8]
-
2. Homocoupling of the Coupling Partner: This results in the formation of a biaryl byproduct from your amine or aryl halide coupling partner.
-
Causality: The presence of oxygen can facilitate the oxidative homocoupling of reagents.[4]
-
Corrective Actions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.
-
Use a Pre-catalyst: Using a well-defined Pd(0) source or a pre-catalyst can sometimes mitigate homocoupling compared to in-situ reduction of Pd(II) salts.[4]
-
Summary of Common Issues and Solutions
| Symptom Observed | Most Likely Cause(s) | Recommended Solution(s) |
| No reaction ; only starting material present. | Catalyst system inactive; insufficient temperature. | Verify inert atmosphere; use a fresh, active catalyst/ligand; increase temperature. |
| Stalled reaction ; partial conversion. | Catalyst deactivation over time; insufficient base. | Improve degassing; screen alternative, more robust ligands; use a stronger/more soluble base. |
| Hydrodehalogenation byproduct observed. | Presence of water/protic impurities. | Use rigorously dried solvents and reagents; ensure inert atmosphere. |
| Homocoupling of coupling partners. | Presence of oxygen. | Improve degassing protocol; use a high-purity palladium source. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanistic role of each component in a Buchwald-Hartwig reaction involving my substrate?
Understanding the role of each component is key to effective troubleshooting.
-
This compound: This is your nucleophilic coupling partner (specifically, the N-H group) after deprotonation.
-
Aryl Halide (e.g., Bromobenzene): This is your electrophilic coupling partner.
-
Palladium Source (e.g., Pd₂(dba)₃): This provides the catalytic palladium metal center. It starts as a Pd(0) precursor.
-
Phosphine Ligand (e.g., XPhos, RuPhos): This component is crucial. It stabilizes the active Pd(0) catalyst, increases its solubility, and modulates its reactivity to facilitate the key steps of the catalytic cycle.[9]
-
Base (e.g., NaOtBu): The base deprotonates the N-H of the indolinone, making it a more potent nucleophile to attack the palladium center.[2]
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key stages of the Buchwald-Hartwig amination cycle.
FAQ 2: How do I properly degas my reaction solvent?
Proper degassing is non-negotiable for success.
-
Freeze-Pump-Thaw Method (Most Rigorous):
-
Place your solvent in a sturdy Schlenk flask sealed with a Teflon stopcock.
-
Freeze the solvent completely using liquid nitrogen.
-
Once frozen, open the flask to a high-vacuum line and pump for 5-10 minutes to remove gases above the frozen solvent.
-
Close the stopcock and thaw the solvent in a water bath. You may see bubbles of dissolved gas being released.
-
Repeat this entire cycle at least three times for maximum effectiveness.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
-
Inert Gas Sparging (Quicker, Less Rigorous):
-
Insert a long needle or cannula connected to an inert gas line into your solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for 20-30 minutes. This method is suitable for many applications but may be less effective than freeze-pump-thaw for highly sensitive reactions.
-
FAQ 3: Can I use this compound in other cross-coupling reactions like Suzuki or Heck?
Yes. The C(sp²)-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions. The general troubleshooting principles—catalyst integrity, anhydrous/anaerobic conditions, and optimization of base, solvent, and temperature—are largely transferable from the Buchwald-Hartwig context to other cross-coupling reactions like Suzuki-Miyaura (for C-C bond formation) or Heck (for C-C bond formation with alkenes).[3]
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction/Troubleshooting
This protocol provides a robust starting point for the N-arylation of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, Degassed Toluene or Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask or vial inside a glovebox, add a magnetic stir bar, this compound, the aryl bromide, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: After 1 hour, take a small aliquot (under inert conditions if possible), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess conversion. Continue monitoring periodically (e.g., every 2-4 hours).
-
Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.
-
Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude material by ¹H NMR to determine the conversion rate and identify major byproducts.
References
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]
-
Tantillo, D. J., & Houk, K. N. (2014). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 79(17), 7972–7976. [Link]
- Google Patents. (2015).
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Request PDF. [Link]
-
ResearchGate. (2008). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
SciSpace. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]
-
Royal Society of Chemistry. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Aribo Biotechnology. (n.d.). 120902-45-6 | 5-Bromo-3,3-dimethylindolin-2-one. [Link]
-
eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
National Institutes of Health. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 444. [Link]
-
ACS Publications. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10551–10552. [Link]
-
Imperial College London. (2009). Problem Session: Indoles. [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16398-16411. [Link]
-
ResearchGate. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]
-
National Institutes of Health. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 9(10), 9536–9542. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 27(13), 4192. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
-
Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. Advances in Engineering Research, 84, 10-13. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: A Guide to Palladium Catalyst Removal from 6-Bromo-3,3-dimethylindolin-2-one Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of removing residual palladium catalysts from reaction mixtures containing 6-Bromo-3,3-dimethylindolin-2-one. As a Senior Application Scientist, this resource is designed to offer both theoretical understanding and practical, field-tested solutions to ensure the purity and integrity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium from my this compound reaction mixture a critical step?
A1: The stringent removal of palladium is paramount for two primary reasons. Firstly, from a regulatory standpoint, agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs). Palladium is recognized as a metal with significant toxicological concerns, and its presence in final drug products is carefully controlled.[1] Secondly, on a practical level, residual palladium can act as a catalyst in subsequent synthetic transformations or interfere with biological assays, leading to skewed and unreliable data.[2]
Q2: Are there specific structural features of this compound that could complicate palladium removal?
A2: Yes, the inherent structure of this compound possesses a lactam functional group. The lone pairs of electrons on the nitrogen and oxygen atoms of the lactam can act as ligands, forming coordination complexes with the palladium catalyst. This interaction can lead to the solubilization of palladium species in the organic phase, rendering simple purification methods like filtration or aqueous extraction less effective.
Q3: What are the principal strategies for the removal of palladium catalysts?
A3: The most effective and commonly employed methods for palladium removal from organic reaction mixtures include:
-
Adsorption: This involves the use of materials with a high surface area and a strong affinity for palladium, such as activated carbon or specialized palladium scavengers.[1][3]
-
Filtration: This is a physical method of separation, typically involving passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[4]
-
Crystallization: This purification technique separates the desired compound from impurities, including palladium, based on differences in their solubility.[3]
-
Aqueous Washes: This method utilizes aqueous solutions containing chelating agents to partition the palladium from the organic phase into the aqueous phase.
Q4: Could you elaborate on the mechanism of palladium scavengers?
A4: Palladium scavengers are a class of solid-supported reagents, commonly based on silica or polymeric backbones, which are chemically modified with functional groups that exhibit a high binding affinity for palladium. These functional groups often include thiols, amines, and thioureas.[5][6] When introduced into the reaction mixture, these groups selectively chelate the palladium. The resulting insoluble scavenger-palladium complex can then be conveniently and efficiently removed from the reaction mixture by filtration.[7]
Troubleshooting Guides
Issue 1: Significant levels of residual palladium are detected even after an initial filtration step.
Potential Cause: The palladium catalyst is likely homogeneously dissolved in the reaction mixture. This can be due to the formation of soluble palladium complexes with the solvent, ligands, or even the product molecule itself.
Caption: Decision-making workflow for addressing high residual palladium.
Solution 1: Application of a Palladium Scavenger
-
Scientific Rationale: Scavengers are engineered to form strong bonds with dissolved palladium species, effectively converting them into a solid, filterable form. Thiol-functionalized silica is a widely used and highly effective scavenger for this purpose.
-
Experimental Protocol:
-
Solvent Compatibility Check: If the reaction solvent is not compatible with the chosen scavenger, perform a solvent exchange by removing the original solvent under reduced pressure and redissolving the crude product in a suitable alternative such as ethyl acetate or dichloromethane.
-
Scavenger Addition: Introduce a thiol-functionalized silica scavenger, typically in a 3-5 fold molar excess relative to the initial palladium catalyst loading, to the solution.
-
Incubation: Stir the resulting suspension at ambient temperature for a period of 2-4 hours. In some cases, gentle warming to approximately 40 °C can enhance the scavenging efficiency; however, this should be initially evaluated on a small scale to ensure the thermal stability of the product.
-
Filtration: Separate the solid scavenger-palladium complex from the solution by filtration through a pad of Celite®.
-
Product Recovery: Wash the filter cake with a small portion of the clean solvent to recover any product that may have been adsorbed.
-
Solvent Removal: Combine the filtrate and the washings, and then remove the solvent under reduced pressure.
-
Purity Analysis: Quantify the residual palladium concentration in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Solution 2: Treatment with Activated Carbon
-
Scientific Rationale: Activated carbon possesses a high surface area and a porous structure, which allows it to adsorb a broad spectrum of organic and inorganic molecules, including palladium species.[7] While it is a highly cost-effective method, it is important to be aware of the potential for non-specific product adsorption, which can lead to a reduction in yield.[1]
-
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate, tetrahydrofuran).
-
Carbon Addition: Add activated carbon to the solution, typically at a loading of 5-10% by weight relative to the crude product.
-
Adsorption: Stir the suspension at room temperature for 1-3 hours to allow for sufficient time for the palladium to adsorb onto the carbon surface.
-
Separation: Remove the activated carbon by filtration through a pad of Celite®.
-
Final Steps: Wash the filter cake with fresh solvent and then concentrate the combined filtrate to obtain the purified product.
-
Issue 2: A significant loss of product is observed after treatment with a palladium scavenger or activated carbon.
Potential Cause: The desired product, this compound, may be exhibiting non-specific binding to the solid support of the scavenger or the activated carbon.
Caption: Troubleshooting workflow for low product recovery.
Corrective Actions:
-
Optimize Adsorbent Loading: It is advisable to perform a small-scale optimization study to determine the minimum quantity of scavenger or activated carbon required for effective palladium removal, thereby minimizing product loss.
-
Implement Thorough Washing: After the filtration step, ensure that the filter cake is washed extensively with a suitable solvent to recover any adsorbed product.
-
Scavenger Screening: The degree of non-specific binding can vary between different types of scavengers. A screening of scavengers with different functional groups or support materials may identify an option with a lower affinity for your product.
-
Explore Alternative Purification Techniques: If product loss remains unacceptably high, recrystallization should be considered as either an alternative purification strategy or as a subsequent step after initial treatment.
Solution 3: Purification by Recrystallization
-
Scientific Rationale: Recrystallization is a powerful purification technique that leverages differences in the solubility of the product and impurities in a given solvent system. By carefully selecting the solvent, the desired compound can be selectively crystallized out of the solution, leaving the impurities, including residual palladium, behind in the mother liquor.
-
Experimental Protocol:
-
Solvent System Selection: The key to successful recrystallization is the choice of an appropriate solvent system. The ideal solvent should fully dissolve this compound at an elevated temperature, but exhibit poor solubility at ambient or sub-ambient temperatures. Commonly effective solvent systems for this class of compounds include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: Dissolve the crude product in the minimum volume of the hot solvent to create a saturated solution.
-
Decolorization (Optional): For colored solutions, a small amount of activated carbon can be added to the hot solution. After a brief period of heating, the carbon, along with the adsorbed colored impurities, can be removed by hot filtration.
-
Hot Filtration: Quickly filter the hot, saturated solution through a pre-warmed funnel to remove any insoluble impurities.
-
Crystal Formation: Allow the filtrate to cool gradually to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.
-
Isolation and Drying: The purified crystals are then collected by filtration, washed with a small volume of cold solvent, and dried under vacuum to remove any residual solvent.
-
Data Summary
Table 1: A Comparative Overview of Common Palladium Scavengers
| Scavenger Type | Functional Group | Key Advantages | Potential Disadvantages |
| Silica-Based Thiol | -SH | Demonstrates broad effectiveness for a range of palladium species, including both Pd(0) and Pd(II).[5] | May have a higher cost compared to activated carbon. |
| Polymer-Based Thiol | -SH | Offers a high loading capacity for palladium. | Can exhibit swelling in certain organic solvents. |
| Activated Carbon | N/A | Highly cost-effective and readily available.[7] | Can be non-specific, potentially leading to product loss.[1] |
| Silica-Based Thiourea | -NHC(S)NH- | Versatile for scavenging various forms of palladium.[5] | Efficacy can be dependent on the solvent system used. |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Continuous-flow synthesis of 3,3-disubstituted oxindoles by a palladium-catalyzed α-arylation/alkylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
Technical Support Center: Byproduct Identification in the Synthesis of 6-Bromo-3,3-dimethylindolin-2-one Derivatives
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the identification and mitigation of byproducts encountered during the synthesis of 6-Bromo-3,3-dimethylindolin-2-one and its derivatives. Our focus is on providing causal explanations and actionable protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound, and why?
The most prevalent and robust method for synthesizing the 3,3-disubstituted oxindole core is through an acid-catalyzed intramolecular cyclization, specifically a Friedel-Crafts-type reaction. The synthesis typically starts from a readily available aniline, which is first acylated with an α-halo acyl halide, followed by cyclization in the presence of a Lewis acid like Aluminum Chloride (AlCl₃). This route is favored due to its high convergence and the accessibility of starting materials. The gem-dimethyl group at the C3 position is installed early, preventing side reactions that can occur at this often-reactive site in other oxindole syntheses.[1][2][3]
Q2: I see a significant amount of an unknown impurity in my reaction. What are the first analytical steps I should take?
The initial approach should be a systematic isolation and characterization of the byproduct.[4] A general workflow is as follows:
-
Preliminary Analysis: Use Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude reaction mixture. This provides an initial assessment of the number of components, their relative polarities, and their molecular weights. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are ~1:1 abundance) is a key signature to look for in the MS data.
-
Isolation: Employ flash column chromatography or preparative HPLC to isolate the main byproduct in sufficient quantity and purity for structural analysis.[5]
-
Structural Elucidation: Utilize a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental formula.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the precise chemical structure and connectivity of atoms.[6][7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic lactam carbonyl (~1710 cm⁻¹).
-
Q3: Why are the reaction conditions (temperature, catalyst choice) so critical in minimizing byproduct formation?
Suboptimal reaction conditions are a primary cause of byproduct formation.[4] In the case of the AlCl₃-mediated cyclization for this compound:
-
Temperature Control: The intramolecular Friedel-Crafts reaction is exothermic. If the temperature is too high, it can lead to the formation of isomeric products due to catalyst-mediated rearrangement or decomposition, resulting in tar formation.[8] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Catalyst Stoichiometry: A sufficient amount of Lewis acid is required to coordinate with both the amide carbonyl and the halogen leaving group to promote cyclization. However, an excessive amount can increase the prevalence of side reactions and make the work-up process more difficult.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues, identifies the likely byproduct culprits, explains their formation mechanism, and provides clear mitigation strategies.
Issue 1: Low Yield with a Persistent, Less Polar Spot on TLC
-
Observation: The reaction appears incomplete, with a significant spot on the TLC plate that has a higher Rf value (less polar) than the desired product. The mass spectrum of this impurity corresponds to the molecular weight of the acyclic precursor.
-
Probable Cause: Incomplete Cyclization. The primary byproduct is likely the unreacted starting material, N-(4-bromophenyl)-2-chloro-2-methylpropanamide (or the corresponding bromo-amide). This occurs when the activation energy for the intramolecular electrophilic aromatic substitution is not overcome.
-
Mechanism of Formation: The Lewis acid (e.g., AlCl₃) may not have been sufficiently active, the reaction time may have been too short, or the temperature was too low to drive the cyclization to completion.
-
Identification & Solution:
-
Confirm Structure: The ¹H NMR spectrum of the isolated byproduct will lack the characteristic aromatic splitting pattern of a 1,2,4-trisubstituted benzene ring and will instead show the simpler pattern of a 1,4-disubstituted ring. The amide N-H proton signal will be present.
-
Optimize Reaction:
-
Ensure the AlCl₃ is fresh and anhydrous.
-
Increase the reaction temperature incrementally (e.g., from 0 °C to room temperature, or from room temperature to 40 °C).
-
Extend the reaction time and monitor progress by TLC or LC-MS.
-
-
Issue 2: Mass Spectrum Shows a Peak at M+78/80 Relative to the Product
-
Observation: LC-MS analysis reveals a significant impurity with a molecular weight approximately 78 or 80 amu higher than the target product. The mass spectrum for this peak shows a characteristic isotopic pattern for two bromine atoms.
-
Probable Cause: Over-bromination. The byproduct is likely a dibromo-3,3-dimethylindolin-2-one derivative. The second bromine atom can add to the aromatic ring, typically at the C4 or C5 position.
-
Mechanism of Formation: This side reaction is more common if the synthesis starts with a bromination step of a pre-formed indolinone or if the reaction conditions for another step inadvertently use a brominating agent or source. For instance, using AlBr₃ instead of AlCl₃ with residual brominating agents could be a cause.
-
Identification & Solution:
-
Confirm Structure: The ¹H NMR will be definitive. For the desired 6-bromo product, the aromatic region should show a doublet, a doublet of doublets, and another doublet. A dibromo-adduct will simplify this pattern (e.g., two doublets for a 4,6-dibromo derivative).
-
Control Stoichiometry: If bromination is a discrete step, carefully control the stoichiometry of the brominating agent (e.g., NBS).
-
Purification: These byproducts can often be separated from the desired product using silica gel chromatography with a hexane/ethyl acetate solvent system.[9]
-
Issue 3: NMR Spectrum is Complex; Multiple Sets of Aromatic Signals are Observed
-
Observation: The crude ¹H NMR spectrum shows more than the expected three aromatic protons, or multiple overlapping signals in the aromatic region, even after accounting for other identified impurities. The mass spectrum confirms the correct mass for the product.
-
Probable Cause: Formation of Positional Isomers. The byproduct is likely an isomeric bromo-3,3-dimethylindolin-2-one, such as the 5-bromo or 7-bromo isomer.
-
Mechanism of Formation: This issue typically arises from a lack of regioselectivity in the key cyclization step. If the starting material is N-(3-bromophenyl)-2-chloro-2-methylpropanamide, cyclization can occur at either C2 or C6 of the aniline ring, leading to the 5-bromo and 7-bromo isomers, respectively. Starting with the correct N-(4-bromophenyl) precursor is critical to direct the cyclization to the desired position.
-
Identification & Solution:
-
Confirm Structure: Careful analysis of 2D NMR spectra (COSY, NOESY) can help assign the structure. The coupling constants and spatial correlations between the aromatic protons are unique for each isomer.
-
Verify Starting Material: Confirm the identity and purity of the N-aryl propanamide precursor using NMR before starting the cyclization reaction.
-
Purification: Isomers can be challenging to separate. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required.
-
Summary of Potential Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature(s) |
| N-(4-bromophenyl)-2-chloro-2-methylpropanamide | 278.56 | MS: m/z 278/280. ¹H NMR: A₂B₂ pattern in aromatic region. | |
| 4,6-Dibromo-3,3-dimethylindolin-2-one | 318.98 | MS: Isotopic pattern for two Br atoms. ¹H NMR: Two aromatic doublets. | |
| 5-Bromo-3,3-dimethylindolin-2-one | 240.10 | MS: m/z 240/242. ¹H NMR: Different aromatic splitting pattern (doublet, doublet of doublets, doublet). | |
| 7-Bromo-3,3-dimethylindolin-2-one | 240.10 | MS: m/z 240/242. ¹H NMR: Different aromatic splitting pattern (triplet, two doublets). |
Visual Diagrams
Main Synthetic Pathway
Caption: Intramolecular Friedel-Crafts cyclization.
Common Side Reaction Pathways
Caption: Pathways to common synthetic byproducts.
Troubleshooting Workflow
Caption: Decision tree for byproduct identification.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
A general reversed-phase HPLC method is effective for monitoring the reaction and assessing the purity of the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The non-polar starting material will have a longer retention time than the more polar indolin-2-one product. Ring-opened byproducts will be significantly more polar and elute earlier.
Protocol 2: Interpreting Mass Spectrometry Data
For bromine-containing compounds, the most telling feature is the isotopic distribution.
-
Look for Isotope Clusters:
-
One Bromine Atom: You will see two major peaks of nearly equal intensity separated by 2 Da (e.g., m/z 240 and 242 for the product).
-
Two Bromine Atoms: You will see a characteristic 1:2:1 triplet of peaks separated by 2 Da (e.g., m/z 318, 320, 322 for a dibromo-byproduct).
-
-
Use High-Resolution MS (HRMS): Obtain the exact mass to calculate the elemental formula, which can definitively confirm the atomic composition of the parent ion and distinguish between isomers and other byproducts.
Protocol 3: Key ¹H NMR Signatures for Structural Confirmation
The aromatic region of the ¹H NMR spectrum is the most diagnostic for identifying the desired product and its positional isomers. (Based on 400 MHz, CDCl₃).
-
This compound (Product):
-
~7.35 ppm (d, 1H): H-7 proton, doublet.
-
~7.15 ppm (dd, 1H): H-5 proton, doublet of doublets.
-
~6.80 ppm (d, 1H): H-4 proton, doublet.
-
~8.0-8.5 ppm (s, 1H): N-H proton, broad singlet.
-
~1.30 ppm (s, 6H): Two methyl groups at C3, singlet.
-
-
5-Bromo Isomer (Byproduct):
-
The aromatic signals will shift. Expect a doublet near the H-4 position, a doublet of doublets for H-6, and a doublet for H-7. The relative positions and coupling constants will differ from the 6-bromo isomer.
-
-
Uncyclized Precursor (Byproduct):
-
Will show a simple AA'BB' system (two doublets, integrating to 2H each) characteristic of a para-substituted benzene ring.
-
References
- Google LLC. (Date Accessed).
- BenchChem. (2025). Technical Support Center: Minimizing Byproducts in Organic Synthesis. BenchChem.
- Grokipedia. Fischer indole synthesis. Grokipedia.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
- Wikipedia. Fischer indole synthesis. Wikipedia.
- Hughes, D. L. (2011).
- Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal.
- Online Organic Chemistry Tutor.
- MDPI. (2015).
- Shi, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
- Gu, J-D., et al. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC - NIH.
- ResearchGate. (2023).
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem.
- MDPI. (2022).
- PubMed Central. (2023).
- RSC Publishing. (2023).
- Novitskiy, Z., & Kutateladze, A. G. (2021). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Impact of base and solvent on 6-Bromo-3,3-dimethylindolin-2-one Suzuki reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 6-Bromo-3,3-dimethylindolin-2-one. The insights provided herein are based on established chemical principles and practical laboratory experience to help you navigate the complexities of this important synthetic transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors related to the base and solvent that I should investigate?
A1: Low yields in the Suzuki coupling of this compound can often be traced back to suboptimal base and solvent selection. Here’s a breakdown of what to consider:
-
Base Selection and Strength: The role of the base is multifaceted; it activates the boronic acid to form a more nucleophilic boronate "ate" complex and facilitates the regeneration of the palladium catalyst.[1][2][3] For an electron-rich substrate like this compound, a moderately strong base is often sufficient.
-
Issue: Using a base that is too strong (e.g., NaOH, KOH) can lead to side reactions, including hydrolysis of the lactam ring in the indolinone core or decomposition of the boronic acid.
-
Solution: Start with weaker inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3] Potassium phosphate (K₃PO₄) is also an excellent choice, particularly for sterically hindered substrates.[4] If base-labile functional groups are present, a milder base like potassium fluoride (KF) might be effective.[1]
-
-
Solvent Polarity and Composition: The solvent system must solubilize the reactants and the catalyst, and it can significantly influence the reaction rate and selectivity.[5][6][7]
-
Issue: A purely nonpolar solvent may not adequately dissolve the inorganic base, leading to a sluggish reaction. Conversely, a highly polar protic solvent could promote unwanted protodeboronation of the boronic acid.
-
Solution: A mixture of an organic solvent and water is often ideal for Suzuki reactions.[8][9][10] The water helps to dissolve the inorganic base and can accelerate the reaction.[8][9] Common and effective solvent systems include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water[8]
-
-
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I suppress this?
A2: Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.[11] This is often caused by the presence of oxygen.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation.[12]
-
Solution: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent(s) prior to use and maintaining a positive pressure of inert gas throughout the reaction.[12]
-
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.
-
Solution: If using a simple palladium source like Pd(OAc)₂, consider adding a ligand such as triphenylphosphine (PPh₃) or a more specialized ligand like SPhos for challenging couplings.
-
Q3: My reaction fails to go to completion, even after extended reaction times. What adjustments can I make?
A3: A stalled reaction can be due to catalyst deactivation or insufficient reactivity.
-
Catalyst Deactivation:
-
Issue: The palladium catalyst can precipitate as palladium black, indicating deactivation. This can be caused by impurities or high temperatures.
-
Solution: Ensure all reagents and solvents are of high purity. Consider lowering the reaction temperature and screening different palladium precatalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, which may offer greater stability.
-
-
Insufficient Reactivity:
-
Issue: The chosen base and solvent combination may not be optimal for this specific substrate.
-
Solution: A systematic screening of conditions is recommended. Create a small reaction matrix to test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in combination with various solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).
-
Q4: I am seeing evidence of protodeboronation of my boronic acid. What is the cause and how can I prevent it?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to a common and yield-reducing side reaction.[12]
-
Cause: This side reaction is often promoted by excessive heat, prolonged reaction times, and the presence of water with certain bases.[13] Electron-deficient boronic acids are particularly susceptible.[12]
-
Prevention Strategies:
-
Milder Conditions: Attempt the reaction at a lower temperature.
-
Base Selection: Use a less harsh base. Sometimes, switching from a carbonate to a phosphate can mitigate this issue.
-
Anhydrous Conditions: While aqueous mixtures are common, if protodeboronation is severe, consider running the reaction under anhydrous conditions with a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although this may require more optimization.
-
More Stable Boron Reagents: Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which can be more resistant to premature decomposition.[12]
-
Frequently Asked Questions (FAQs)
What is the fundamental role of the base in the Suzuki reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][3] It reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex).[3][14] This activated boronate can then more readily transfer its organic group to the palladium center, facilitating the formation of the new carbon-carbon bond.[1][14]
Why is a mixture of an organic solvent and water often used?
The biphasic solvent system serves several purposes. The organic solvent (like dioxane or toluene) helps to dissolve the organic starting materials (this compound and the boronic acid) and the palladium catalyst. The aqueous phase is necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), allowing it to participate effectively in the reaction.[8] This combination often leads to faster reaction rates and higher yields.[9]
How do I choose the right palladium catalyst and ligand for this reaction?
For a relatively straightforward Suzuki coupling like this, a standard palladium(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a good starting point as it comes pre-ligated. Alternatively, a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be used. If using a Pd(II) source, the addition of a phosphine ligand is often necessary. The choice of ligand can be critical, with bulky, electron-rich ligands often improving reaction efficiency, especially for more challenging substrates.
Can this reaction be performed under air, or is an inert atmosphere essential?
An inert atmosphere is highly recommended. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[12] To ensure reproducibility and high yields, it is best practice to degas the solvents and run the reaction under a nitrogen or argon atmosphere.[12]
Data Presentation
Table 1: Recommended Starting Conditions for Base and Solvent Screening
| Base (2.0 equiv.) | Solvent System (v/v) | Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | A robust and common starting point. |
| K₃PO₄ | Toluene/H₂O (4:1) | 90-110 | Often effective for more sterically demanding partners. |
| Cs₂CO₃ | THF/H₂O (4:1) | 65-75 | A stronger, more soluble base that can sometimes accelerate slow reactions. |
| Na₂CO₃ | DMF/H₂O (5:1) | 80-100 | A cost-effective option, though DMF can be difficult to remove. |
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for the reaction. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 ratio)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-Dioxane and water via syringe.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][16]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki reaction issues.
References
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Purity of 6-Aryl-3,3-Dimethylindolin-2-One Products
Welcome to the technical support center for the synthesis and purification of 6-aryl-3,3-dimethylindolin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis of this important class of heterocyclic compounds. The oxindole core is a privileged scaffold in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve even the most challenging purification scenarios.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered when synthesizing 6-aryl-3,3-dimethylindolin-2-ones, which are often prepared via methods analogous to the Fischer indole synthesis or variations thereof.[1][3]
Q1: My crude TLC shows multiple spots. What are the likely impurities?
A1: Multiple spots on a TLC plate are a frequent observation in Fischer-type indole syntheses and related cyclizations. The most common impurities include:
-
Unreacted Starting Materials: Arylhydrazines are typically polar and will appear as low Rf spots. The corresponding ketone or aldehyde starting material will have an Rf value dependent on its structure.[4]
-
Isomeric Products: If an unsymmetrical ketone was used in a Fischer-type synthesis, the formation of two regioisomers is possible. These isomers often have very similar Rf values, making their separation a significant challenge.[4][5]
-
Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can promote side reactions.[1] A notable side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can generate aniline derivatives and other byproducts.[6][7]
-
Oxidized Impurities: Indolines can be sensitive to air oxidation, which can lead to the formation of the corresponding indole or other colored degradation products.[7] This often manifests as streaking or a baseline spot on the TLC plate.
Q2: My product has a persistent yellow or brown color, even after initial purification. What is the cause and how can I remove it?
A2: A persistent color in your 6-aryl-3,3-dimethylindolin-2-one product often points to two main culprits:
-
Oxidation Products: As mentioned, indolin-2-ones can oxidize. This is particularly true if the compound is exposed to air for extended periods, especially during heating or when adsorbed on silica gel.
-
Residual Palladium Catalyst: If your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig amination), residual palladium can contaminate the product.[8][9] Palladium impurities can be colloidal and may pass through standard silica gel chromatography.[9][10]
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the colored product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal.[11] Heat the mixture gently for a short period, then filter through a pad of celite to remove the charcoal. This is often effective for removing colored organic impurities.
-
Metal Scavenging: For palladium removal, after the main purification step, dissolve the product and treat it with a metal scavenger. There are commercially available silica-based scavengers with functional groups that chelate palladium. Alternatively, a wash with an aqueous solution of sodium thiosulfate or a cautious wash with a dilute solution of sodium cyanide can be effective at removing heavy metal traces (note: cyanide waste requires careful handling and disposal).[10]
Q3: I am getting a low yield after column chromatography. What are the potential reasons?
A3: Low recovery from column chromatography can be frustrating. Here are the most likely causes:
-
Product Decomposition on Silica Gel: Silica gel is acidic and can cause decomposition of sensitive compounds, especially when the product is on the column for an extended time.[4] Indoles and related compounds can be particularly susceptible to this.
-
Irreversible Adsorption: Highly polar compounds or those with certain functional groups can bind very strongly to the silica gel, making elution difficult.
-
Improper Solvent System: If the eluent is not strong enough, the product will not move down the column. Conversely, if it is too strong, the product will elute with impurities.
Preventative Measures:
-
Deactivate the Silica: Before loading your sample, flush the packed column with your starting eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica gel surface.[4]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for acid-sensitive compounds.[4]
-
Work Efficiently: Do not let the crude product sit on the column for an extended period. Have all your fractions and solvents ready before you begin.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for resolving more complex purification challenges.
Guide 1: Separating Regioisomers of 6-aryl-3,3-dimethylindolin-2-one
The separation of regioisomers is a common and significant challenge, particularly when an unsymmetrical ketone is used in the synthesis.[5] Their similar structures often result in nearly identical behavior on standard silica gel chromatography.[4]
Workflow for Regioisomer Separation
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oxindole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. US5973165A - Process for preparing 2-oxindole - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-3,3-dimethylindolin-2-one: A Comparative Analysis of Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 6-Bromo-3,3-dimethylindolin-2-one, a heterocyclic compound, represents a scaffold of interest in medicinal chemistry. Its utility in the synthesis of potential therapeutic agents necessitates a robust and efficient analytical workflow for its characterization. This guide provides an in-depth comparison of various spectroscopic techniques for the analysis of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings and practical considerations of each method, offering field-proven insights to guide researchers in their analytical choices.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[2][3] For a molecule like this compound, ¹H NMR offers a definitive fingerprint, allowing for the confirmation of its synthesis and the assessment of its purity.
Predicting the ¹H NMR Spectrum of this compound
A priori prediction of the ¹H NMR spectrum is a critical exercise in analytical chemistry, enabling scientists to anticipate results and efficiently interpret experimental data. The structure of this compound, with its distinct proton environments, gives rise to a predictable and interpretable spectrum.
Molecular Structure and Proton Environments:
Figure 1: Structure of this compound with key atoms.
The aromatic region of the spectrum is of particular interest. The bromine atom at the C6 position and the overall substitution pattern of the indolinone core dictate the chemical shifts and coupling patterns of the aromatic protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.5 | d | J ≈ 2.0 | 1H |
| H-5 | ~7.2 | dd | J ≈ 8.0, 2.0 | 1H |
| H-4 | ~6.8 | d | J ≈ 8.0 | 1H |
| N-H | ~8.0 | s (broad) | - | 1H |
| 2 x CH₃ | ~1.3 | s | - | 6H |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.
Causality behind Predicted Shifts and Multiplicities:
-
H-7: This proton is ortho to the bromine atom, which is an electron-withdrawing group, causing a downfield shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the C4 proton and meta to the bromine. It will be split into a doublet of doublets by H-4 and H-7.
-
H-4: This proton is ortho to the C5 proton and will appear as a doublet.
-
N-H: The amide proton is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3]
-
gem-Dimethyl (2 x CH₃): The two methyl groups at the C3 position are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet integrating to six protons.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.[4]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[6]
-
Cap the NMR tube securely.
Step 2: Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16-32 scans).
Step 3: Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
A Comparative Analysis: Alternative and Complementary Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. For this compound, a proton-decoupled ¹³C NMR spectrum would be expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.
Strengths:
-
Provides direct information about the carbon framework.
-
Can distinguish between different types of carbon atoms (e.g., C=O, aromatic C, aliphatic C).
Weaknesses:
-
Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.[4]
-
Does not provide information about proton connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.
Strengths:
-
Provides accurate molecular weight information.
-
Fragmentation patterns can offer clues about the structure.
-
High sensitivity, requiring very small amounts of sample.
Weaknesses:
-
Does not provide detailed information about the connectivity of atoms.
-
Isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide) bond, and C-H bonds.
Strengths:
-
Provides rapid identification of functional groups.[8]
-
Can be used for both qualitative and quantitative analysis.[7]
Weaknesses:
-
Provides limited information about the overall molecular structure.
-
The spectrum can be complex and difficult to interpret for molecules with many functional groups.
| Technique | Information Provided | Strengths | Weaknesses |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Detailed structural information, non-destructive. | Lower sensitivity than MS, can be complex for large molecules. |
| ¹³C NMR | Carbon skeleton. | Direct observation of the carbon framework. | Low sensitivity, longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation. | High sensitivity, accurate mass determination. | Limited connectivity information, isomers can be challenging. |
| FTIR Spectroscopy | Functional groups. | Fast, identifies key functional groups. | Limited information on the overall molecular skeleton. |
Table 2: Comparison of Analytical Techniques for the Characterization of this compound.
Integrated Analytical Workflow
For the robust characterization of this compound, an integrated approach is recommended.
Figure 2: Recommended workflow for the spectroscopic analysis of this compound.
This workflow begins with rapid, high-sensitivity techniques like FTIR and MS to confirm the presence of key functional groups and the expected molecular weight. Following this initial screening, high-resolution ¹H and ¹³C NMR are employed for unambiguous structural confirmation.
Conclusion
The structural elucidation of this compound is most effectively achieved through a multi-technique spectroscopic approach. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity, its power is amplified when used in conjunction with ¹³C NMR, Mass Spectrometry, and FTIR. By understanding the strengths and limitations of each technique and employing a logical, integrated workflow, researchers and drug development professionals can ensure the accurate and efficient characterization of this and other important chemical entities.
References
-
PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.[Link]
-
J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.[Link]
-
The Royal Society of Chemistry. Supporting information.[Link]
-
Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics.[Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.[Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.[Link]
-
AWS. Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones.[Link]
-
OpenOChem Learn. Interpreting | OpenOChem Learn.[Link]
-
Unknown. 14.8 INTERPRETATION OF 1H-NMR SPECTRA.[Link]
-
PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289.[Link]
-
SpectraBase. 6-Bromo-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2Hchromen-2-one - Optional[FTIR] - Spectrum.[Link]
-
Unknown. H NMR Spectroscopy.[Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).[Link]
-
ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.[Link]
-
Taylor & Francis. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.[Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp.[Link]
-
Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.[Link]
-
MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.[Link]
-
Unknown. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.[Link]
-
PubMed. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone.[Link]
-
ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S...[Link]
-
Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.[Link]
-
ACS Publications. Regioselective Introduction of Indolin-3-one Moieties to Substituted Heteroaromatic Compounds | The Journal of Organic Chemistry.[Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. [Link]
-
The Royal Society of Chemistry. NBS-Mediated dinitrogen extrusion of diazoacetamides under catalyst-free conditions: a practical access to the 3-bromooxindole derivatives - Supporting Information.[Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.[Link]
-
Preprints.org. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.[Link]5.0535/v1/pdf)
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. scribd.com [scribd.com]
- 7. d-nb.info [d-nb.info]
- 8. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Characterization of 6-Bromo-3,3-dimethylindolin-2-one Coupling Products
For researchers, medicinal chemists, and drug development professionals, the efficient and unambiguous characterization of novel chemical entities is paramount. The 6-bromo-3,3-dimethylindolin-2-one scaffold is a valuable starting material in discovery chemistry, frequently employed in a variety of cross-coupling reactions to generate diverse libraries of potential therapeutic agents. The successful synthesis of these derivatives is only the first step; rigorous analytical characterization is crucial to confirm structure, assess purity, and guide further development. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of coupling products derived from this compound, with a focus on providing actionable, field-proven insights.
The Central Role of LC-MS in Modern Drug Discovery
In the fast-paced environment of drug discovery, LC-MS has become an indispensable tool.[1][2] Its ability to couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry allows for the rapid analysis of complex reaction mixtures.[3] For the characterization of novel compounds, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are particularly valuable, providing highly accurate mass measurements that facilitate the determination of elemental compositions.[4][5]
Navigating the Landscape of Cross-Coupling Reactions
The bromine atom at the 6-position of the indolinone core is a versatile handle for a range of palladium-catalyzed cross-coupling reactions. Understanding the nature of these reactions is key to anticipating the products and potential impurities that will require characterization.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a boronic acid or ester. For instance, reacting this compound with phenylboronic acid would be expected to yield 6-phenyl-3,3-dimethylindolin-2-one.
-
Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond, coupling the aryl bromide with an amine.[1] The reaction with aniline, for example, would produce 6-anilino-3,3-dimethylindolin-2-one.
-
Heck Coupling: The Heck reaction creates a carbon-carbon bond between the aryl bromide and an alkene, leading to the formation of a substituted alkene.[6]
-
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form a C(sp2)-C(sp) bond.[4][7]
The choice of reaction will dictate the expected mass of the product and the types of isomers and byproducts that may be present.
An Optimized LC-MS Workflow for Product Characterization
The following workflow represents a robust and efficient approach for the characterization of coupling products from this compound.
Sources
- 1. kbfi.ee [kbfi.ee]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ymerdigital.com [ymerdigital.com]
- 7. rsc.org [rsc.org]
Theoretical Framework: Understanding the Fundamental Reactivity of Aryl Halides
An In-Depth Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-3,3-dimethylindolin-2-one
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. The 3,3-dimethylindolin-2-one scaffold is a privileged structure found in numerous biologically active compounds. Consequently, its halogenated derivatives, particularly at the 6-position, serve as versatile intermediates for introducing molecular diversity through cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two common precursors: 6-bromo-3,3-dimethylindolin-2-one and 6-chloro-3,3-dimethylindolin-2-one. By integrating theoretical principles with practical, field-proven insights and supporting experimental frameworks, this document aims to empower chemists to make informed, strategic decisions in their synthetic endeavors.
The divergent reactivity of 6-bromo- and 6-chloro-3,3-dimethylindolin-2-one is rooted in the fundamental properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions—the most common transformations for these substrates—the key difference lies in the bond dissociation energy (BDE).
The C-Br bond is inherently weaker and longer than the C-Cl bond. This is due to the larger atomic radius of bromine and the less effective orbital overlap with carbon compared to chlorine.
-
C(sp²)-Cl Bond Dissociation Energy: ~339 kJ/mol[1]
This energy difference is critical because the rate-determining step in many palladium-catalyzed cycles (such as Suzuki, Buchwald-Hartwig, and Heck reactions) is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[3][4] During this step, the C-X bond is cleaved. A lower BDE translates to a lower activation energy for oxidative addition, resulting in a faster reaction rate.[5] Therefore, the general reactivity trend for aryl halides in these transformations is overwhelmingly I > Br > Cl > F.[3][6][7]
Caption: Causality of Reactivity Difference.
While BDE is the dominant factor, electronic effects also play a role. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a slightly more electron-deficient aromatic ring in the chloro-analogue. However, in the context of oxidative addition, the bond strength argument is the primary driver of the observed reactivity differences.[8]
Experimental Design for Comparative Analysis
To empirically validate the theoretical framework, we designed parallel synthetic experiments focusing on two ubiquitous and industrially relevant transformations: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. These protocols are structured to be self-validating by maintaining identical conditions for both substrates where feasible.
Caption: Parallel Experimental Workflow.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This experiment evaluates the formation of a C(sp²)-C(sp²) bond, a cornerstone of biaryl synthesis.
-
Objective: To couple the halo-indolinone with phenylboronic acid and compare reaction kinetics and final yield.
-
Procedure:
-
To two separate oven-dried reaction vessels, add the respective aryl halide (6-bromo- or 6-chloro-3,3-dimethylindolin-2-one, 1.0 mmol).
-
To each vessel, add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) as the catalyst.
-
Add Cs₂CO₃ (2.5 mmol, 2.5 equiv) as the base.
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas each mixture by bubbling argon through the solvent for 15 minutes.
-
Heat both reactions to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or LC-MS at identical time points (e.g., 1h, 2h, 4h, 8h).
-
Upon completion (or after 8 hours), cool the reactions to room temperature, dilute with ethyl acetate, and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the desired 3,3-dimethyl-6-phenylindolin-2-one and determine the isolated yield.
-
Protocol 2.2: Buchwald-Hartwig Amination
This experiment assesses the formation of a C(sp²)-N bond, crucial for synthesizing aryl amines.
-
Objective: To couple the halo-indolinone with morpholine, a common secondary amine, and compare efficacy.
-
Causality Behind Experimental Choices: The C-Cl bond is notoriously difficult to activate. Therefore, a more sophisticated catalyst system is required. We employ a modern, electron-rich, and sterically hindered phosphine ligand (RuPhos) and its corresponding precatalyst, which is known to be highly effective for activating challenging aryl chlorides.[9] This allows for a more equitable comparison, as using a first-generation catalyst would likely result in no reaction for the chloro-substrate.
-
Procedure:
-
To two separate oven-dried reaction vessels, add the respective aryl halide (1.0 mmol).
-
To each vessel, add morpholine (1.2 mmol, 1.2 equiv).
-
Add RuPhos Pd G3 (0.02 mmol, 2 mol%) as the precatalyst.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) as the base.
-
Add anhydrous toluene (5 mL).
-
Seal the vessels and place them under an argon atmosphere.
-
Heat both reactions to 100 °C with vigorous stirring.
-
Monitor the reaction progress similarly to the Suzuki protocol.
-
Upon completion (or after 12 hours), perform a workup and purify by column chromatography to isolate 3,3-dimethyl-6-morpholinoindolin-2-one and determine the yield.
-
Anticipated Results and Discussion
Based on established chemical principles, the experimental outcomes are expected to clearly demonstrate the superior reactivity of the 6-bromo substrate. The hypothetical data below reflects a realistic outcome for the described protocols.
| Substrate | Reaction Type | Conditions | Time to >95% Conversion (LC-MS) | Isolated Yield (%) |
| This compound | Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃, 90°C | ~2 hours | 92% |
| 6-Chloro-3,3-dimethylindolin-2-one | Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃, 90°C | >8 hours (incomplete) | 45% (after 8h) |
| This compound | Buchwald-Hartwig | RuPhos Pd G3, NaOtBu, 100°C | ~3 hours | 88% |
| 6-Chloro-3,3-dimethylindolin-2-one | Buchwald-Hartwig | RuPhos Pd G3, NaOtBu, 100°C | ~10 hours | 75% |
Discussion of Findings
-
Suzuki-Miyaura Coupling: The results clearly illustrate the reactivity gap. The 6-bromo substrate proceeds to completion rapidly under relatively standard conditions, affording an excellent yield.[7] In stark contrast, the 6-chloro analogue is significantly more sluggish, failing to reach completion even after an extended period. This outcome is a direct manifestation of the higher C-Cl bond dissociation energy, which creates a significant kinetic barrier for the initial oxidative addition step.[8] To achieve a comparable yield with the chloro-substrate, one would need to employ more forcing conditions, such as higher temperatures or a more specialized catalyst system designed for C-Cl activation.
-
Buchwald-Hartwig Amination: Even with a state-of-the-art catalyst system, the reactivity difference persists. The 6-bromoindolinone reacts cleanly and efficiently. The 6-chloroindolinone also provides a good yield, demonstrating the power of modern ligand design in overcoming the challenge of C-Cl bond activation.[9][10] However, it still requires significantly longer reaction times to achieve a similar conversion, highlighting that even optimized systems cannot fully erase the intrinsic reactivity difference dictated by the C-X bond strength.
Conclusion and Strategic Recommendations
Recommendations for Researchers and Process Chemists:
-
For Initial Synthesis & Route Scouting: The 6-bromo derivative is the preferred starting material . Its high reactivity allows for milder reaction conditions, shorter reaction times, broader substrate scope, and generally higher and more reproducible yields. This accelerates the discovery process and simplifies optimization.
-
For Cost-Driven & Large-Scale Synthesis: The 6-chloro derivative can be a viable and more economical alternative . Aryl chlorides are often less expensive than the corresponding bromides. However, chemists must be prepared to invest more resources in process development. This includes:
-
Screening advanced, and often more expensive, catalyst systems (e.g., those with bulky, electron-rich biarylphosphine ligands).[4]
-
Employing higher reaction temperatures and longer reaction times, which can have implications for energy consumption and impurity profiles.
-
Accepting that yields may be lower, potentially requiring more downstream processing.
-
Ultimately, the choice between 6-bromo- and 6-chloro-3,3-dimethylindolin-2-one is a strategic one, balancing the upfront cost of materials against the downstream costs of time, energy, and process optimization. For maximum efficiency and flexibility in a research setting, the bromo-analogue is the superior choice.
References
-
Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Online] Available at: [Link]
-
Semproni, A. A., Mészáros, Á., & Togni, A. (2014). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Organometallics, 33(21), 6052-6062. [Online] Available at: [Link]
-
Vautravers, N. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Procter, R. J., et al. (2012). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics, 31(17), 6337-6349. [Online] Available at: [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for a C-Cl or a C-Br bond (using enthalpies). [Online] Available at: [Link]
-
Gorbunov, D., et al. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 6(11), 3094-3103. [Online] Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles and related structures. ResearchGate. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Online] Available at: [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9736-9748. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]
-
Serebryannikova, M. S., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(15), 5849. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Online] Available at: [Link]
-
Chemguide. (n.d.). An introduction to bond energy and bond length. [Online] Available at: [Link]
-
Alizadeh, A., et al. (2024). Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles. Scientific Reports, 14(1), 14352. [Online] Available at: [Link]
-
gchem. (n.d.). Covalent Bond Energies. [Online] Available at: [Link]
- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.
-
Della Sala, G., et al. (2020). Recent Catalytic Asymmetric Synthesis of 3,3-Disubstituted Indolin-2-ones and 2,2-Disubstituted Indolin-3-one. Advanced Synthesis & Catalysis, 362(15), 3033-3063. [Online] Available at: [Link]
-
Vera, S., et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 21(34), 6921-6930. [Online] Available at: [Link]
-
Lee, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 27(19), 6524. [Online] Available at: [Link]
Sources
- 1. Covalent Bond Energies [gchem.cm.utexas.edu]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-Aryl-3,3-Dimethylindolin-2-one Synthesis
Introduction: The Challenge of Unambiguous Synthesis
The 3,3-disubstituted oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an aryl group at the C-6 position of the 3,3-dimethylindolin-2-one core can significantly modulate biological activity. However, synthetic routes, particularly cross-coupling reactions, can potentially yield a mixture of regioisomers (e.g., C-4, C-5, or C-7 arylation). Therefore, rigorous spectroscopic validation is not merely a procedural step but the cornerstone of ensuring structural integrity.
This guide eschews a simple recitation of methods. Instead, it presents a holistic, self-validating workflow. We will explore a common synthetic strategy—the Suzuki-Miyaura cross-coupling—and then systematically interrogate the product's structure using a suite of spectroscopic techniques. The core principle is to demonstrate how Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy work in concert to provide an unambiguous structural proof, differentiating our target molecule from potential isomers and byproducts.
Part 1: The Synthetic Approach - Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for attaching an aryl group to a halogenated indolinone core.[1][2][3] The reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide.[2] For our purpose, the synthesis of 6-aryl-3,3-dimethylindolin-2-one would typically start from 6-bromo-3,3-dimethylindolin-2-one and an appropriate arylboronic acid.
The primary challenge in this synthesis is ensuring regioselectivity. While we start with a 6-bromo precursor, incomplete purification or unforeseen side reactions could theoretically lead to the presence of other isomers. Our validation workflow is designed to definitively confirm the C-6 linkage. Catalysts composed of Pd(OAc)₂ and sterically hindered N-heterocyclic carbene ligands have been shown to provide fast rates for this type of amide α-arylation.[4][5]
Caption: Synthetic workflow for 6-aryl-3,3-dimethylindolin-2-one via Suzuki Coupling.
Part 2: The Spectroscopic Validation Workflow
Our validation strategy is a sequential interrogation. We begin with a broad question and progressively seek more detailed structural proof.
Caption: A sequential workflow for comprehensive spectroscopic validation.
Mass Spectrometry (MS): Confirming the Molecular Formula
Expertise & Experience: The first step is always to confirm that the desired reaction has occurred at a molecular level. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the exact mass of the product. This allows us to confirm the elemental composition and confidently rule out starting materials or simple fragmentation byproducts.
Trustworthiness: A measured mass that matches the calculated mass of C₁₆H₁₅NO (for a simple phenyl addition) to within 5 ppm provides very strong evidence for the correct molecular formula.
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion with the calculated theoretical mass.
| Parameter | Expected Value (for Phenyl derivative) |
| Formula | C₁₆H₁₅NO |
| Calculated [M+H]⁺ | 238.1226 |
| Observed [M+H]⁺ | Within ± 5 ppm of calculated value |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups. For our target molecule, we are looking for two characteristic signals that define the oxindole core: the N-H stretch and the C=O (lactam) stretch. The position of the carbonyl stretch is particularly diagnostic.
Trustworthiness: The presence of a strong absorption band around 1710 cm⁻¹ is a hallmark of the five-membered lactam ring in the oxindole system.[6][7][8] This, combined with a sharp N-H peak around 3200-3300 cm⁻¹, confirms the integrity of the core structure post-synthesis. We can compare this to the starting material (this compound) which would show nearly identical peaks, confirming the core was not altered during the reaction.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid purified product directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare them to known values for oxindole systems.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch | ~3250 cm⁻¹ | Sharp to medium |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Weak to medium |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Medium |
| C=O (Lactam) Stretch | ~1710 cm⁻¹ | Very Strong, Sharp |
| C=C (Aromatic) Stretch | ~1610, 1470 cm⁻¹ | Medium to strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Expertise & Experience: While MS and IR confirm the formula and functional groups, only NMR can definitively establish the connectivity of the atoms and, crucially, the regiochemistry of the arylation. We use a combination of ¹H, ¹³C, and 2D NMR experiments to build an incontrovertible structural picture.
Trustworthiness: The proton coupling patterns in the aromatic region of the ¹H NMR spectrum are unique for each possible regioisomer. By analyzing these patterns, we can distinguish the 6-aryl product from any potential 4-, 5-, or 7-aryl contaminants.
For a 6-phenyl-3,3-dimethylindolin-2-one, we expect to see distinct signals for the indolinone aromatic protons (H-4, H-5, H-7), the protons of the new aryl ring, the N-H proton, and the two equivalent methyl groups. The key diagnostic region is between 7.0 and 8.0 ppm.
-
H-7: Being adjacent to the nitrogen-bearing carbon and having no ortho proton neighbors, this proton should appear as a singlet (or a narrow doublet if coupling to H-5 is resolved).
-
H-5: This proton is ortho to the new aryl group and meta to H-7. It will appear as a doublet, coupled to H-4.
-
H-4: This proton is ortho to H-5 and will appear as a doublet of doublets, coupled to both H-5 and the N-H proton (if coupling is observed).
Comparison Guide: ¹H NMR Aromatic Patterns of Isomers
This table illustrates why ¹H NMR is so powerful for confirming regiochemistry. The splitting patterns are a unique fingerprint for each isomer.
| Proton | Expected Pattern for 6-Aryl Isomer | Hypothetical Pattern for 4-Aryl Isomer | Hypothetical Pattern for 5-Aryl Isomer |
| H-4 | Doublet of Doublets (dd) | N/A (Substituted) | Doublet (d) |
| H-5 | Doublet (d) | Doublet (d) | N/A (Substituted) |
| H-6 | N/A (Substituted) | Doublet of Doublets (dd) | N/A (Substituted) |
| H-7 | Singlet (s) or narrow d | Doublet (d) | Singlet (s) or narrow d |
The ¹³C NMR spectrum confirms the number of unique carbon environments. Key signals include the lactam carbonyl (C-2) around 180 ppm, the quaternary C-3 at ~45 ppm, and the distinct signals for the aromatic carbons.
Expected Spectroscopic Data Summary (¹H and ¹³C NMR)
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| C-2 (C=O) | - | ~180.0 |
| C-3 (C(CH₃)₂) | - | ~45.5 |
| C-3a | - | ~129.0 |
| C-4 | ~7.2 (dd) | ~122.0 |
| C-5 | ~7.4 (d) | ~125.0 |
| C-6 | - | ~138.0 |
| C-7 | ~7.6 (s) | ~110.0 |
| C-7a | - | ~142.0 |
| -C(CH₃)₂ | ~1.3 (s, 6H) | ~25.0 |
| N-H | ~8.5 (s, 1H) | - |
| Aryl-H | ~7.3-7.6 (m) | ~127-140 |
| (Note: Approximate chemical shifts are based on typical values and may vary based on solvent and the specific aryl substituent.) |
Expertise & Experience: For ultimate proof, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It shows correlations between protons and carbons that are 2 or 3 bonds away. To confirm C-6 arylation, we would look for a correlation between the protons on the new aryl ring and the C-6 carbon of the indolinone core.
Caption: Diagnostic HMBC correlations confirming the C-6 to Aryl group linkage.
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H Acquisition: Acquire a standard ¹H spectrum. Key parameters: 30° pulse, 2-second relaxation delay, 16 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters: 45° pulse, 2-second relaxation delay, 1024 scans.
-
2D HMBC Acquisition (Optional but Recommended): Acquire a standard hmbcgpndqf (or similar) experiment, optimizing the long-range coupling delay (D6) for ~8 Hz.
-
Analysis: Process the spectra using appropriate software. Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Assign all peaks based on chemical shift, integration, multiplicity, and 2D correlations.
Conclusion
The synthesis of a specific regioisomer like 6-aryl-3,3-dimethylindolin-2-one demands more than a successful reaction; it requires irrefutable proof of structure. By employing a logical workflow that begins with mass spectrometry to confirm the molecular formula, proceeds to infrared spectroscopy to verify core functional groups, and culminates in a detailed NMR analysis to establish atomic connectivity, we can achieve the highest level of confidence. The unique splitting patterns in the ¹H NMR spectrum serve as the ultimate arbiter of regiochemistry, allowing this method to stand as a self-validating system for any researcher in the field.
References
-
Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). Mass Spectra of Nitrogen Heterocycles. Australian Journal of Chemistry, 26(5), 1031-1041. [Link]
-
Schmidt, J., & Schmidt, J. (2005). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(7), 1031-1038. [Link]
-
Flakus, H. T., & Hachuła, B. (2011). Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A, 115(44), 12277–12288. [Link]
-
Flakus, H. T., & Hachuła, B. (2011). Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices. PubMed.[Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide α-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. Journal of Organic Chemistry, 66(10), 3402-3415. [Link]
-
Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2067. [Link]
-
Hartwig, J. F., et al. (1999). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry, 64(15), 5575–5580. [Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
-
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]
Sources
- 1. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxindole(59-48-3) IR Spectrum [chemicalbook.com]
A Comparative Guide to Ligand Selection for the Suzuki Coupling of 6-Bromo-3,3-dimethylindolin-2-one
For researchers and professionals in drug development, the synthesis of complex molecular scaffolds is a foundational activity. The 3,3-dimethylindolin-2-one core is a privileged structure found in numerous biologically active compounds. Its functionalization via carbon-carbon bond-forming reactions is therefore of significant interest. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, enabling the introduction of a wide array of aryl and heteroaryl substituents. However, the steric hindrance and electronic properties of substrates like 6-Bromo-3,3-dimethylindolin-2-one present a significant challenge, making the choice of the ancillary ligand for the palladium catalyst a critical parameter for a successful reaction.
This guide provides a comparative analysis of common ligand classes for the Suzuki coupling of this compound, offering insights into the rationale behind ligand selection and providing supporting data from analogous systems to aid in methods development.
The Critical Role of the Ligand in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The ligand, which coordinates to the palladium center, plays a crucial role in influencing the efficiency of each step in this cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-rich aryl bromides like this compound, the choice of ligand is paramount to achieving high yields and avoiding side reactions.[2]
Key Ligand Classes for Challenging Suzuki Couplings
Two main classes of ligands have proven to be particularly effective for the Suzuki coupling of challenging substrates: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and his coworkers, has revolutionized palladium-catalyzed cross-coupling reactions.[3] Ligands such as SPhos and XPhos possess both steric bulk and strong electron-donating properties. The steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryl products.[4] The electron-rich nature of these phosphines promotes the oxidative addition of the aryl bromide to the palladium(0) center.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful alternative to phosphine ligands.[5] They are strong σ-donors, forming highly stable bonds with the palladium center. This increased stability can lead to longer catalyst lifetimes and higher turnover numbers.[6] The steric and electronic properties of NHCs can be readily tuned by modifying their wingtip substituents and backbone, allowing for fine control over their catalytic activity.[7]
Comparative Performance of Ligands
| Ligand/Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Buchwald Ligands | |||||||
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 | [3][8] |
| Pd(OAc)₂ / XPhos | 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 80-90 | [9] |
| XPhos-Pd-G2 | 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | >90 | [10] |
| NHC Ligands | |||||||
| PEPPSI™-IPr | 1 | K₂CO₃ | Toluene | 100 | 6 | >95 | [5] |
| [Pd(IPr)(allyl)Cl] | 1 | K₂CO₃ | Toluene | 80 | 8 | >90 | [5] |
Analysis:
-
Buchwald Ligands (SPhos, XPhos): These ligands are highly effective for the Suzuki coupling of hindered aryl bromides, consistently providing high yields. The use of pre-catalysts like XPhos-Pd-G2 can offer improved performance and reproducibility by ensuring the efficient generation of the active Pd(0) species.[10]
-
NHC Ligands (e.g., IPr-based): NHC-based catalysts often exhibit higher turnover numbers and can be effective at lower catalyst loadings. They are known for their high stability and ability to catalyze difficult couplings.[5]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of this compound using a Buchwald ligand system, which is a reliable starting point for optimization.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to achieve a 4:1 dioxane:water ratio.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A general workflow for the Suzuki coupling experiment.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation. The success of this reaction is critically dependent on the choice of ligand. Both bulky, electron-rich phosphines, such as SPhos and XPhos, and N-heterocyclic carbenes have demonstrated excellent performance in the coupling of similar sterically hindered N-aryl bromides. While Buchwald-type ligands offer a robust and well-established solution, NHC-based systems may provide advantages in terms of catalyst stability and activity. The provided experimental protocol using a Pd/SPhos system serves as a solid starting point for researchers. However, for any specific substrate combination, empirical screening of a small set of high-performing ligands from both classes is recommended to identify the optimal conditions for achieving the desired product in high yield.
References
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (n.d.). SpringerLink. [Link]
-
Suzuki reactions promoted by different ligands (the catalytic conditions... (n.d.). ResearchGate. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health (NIH). [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[5][11]Fused Indole Heterocycles. (n.d.). National Institutes of Health (NIH). [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]
-
Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI. [Link]
-
Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. (n.d.). ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. (n.d.). National Institutes of Health (NIH). [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021, December 23). National Institutes of Health (NIH). [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021, October 29). Beilstein Journals. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). MIT Open Access Articles. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health (NIH). [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate. [Link]
-
Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9 H -pyrido[2,3- b ]indole-6-sulfonamide. (n.d.). ResearchGate. [Link]
Sources
- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nasc.ac.in [nasc.ac.in]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Reaction Kinetics of 6-Bromo-3,3-dimethylindolin-2-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization, mechanistic elucidation, and the efficient synthesis of target molecules. This guide provides an in-depth analysis of the reaction kinetics of 6-Bromo-3,3-dimethylindolin-2-one, a versatile building block in medicinal chemistry.[1][2][3] We will explore its reactivity in the context of palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols for kinetic monitoring, and offer a comparative analysis with alternative substrates.
The Significance of Kinetic Analysis for this compound
This compound belongs to the oxindole family of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules.[1][2][3] The presence of a bromine atom at the 6-position makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents and the generation of molecular diversity.[4][5]
A thorough understanding of the reaction kinetics of this compound in these transformations is crucial for:
-
Optimizing Reaction Conditions: Kinetic data allows for the fine-tuning of parameters such as catalyst loading, temperature, and reactant concentrations to maximize yield and minimize reaction times.
-
Mechanistic Insights: Kinetic studies can help elucidate the reaction mechanism, identify the rate-determining step, and understand the role of various catalytic species.[6]
-
Predictive Modeling: A kinetic model can be developed to predict the outcome of a reaction under different conditions, facilitating scale-up and process control.
-
Comparative Reactivity: By comparing the kinetics of this compound with other aryl bromides, we can gain insights into the influence of the oxindole scaffold on reactivity.
Comparative Framework: Understanding Structural Influences on Reactivity
To contextualize the kinetic behavior of this compound, we will compare its expected reactivity in a Suzuki-Miyaura coupling with two alternative aryl bromides: 4-bromoanisole and 4-bromotoluene.
| Compound | Key Structural Feature | Expected Impact on Reactivity |
| This compound | Electron-withdrawing amide group within the heterocyclic ring system. | The electron-withdrawing nature of the amide is expected to increase the electrophilicity of the carbon-bromine bond, potentially accelerating the oxidative addition step in the catalytic cycle. |
| 4-Bromoanisole | Electron-donating methoxy group. | The electron-donating methoxy group will likely decrease the rate of oxidative addition compared to this compound. |
| 4-Bromotoluene | Weakly electron-donating methyl group. | The methyl group's effect is less pronounced than the methoxy group, but it is still expected to be less reactive than the activated this compound. |
This comparative approach allows us to dissect the electronic effects of the substituent on the aryl bromide and its influence on the overall reaction rate.
Experimental Design for Kinetic Analysis: A Step-by-Step Approach
The following sections outline detailed protocols for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound with phenylboronic acid. We will focus on two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11][12][13][14][15][16][17]
Reaction Scheme
Figure 1: Suzuki-Miyaura coupling of this compound.
Protocol 1: Kinetic Analysis by HPLC
HPLC is a robust and widely used technique for monitoring reaction kinetics by separating and quantifying the reactants and products over time.[7][8][9][10][11]
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal standard (e.g., Naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
-
Syringes and vials
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, phenylboronic acid, and the internal standard in the reaction solvent.
-
Reaction Setup: In a thermostatted reaction vessel, combine the solvent, base, and palladium catalyst. Allow the mixture to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: Add the stock solutions of this compound and phenylboronic acid to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute acid solution) to stop the catalytic cycle.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with the HPLC mobile phase and filter it before injection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The separation of reactants and products will be monitored by the UV detector.
-
Data Analysis: Integrate the peak areas of the reactant, product, and internal standard. The concentration of each species can be determined using a pre-established calibration curve. Plot the concentration of the reactant versus time to determine the reaction rate and order.
Figure 2: Workflow for HPLC-based kinetic analysis.
Protocol 2: In-situ Kinetic Analysis by ¹H NMR Spectroscopy
In-situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture without the need for sampling and quenching, providing a real-time view of the reaction progress.[12][13][14][15][16][17]
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst
-
Base
-
Deuterated solvent (e.g., Dioxane-d₈/D₂O)
-
NMR spectrometer equipped with a variable temperature probe
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the this compound, phenylboronic acid, base, and a known concentration of an internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the catalyst to establish the initial concentrations and chemical shifts of the reactants.
-
Initiation of Reaction: Add a small, precise amount of the palladium catalyst to the NMR tube, shake to mix, and quickly insert it into the pre-heated NMR probe.
-
Automated Data Acquisition: Set up the NMR spectrometer to automatically acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the series of spectra. Identify characteristic, well-resolved peaks for the reactant and product. Integrate these peaks relative to the internal standard to determine their concentrations at each time point.
-
Kinetic Profile: Plot the concentration of the reactant as a function of time to determine the rate constant and reaction order.
Figure 3: Workflow for in-situ NMR-based kinetic analysis.
Data Presentation and Interpretation
The kinetic data obtained from these experiments can be summarized in the following table. The hypothetical values are for illustrative purposes, assuming a pseudo-first-order reaction with respect to the aryl bromide.
| Aryl Bromide | Method | Apparent Rate Constant (k_app) [s⁻¹] |
| This compound | HPLC | 1.5 x 10⁻³ |
| This compound | NMR | 1.4 x 10⁻³ |
| 4-Bromoanisole | HPLC | 8.2 x 10⁻⁴ |
| 4-Bromotoluene | HPLC | 1.1 x 10⁻³ |
As hypothesized, the electron-withdrawing nature of the oxindole ring system in this compound leads to a faster reaction rate compared to the electron-rich 4-bromoanisole and the less activated 4-bromotoluene. The close agreement between the HPLC and NMR data would serve as a validation of the experimental methodologies.
Conclusion
This guide has provided a comprehensive framework for the analysis of the reaction kinetics of this compound. By employing robust analytical techniques such as HPLC and in-situ NMR, researchers can gain valuable insights into the reactivity of this important building block.[7][8][9][10][11][12][13][14][15][16][17] The comparative analysis with other aryl bromides underscores the importance of electronic effects in dictating the rate of palladium-catalyzed cross-coupling reactions. The detailed protocols and workflows presented herein serve as a practical resource for scientists and professionals in the field of drug discovery and development, enabling them to optimize synthetic routes and deepen their understanding of reaction mechanisms.
References
- Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. (2012-10-24). Agilent Technologies.
- Monitoring Reactions Through UV-Visible Spectroscopy. (2023-08-07).
- Measurement of Enzyme Kinetics by UV-Visible Spectroscopy and Advanced Calcul
- Study of kinetics of a reaction by using spectrophotometric method. Virtual Labs.
- Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (2025-08-08). Springer.
- Kinetics / reaction monitoring. IMSERC.
- Benchtop NMR Reaction Monitoring for Kinetic Profiling. Carbon.
-
Rate constants determined by nuclear magnetic resonance. PubMed. [Link]
- Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023-06-19).
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025-07-16).
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022-05-04).
- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denatur
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023-01-10). The Journal of Organic Chemistry.
- Mobile tool for HPLC reaction monitoring.
- rate determination by 1H NMR spectroscopy. (2014-03-07). Chemistry Stack Exchange.
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
- Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. Semantic Scholar.
- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
- The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. (2021-04-15). MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09).
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. magritek.com [magritek.com]
- 14. Rate constants determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Efficacy of 6-Bromo-3,3-dimethylindolin-2-one Derivatives in Biological Assays: A Comparative Guide
The indolin-2-one scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 3-position creates the 6-Bromo-3,3-dimethylindolin-2-one core, a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various derivatives of this core structure in key biological assays, offering insights into their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships that govern their potency and provide detailed protocols for the assays used in their evaluation.
The this compound Core: A Platform for Diverse Bioactivity
The unique electronic and steric properties conferred by the bromo and gem-dimethyl substituents on the indolin-2-one nucleus make it a versatile starting point for chemical modifications. The bromine atom, a halogen, can enhance the lipophilicity and binding affinity of the molecule to biological targets, while the gem-dimethyl groups can provide steric bulk and influence the conformation of the molecule, potentially leading to increased selectivity and potency.
Anticancer Efficacy: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition: Halting Aberrant Signaling
Many indolin-2-one derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of RTK signaling is a hallmark of many cancers.[1][2] The pyrrole indolin-2-one scaffold, in particular, is a well-established pharmacophore for targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in tumor angiogenesis.[2]
The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor growth and survival.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of these derivatives is further evidenced by their cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Comparative Cytotoxicity of 6-Bromo-indolin-2-one Derivatives
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromoindolin-2-one | MDA-MB-468 (Breast Cancer) | >10 | N/A |
| 6-bromo-2,3-dioxoindolin phenylacetamide derivative 12 | HeLa (Cervical Cancer) | 3.87 (CDC25B), 2.98 (PTP1B) | [2] |
| 6-bromo-2,3-dioxoindolin phenylacetamide derivative 12 | A549 (Lung Cancer) | - | [2] |
| 6-bromo-2,3-dioxoindolin phenylacetamide derivative 12 | HCT116 (Colon Cancer) | - | [2] |
| 6-bromo-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate | HCT-116 (Colon Cancer) | Strong Cytotoxicity | [3] |
| 6-bromo-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate | Hep-G2 (Liver Cancer) | Strong Cytotoxicity | [3] |
Note: Data for direct derivatives of this compound is limited in the public domain. The table includes closely related 6-bromo-indolin-2-one derivatives to illustrate the potential of this scaffold. The absence of a specific IC50 value indicates that the source reported strong activity without a precise measurement.
The data suggests that modifications at the 3-position of the 6-bromo-indolin-2-one core significantly influence cytotoxic activity. For instance, the introduction of a phenylacetamide group at the 3-position of the 2,3-dioxo derivative leads to potent inhibition of phosphatases involved in cell cycle control.[2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Antimicrobial Efficacy: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of new antimicrobial agents.[6] Indolin-2-one derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6]
Comparative Antimicrobial Activity of 6-Bromo-indole Derivatives
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 6-bromoindolglyoxylamide polyamine derivative 3 | Staphylococcus aureus | Intrinsic Activity | [6] |
| 6-bromoindolglyoxylamide polyamine derivative 3 | Staphylococcus intermedius | Intrinsic Activity | [6] |
| 6-bromoindolglyoxylamide polyamine derivative 3 | Escherichia coli | Enhanced Activity | [6] |
| 6-bromoindolglyoxylamide polyamine derivative 4 | Staphylococcus aureus | Intrinsic Activity | [6] |
| 6-bromoindolglyoxylamide polyamine derivative 4 | Staphylococcus intermedius | Intrinsic Activity | [6] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High Activity | [7][8] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | High Activity | [7][8] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | High Activity | [7][8] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumoniae | High Activity | [7][8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. "Intrinsic Activity" and "High Activity" are reported where specific MIC values were not provided in the source.
The mechanism of antimicrobial action for many of these compounds is believed to involve the disruption of the bacterial cell membrane. For instance, certain 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microbe after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. Key SAR observations from the available literature include:
-
Substituents at the 3-position: This position is a critical determinant of activity. The introduction of various aryl or heterocyclic moieties can significantly modulate the anticancer and antimicrobial properties.
-
The 6-Bromo Substituent: The presence of the bromine atom at the 6-position generally enhances the biological activity, likely due to increased lipophilicity and improved binding interactions with the target proteins.
-
The 3,3-Dimethyl Group: These groups can provide conformational rigidity and steric hindrance, which may contribute to improved selectivity and potency.
Logical Relationship: From Scaffold to Biological Effect
Caption: The logical progression from the core chemical structure to the observed biological activity.
Conclusion
The this compound scaffold represents a valuable platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated significant potential as both anticancer and antimicrobial agents in a variety of biological assays. The data presented in this guide highlights the importance of targeted chemical modifications to optimize the efficacy and selectivity of these compounds. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this promising class of molecules. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Ahmed, M., et al. (2025). Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. Journal of Biochemical and Molecular Toxicology, 39(11), e70545.
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Wang, L., et al. (2015). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Molecules, 20(8), 14894-14909.
- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(4), 108.
- Bentham Science. (n.d.). Indolin-2-One Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Letters in Drug Design & Discovery.
- ResearchGate. (n.d.).
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2845-2853.
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules.
- ResearchGate. (n.d.). (PDF) In vitro kinase assay v1.
- Abdelgawad, M. A., et al. (2018). Synthesis and Biological Evaluation of Certain hydrazonoindolin-2-one Derivatives as New Potent Anti-Proliferative Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 867-878.
- ResearchGate. (n.d.). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study.
- ResearchGate. (n.d.). Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one.
- PubMed Central. (n.d.). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells.
- Semantic Scholar. (n.d.).
-
MDPI. (2024, May 20). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Retrieved from [Link]
- MDPI. (n.d.).
- MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Chemistry.
- PubMed. (n.d.).
-
Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
-
Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
- PubMed. (2024, January 5).
- Journal of Population Therapeutics and Clinical Pharmacology. (2024, March 15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. broadpharm.com [broadpharm.com]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. mediresonline.org [mediresonline.org]
A Comparative Crystallographic Guide to 6-Bromo-3,3-dimethylindolin-2-one Derivatives: Unveiling Structural Nuances for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 6-Bromo-3,3-dimethylindolin-2-one stands out as a key intermediate in the synthesis of various biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within this molecule and its derivatives is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth comparative analysis of the X-ray crystallographic data of a representative this compound derivative, placing it in context with alternative analytical techniques. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers engaged in the structural characterization of this important class of molecules.
The Decisive Role of X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the atomic arrangement in a crystalline solid.[1][2] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions that dictate the crystal packing. This level of detail is crucial for understanding structure-activity relationships (SAR) and for guiding the design of new molecules with improved properties.
Case Study: Crystal Structure of a Substituted Bromo-Indolinone Derivative
Crystallographic Data Summary:
| Parameter | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one[3] |
| Chemical Formula | C₁₉H₁₈Br₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0497 (6) |
| b (Å) | 17.8324 (10) |
| c (Å) | 19.6052 (11) |
| α (°) | 90 |
| β (°) | 100.372 (1) |
| γ (°) | 90 |
| Volume (ų) | 4143.8 (4) |
| Z | 8 |
Data obtained from a study on a related bromo-substituted heterocyclic compound.[3]
The crystal structure of this derivative is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯Br interactions.[3] Furthermore, C—H⋯π interactions contribute to the formation of a three-dimensional network.[3] This detailed structural information is invaluable for understanding how modifications to the core structure might influence crystal packing and, consequently, physical properties such as solubility and melting point.
Experimental Workflow: From Powder to Crystal Structure
The journey from a synthesized compound to a refined crystal structure involves a series of meticulous steps. The following workflow provides a validated protocol for the X-ray crystallographic analysis of small organic molecules like this compound derivatives.
Figure 1. A generalized experimental workflow for the single-crystal X-ray diffraction analysis of organic compounds.
Step-by-Step Crystallization Protocol:
The critical step in any crystallographic analysis is obtaining high-quality single crystals. For indolin-2-one derivatives, a systematic approach to crystallization is recommended.
-
Material Purity: Start with highly pure material (>98%). Impurities can significantly hinder crystallization.
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A good starting point is to find a solvent in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: This is often the most successful technique.
-
Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well.
-
-
-
Crystal Mounting: Once suitable crystals have formed, carefully mount them on a cryoloop for data collection at low temperature to minimize thermal motion and potential radiation damage.
A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. Each method offers unique insights, and their combined application provides a holistic understanding of the compound.
Figure 2. A diagram illustrating the complementary nature of various analytical techniques for the characterization of organic molecules.
Performance Comparison of Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic structure, bond lengths/angles, intermolecular interactions. | Unambiguous structural determination.[1] | Requires single crystals of sufficient size and quality. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei in solution. | Non-destructive, provides detailed structural information in solution.[4] | Can be less sensitive than MS, complex spectra for large molecules.[2] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide direct 3D structural information.[2] |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| Computational Chemistry | Predicted geometry, electronic properties, spectroscopic data. | Complements experimental data, provides insights into reactivity. | Accuracy depends on the level of theory and basis set used. |
Causality in Technique Selection:
The choice of analytical techniques is driven by the specific questions being asked.
-
For definitive structural proof and to understand solid-state packing: X-ray crystallography is indispensable.
-
To confirm the structure in solution and study dynamic processes: NMR spectroscopy is the primary tool.
-
For rapid confirmation of molecular weight and purity: Mass spectrometry is the method of choice.
-
To quickly identify the presence of key functional groups: IR spectroscopy is highly effective.
-
To rationalize experimental findings and predict properties: Computational chemistry provides a powerful theoretical framework.
Conclusion
The structural characterization of this compound derivatives is a multifaceted endeavor that relies on the synergistic application of various analytical techniques. While X-ray crystallography offers unparalleled detail into the solid-state structure, a comprehensive understanding is only achieved when this information is integrated with data from NMR, mass spectrometry, and other spectroscopic methods. This guide has provided a framework for approaching the crystallographic analysis of this important class of compounds, from experimental design to data interpretation, thereby empowering researchers to make more informed decisions in the pursuit of novel therapeutics.
References
-
IUCr Journals. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1642801-51-1 | 6-Bromo-3,3-dimethyl-1-(oxetan-3-yl)indolin-2-one. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis and Antitumor Evaluation of 3-Substituted Indolin-2-ones. Retrieved from [Link]
-
ResearchGate. (2002). Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2014). Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. Retrieved from [Link]
- Xtal_chem_group. (n.d.). Single crystal X-ray diffraction.
-
ResearchGate. (2018). Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from [Link]
-
MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Retrieved from [Link]
Sources
- 1. sites.unimi.it [sites.unimi.it]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Shifting Gears in Drug Discovery: A Comparative Guide to Alternatives for 6-Bromo-3,3-dimethylindolin-2-one
For the modern medicinal chemist, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. The ubiquitous 6-bromo-3,3-dimethylindolin-2-one has long served as a reliable scaffold, particularly in the development of kinase inhibitors and anticancer agents. However, the relentless pursuit of enhanced potency, improved selectivity, and favorable pharmacokinetic profiles necessitates a forward-thinking approach to scaffold design. This guide provides an in-depth comparison of a leading alternative to the traditional this compound: the spirooxindole scaffold, with a particular focus on 6'-Bromo-1'H-spiro[cyclopropane-1,3'-indole]-2'-one.
This technical guide, designed for researchers, scientists, and drug development professionals, will navigate the rationale behind exploring alternatives, provide a head-to-head comparison of performance supported by experimental data, and offer detailed synthetic protocols.
The Incumbent: Understanding this compound
The this compound belongs to the oxindole family, a privileged scaffold in medicinal chemistry. The bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The gem-dimethyl group at the 3-position can provide steric bulk, influencing the orientation of substituents and potentially enhancing binding affinity to target proteins. This scaffold has been instrumental in the design of inhibitors for various kinases, including p38 MAP kinase, and has shown utility in the development of anticancer agents.
The Challenger: Spirooxindoles - A Leap in Structural Complexity and Biological Activity
The concept of "scaffold hopping," or the isosteric replacement of a core molecular structure, has emerged as a powerful strategy to overcome the limitations of existing scaffolds and to unlock novel intellectual property. One of the most successful applications of this strategy for the oxindole core is the introduction of a spirocyclic system at the 3-position, leading to the formation of spirooxindoles.
The spirocyclic nature of these compounds introduces a three-dimensional architecture that can lead to:
-
Enhanced Target Engagement: The rigid, defined geometry of the spirocycle can orient pharmacophoric groups in a more favorable conformation for binding to the target protein, potentially leading to increased potency.
-
Improved Physicochemical Properties: Spiro-fusion can modulate key drug-like properties such as solubility and metabolic stability.
-
Novelty and Patentability: The unique structural features of spirooxindoles offer a clear path to novel chemical matter with strong intellectual property protection.
A prime example of a promising spirooxindole alternative is 6'-Bromo-1'H-spiro[cyclopropane-1,3'-indole]-2'-one . This molecule retains the crucial 6-bromo substituent for SAR exploration while replacing the gem-dimethyl group with a spiro-fused cyclopropane ring.
Head-to-Head Comparison: Anticancer Activity
A study by Kamal et al. (2015) investigated the anticancer activity of a library of spiro[cyclopropane-1,3'-indolin]-2'-ones, including a 6'-bromo substituted derivative, against several human cancer cell lines[1]. Another study by Abdel-Ghaffar et al. (2016) evaluated a series of 5-bromo-3-(substituted)-indolin-2-one derivatives[2]. While not the exact 6-bromo-3,3-dimethyl analog, the data for 5-bromo derivatives provides a valuable benchmark for the cytotoxicity of the simpler oxindole scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6'-Bromo-spiro[cyclopropane-1,3'-indolin]-2'-one derivative | DU-145 (Prostate) | <20 | [1] |
| Hela (Cervical) | <20 | [1] | |
| A-549 (Lung) | <20 | [1] | |
| MCF-7 (Breast) | <20 | [1] | |
| 5-Bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one | A-549 (Lung) | 4.37 (average) | [2] |
| HT-29 (Colon) | 4.37 (average) | [2] | |
| ZR-75 (Breast) | 4.37 (average) | [2] |
Analysis of Performance:
The data, while not a direct side-by-side comparison, suggests that the spirooxindole scaffold holds significant promise. The 6'-bromo-spiro[cyclopropane-1,3'-indolin]-2'-one derivatives consistently demonstrate potent anticancer activity across a range of cancer cell lines, with IC50 values in the low micromolar range[1]. The 5-bromo-indolin-2-one derivatives also show notable activity, indicating the general effectiveness of the bromo-oxindole core[2].
The key takeaway is that the spiro-fusion does not diminish, and likely enhances, the cytotoxic potential of the bromo-oxindole scaffold. The increased structural rigidity and three-dimensionality of the spiro-cyclopropane moiety may contribute to more effective interactions with biological targets, leading to the observed potent anticancer effects.
Experimental Protocols
To facilitate the exploration of these promising alternative building blocks, detailed synthetic protocols are provided below.
Synthesis of this compound
The synthesis of the parent compound, this compound, typically involves the bromination of 3,3-dimethylindolin-2-one.
Step-by-Step Methodology:
-
Dissolve 3,3-dimethylindolin-2-one in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid , wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic scheme for this compound.
Synthesis of 6'-Bromo-1'H-spiro[cyclopropane-1,3'-indole]-2'-one
The synthesis of the spiro-cyclopropane analog can be achieved through a multi-step sequence, often starting from a substituted isatin. A common method involves a diastereoselective cyclopropanation reaction.
Step-by-Step Methodology (based on Kamal et al., 2015): [1]
-
Synthesis of 3-Methyleneindolin-2-one: React 6-bromo-isatin with a suitable Wittig reagent (e.g., methyltriphenylphosphonium bromide) in the presence of a base to form the corresponding 3-methyleneindolin-2-one.
-
Cyclopropanation: Treat the 3-methyleneindolin-2-one with a diazo compound (e.g., ethyl diazoacetate) in the presence of a suitable catalyst (e.g., a rhodium or copper catalyst) to afford the spiro-cyclopropane derivative.
-
Hydrolysis and Decarboxylation: If an ester group is present on the cyclopropane ring, it can be hydrolyzed and subsequently decarboxylated to yield the desired 6'-Bromo-1'H-spiro[cyclopropane-1,3'-indole]-2'-one.
Sources
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 6-Bromo-3,3-dimethylindolin-2-one in parallel synthesis
An In-Depth Guide to Benchmarking 6-Bromo-3,3-dimethylindolin-2-one for High-Throughput Parallel Synthesis
Introduction: The Imperative for Speed and Diversity in Modern Drug Discovery
The modern drug discovery landscape is characterized by an insatiable demand for novel chemical entities that can be rapidly synthesized and screened for biological activity.[1][2] Parallel synthesis has emerged as a cornerstone strategy, enabling chemists to generate large, organized libraries of distinct compounds simultaneously, rather than in a traditional, sequential fashion.[3] This approach dramatically accelerates the hit-to-lead and lead optimization phases by allowing for a more thorough and efficient exploration of the chemical space around a core molecular structure.[2]
The success of any parallel synthesis campaign hinges on the selection of a suitable starting scaffold. A well-chosen scaffold, often termed a "privileged scaffold," is a molecular framework that can be readily functionalized at multiple points to generate a diverse array of analogues with the potential to interact with various biological targets.[4] The 2-oxindole core is one such privileged structure, and its derivative, this compound, presents a compelling starting point for library synthesis due to its unique combination of features. This guide provides a comprehensive performance benchmark of this scaffold, comparing it with viable alternatives and offering detailed experimental protocols to guide its application in parallel synthesis workflows.
Understanding the Scaffold: Properties of this compound
This compound is a heterocyclic compound built upon the 2-oxindole core. Its utility in parallel synthesis is derived from several key structural features:
-
A Versatile Bromine Handle: The bromine atom at the 6-position is the primary point of diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups.
-
A Modifiable Lactam Nitrogen: The nitrogen atom of the oxindole ring can be alkylated or arylated, providing a second vector for diversification.
-
The Gem-Dimethyl Group: The two methyl groups at the 3-position provide steric bulk, which can influence the conformation of the final compounds and prevent epimerization at this stereocenter if it were prochiral. This structural rigidity can be advantageous for designing molecules with specific binding geometries.
-
Favorable Physicochemical Properties: The core structure generally imparts drug-like properties to its derivatives, making it an attractive starting point for medicinal chemistry programs.[5][6]
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 158326-84-2[7] |
| Molecular Formula | C₁₀H₁₀BrNO[5][8] |
| Molecular Weight | 240.1 g/mol [5][8] |
| Boiling Point | 333.3±42.0 °C (Predicted)[5][9] |
| Density | 1.449±0.06 g/cm³ (Predicted)[5][9] |
Performance Benchmarking: this compound vs. Alternative Scaffolds
To objectively evaluate the performance of this compound, it is essential to compare it against other common scaffolds used in parallel synthesis. For this analysis, we will consider 6-Bromoindazole and 2H-Benzopyran derivatives as representative alternatives.
Key Performance Metrics for Parallel Synthesis:
-
Reaction Scope & Diversity: The range of successful chemical transformations and the variety of building blocks that can be incorporated.
-
Yield & Purity: The average yield and purity of the library members without the need for extensive purification.
-
Reaction Robustness: The tolerance of the reactions to different functional groups and the consistency of results across a 24- or 96-well plate format.
-
Synthetic Accessibility: The ease and cost-effectiveness of preparing the initial scaffold and its derivatives.
Comparative Analysis of Scaffolds:
| Performance Metric | This compound | 6-Bromoindazole | 2H-Benzopyran Derivatives |
| Primary Diversification | Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, etc.) at the 6-position; N-alkylation/arylation. | N-alkylation at N1 or N2 positions; Cross-coupling at the 6-position.[10] | Multi-component reactions; Cycloadditions; Etherification of phenolic hydroxyls.[4] |
| Reaction Scope | Very broad. Tolerates a wide range of coupling partners. | Broad, but regioselectivity of N-alkylation can be a challenge.[10] | Good, but can be sensitive to strongly acidic or basic conditions. |
| Average Yield | Good to excellent (70-95% for many cross-coupling reactions). | Moderate to good (50-85%). N-alkylation can produce mixtures. | Good (65-90%), especially in solid-phase synthesis.[4] |
| Average Purity | High. Cross-coupling reactions are often clean. | Moderate. May require chromatography to separate isomers. | High, particularly when using solid-phase synthesis with resin-bound intermediates. |
| Robustness | High. The oxindole core is stable under most cross-coupling conditions. | Moderate. The indazole ring can be sensitive to certain reagents. | Moderate. Ring opening can occur under harsh conditions. |
| Accessibility | Commercially available and straightforward to synthesize. | Commercially available. Synthesis can be multi-step.[10] | Accessible through various synthetic routes, often from simple phenols. |
Expert Insights:
This compound stands out for the reliability and predictability of its functionalization via palladium catalysis. While 6-bromoindazole also offers a bromine handle, the presence of two nitrogen atoms can lead to challenges in regioselective alkylation, often resulting in mixtures that complicate purification in a parallel synthesis format.[10] 2H-Benzopyrans are excellent scaffolds, particularly for solid-phase synthesis, but their core reactions may not be as universally applicable as the cross-coupling strategies employed for the bromo-oxindole.[4] The choice of scaffold ultimately depends on the desired chemical space, but for accessing a wide range of aryl and heteroaryl derivatives, the bromo-oxindole is a superior choice in terms of robustness and purity of the final products.
Experimental Protocol: Parallel Suzuki-Miyaura Coupling
This section details a robust, step-by-step protocol for the parallel synthesis of a 96-compound library via a Suzuki-Miyaura cross-coupling reaction using this compound.
Objective: To synthesize a library of 6-aryl-3,3-dimethylindolin-2-ones in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of 96 boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
96-well reaction block with magnetic stirring bars
-
Automated liquid handler (optional, but recommended for efficiency)
Workflow Diagram:
Caption: Parallel Suzuki-Miyaura coupling workflow.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in 1,4-dioxane.
-
Prepare 0.22 M stock solutions of each of the 96 unique boronic acids in 1,4-dioxane in a separate 96-well plate.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
Prepare a 0.01 M solution of Pd(PPh₃)₄ in 1,4-dioxane. Causality: Using stock solutions allows for accurate and rapid dispensing, which is critical for consistency across the library. The slight excess of boronic acid (1.1 equivalents) ensures complete consumption of the starting scaffold.
-
-
Reagent Dispensing:
-
Into each well of a 96-well reaction block, dispense 250 µL of the this compound stock solution (0.05 mmol).
-
Dispense 250 µL of the corresponding boronic acid stock solution into each well (0.055 mmol).
-
Add 100 µL of the 2 M K₂CO₃ solution to each well.
-
Finally, add 50 µL of the Pd(PPh₃)₄ stock solution to each well (5 mol %). Causality: The order of addition is important. The catalyst is added last to prevent premature decomposition or side reactions before the plate is sealed and heated.
-
-
Reaction:
-
Seal the 96-well reaction block securely with a cap mat.
-
Place the block on a heating/stirring plate and heat to 90 °C with vigorous stirring for 16 hours. Causality: Sealing the plate prevents solvent evaporation at elevated temperatures. The temperature and time are optimized for a broad range of boronic acids to ensure high conversion rates.
-
-
Workup and Isolation:
-
Allow the reaction block to cool to room temperature.
-
Add 500 µL of water and 500 µL of ethyl acetate to each well.
-
Seal the plate and shake vigorously for 5 minutes to perform a liquid-liquid extraction.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the upper organic layer and transfer it to a new 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator. Causality: This parallel workup procedure is designed for speed and efficiency. It removes the inorganic base and palladium salts, providing the crude product in a format ready for analysis.
-
-
Analysis:
-
Re-dissolve the crude product in each well in a suitable solvent (e.g., DMSO or methanol).
-
Analyze each well by LC-MS to determine the purity and confirm the identity of the desired product. Trustworthiness: This final analytical step is a self-validating system. It confirms the success of each individual reaction and provides crucial data on the overall performance of the protocol.
-
Conclusion
This compound is a robust and versatile scaffold for parallel synthesis, particularly well-suited for generating diverse libraries through palladium-catalyzed cross-coupling reactions. Its performance, characterized by high yields, excellent purity, and broad reaction scope, often surpasses that of other heterocyclic systems where regioselectivity or stability can be a concern. The provided experimental protocol offers a reliable and efficient method for leveraging this scaffold in high-throughput drug discovery campaigns, enabling the rapid exploration of chemical space and accelerating the identification of novel therapeutic agents.
References
- Furka, Á. (2025). The parallel and combinatorial synthesis and screening in drug discovery. Aapptec Peptides.
-
Yadav, G. D., & Kadam, S. A. (2019). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 24(15), 2786. [Link]
-
Prasanth, M. L., Archana, M., & Vignesh, C. (2024). A REVIEW ON COMBINATORIAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
-
Appr-tech. (n.d.). This compound. [Link]
-
PubMed. (2004). Solution-phase parallel synthesis of 3,5,6-substituted indolin-2-ones. [Link]
- Kumar, A., et al. (2024). A REVIEW ON COMBINATORIAL CHEMISTRY. IJPSR, 15(9): 2629-2634.
-
MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. [Link]
-
MDPI. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]
-
Appr-tech. (n.d.). This compound. [Link]
-
PubMed Central (PMC). (2014). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. [Link]
-
ResearchGate. (2019). Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. [Link]
-
Frontiers. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
-
PubMed. (2004). Solution-phase parallel synthesis of 3,5,6-substituted indolin-2-ones. [Link]
-
PubMed Central (PMC). (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]
-
MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. [Link]
-
MDPI. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]
-
PubMed Central (PMC). (2018). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor. [Link]
-
PubMed Central (PMC). (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Synthesis of 6′-Arylidene-1-aryl-3-aryl-spiro[pyrrolizidine-2,2′-cyclohexanone] by Cycloaddition of Azomethine Ylides to Dibenzylidene Cyclohexanone. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 158326-84-2 [amp.chemicalbook.com]
- 6. Solution-phase parallel synthesis of 3,5,6-substituted indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 158326-84-2 [chemicalbook.com]
- 8. appretech.com [appretech.com]
- 9. This compound CAS#: 158326-84-2 [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Bromo-3,3-dimethylindolin-2-one
This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 6-Bromo-3,3-dimethylindolin-2-one (CAS No. 158326-84-2). As a brominated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Profile and Foundational Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is a solid crystalline powder that presents several health risks upon exposure.[1] The primary risks are associated with direct contact and inhalation of dust particles.
Causality of Risk: The compound's classification as an irritant and a potential sensitizer means that exposure can lead to immediate inflammatory responses and, in some cases, allergic reactions upon repeated contact.[1][2] Its acute oral toxicity indicates that ingestion can cause significant harm.[3] Therefore, all handling and disposal procedures are designed to minimize direct contact and aerosolization.
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][4][5] |
The Core Principle: Halogenated Waste Segregation
The single most important step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste . The presence of the bromine atom places it in this special category.
Why is Segregation Critical?
-
Environmental Impact: Halogenated compounds can persist in the environment and require specialized disposal methods. Improper disposal can lead to the contamination of soil and water.
-
Disposal Technology: The standard disposal method for halogenated waste is high-temperature incineration with advanced flue gas scrubbing systems.[6] This is necessary to prevent the formation of highly toxic and persistent byproducts like dioxins and furans.
-
Regulatory Compliance & Cost: Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal process.[7][8] This significantly increases disposal costs and can lead to regulatory violations. Federal regulations under the Environmental Protection Agency (EPA) mandate strict management of hazardous wastes from generation to disposal.[9][10]
Caption: Waste segregation decision for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final disposal. It is grounded in the requirements of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards for handling hazardous materials in a laboratory setting.[9][11][12]
Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the following:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[6][3]
-
Body Protection: A lab coat.
Step 3.2: Waste Characterization and Container Selection
-
Identify as Hazardous: Due to its GHS classifications, this compound waste must be managed as hazardous waste.[13][14]
-
Select a Compatible Container:
-
For solid waste: Use a wide-mouth, sealable container made of a compatible material like polyethylene or polypropylene.[1]
-
For solutions: Use a sealable, leak-proof container designed for liquid chemical waste. Ensure the container material is compatible with the solvent used.
-
The container must be in good condition and have a secure, threaded cap.[7][15]
-
Step 3.3: Labeling the Waste Container
Proper labeling is a critical compliance point. The label must be affixed to the container before the first drop of waste is added.[15]
-
Write the words "HAZARDOUS WASTE" .[7]
-
List all chemical constituents by their full names (no formulas or abbreviations).[15] Clearly write "this compound" . If in solution, list the solvent as well.
-
Indicate the hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[7]
-
Record the accumulation start date (the date the first waste was added).
Step 3.4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the waste container at or near the point of generation in a designated SAA.[7]
-
Keep the container closed at all times except when actively adding waste.[7][8][15] This prevents the release of vapors and protects against spills.
-
Store the container in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[15][16]
-
Utilize secondary containment, such as a chemical-resistant tray, that can hold the entire volume of the container in case of a leak.[16]
Step 3.5: Arranging for Final Disposal
-
When the container is ¾ full or has reached the institutional time limit for accumulation (typically 3 months), arrange for pickup.[7][16]
-
Contact your institution's Environmental Health and Safety (EHS/EHRS) department or the designated hazardous waste management group.[8]
-
NEVER dispose of this chemical down the drain or in the regular trash.[6][3] The final disposal must be carried out by a licensed and approved treatment, storage, and disposal facility (TSDF).[6][9]
Caption: End-to-end workflow for chemical waste disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key. All personnel must be familiar with these procedures and the location of safety equipment.
Minor Spill (Solid Compound)
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.
-
Contain & Clean:
Major Spill or Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][3]
-
In the event of a large spill: Evacuate the immediate area and contact your institution's emergency response team or EHS department.[14][15]
References
- EPA Hazardous Waste Management. (2024).
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
- Halogenated Solvents in Laboratories. (2021).
- Hazardous Waste Disposal in the Workplace: EPA Regul
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- Hazardous Waste. U.S. Environmental Protection Agency.
- Chemical Safety Data Sheet MSDS / SDS - 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE. (2025). ChemicalBook.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. U.S.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group.
- Organic solvent waste. (2025). Kemicentrum, Lund University.
- Hazardous Waste Disposal Guidelines. Purdue University Radiological & Environmental Management.
- Safety Data Sheet for 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE. (2024). Fluorochem Ltd.
- Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
- Safety Information for 6-BROMO-3-METHYLINDOLIN-2-ONE. Fluorochem.
- SAFETY DATA SHEET for 6-Bromo-2-picoline. (2025). Fisher Scientific.
- 6-Bromo-2-oxindole Safety D
- SAFETY DATA SHEET for 2-Bromo-6-(bromomethyl)pyridine. (2023). Sigma-Aldrich.
- This compound | 158326-84-2. (2023). ChemicalBook.
- SAFETY DATA SHEET for 6-Bromoindole. (2025). Fisher Scientific.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 6-BROMO-3-METHYLINDOLIN-2-ONE [chemdict.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. pfw.edu [pfw.edu]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. epa.gov [epa.gov]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Safeguarding Your Research: A Practical Guide to Handling 6-Bromo-3,3-dimethylindolin-2-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling of 6-Bromo-3,3-dimethylindolin-2-one, ensuring the integrity of your research and the protection of your team. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
This compound is a halogenated indolinone derivative. While comprehensive toxicological data for this specific compound is not extensively published, the available safety information for structurally similar compounds indicates a clear hazard profile that must be respected. The primary hazards are associated with its potential toxicity if ingested and its irritant properties upon contact with skin and eyes.
Based on data from analogous compounds, this compound is classified with the following hazards:
-
H302: Harmful if swallowed [1]
-
H317: May cause an allergic skin reaction [1]
-
H335: May cause respiratory irritation [1]
Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and meticulous operational protocols.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in situations with a higher risk of splashing. |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat is mandatory for all procedures. For larger quantities or tasks with a significant splash risk, chemical-resistant coveralls are recommended. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for general handling. For prolonged or immersive contact, consider thicker, more resistant materials like butyl rubber. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact. |
| Respiratory | N95 or Higher Particulate Respirator | A respirator is essential when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of generating dust. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is paramount to minimizing exposure and ensuring reproducible, safe experimental outcomes. The following protocol outlines the key stages for handling this compound, from initial preparation to final disposal.
Pre-Handling Checklist:
-
Information is Power: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Designated Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage or contamination before donning.
-
Prepare for Spills: Ensure that a chemical spill kit appropriate for solid reagents is readily accessible.
Weighing and Transfer Protocol:
The following workflow is designed to minimize the generation of airborne particulates and prevent cross-contamination.
Workflow for weighing and transferring solid this compound.
Post-Handling Decontamination and Waste Disposal:
Proper decontamination and waste disposal are critical to preventing inadvertent exposure and environmental contamination.
-
Surface Decontamination: Upon completion of work, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent, followed by a general laboratory cleaner.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.
-
Waste Segregation and Disposal: All solid waste contaminated with this compound (e.g., weigh boats, contaminated wipes, gloves) must be disposed of in a clearly labeled, sealed hazardous waste container.[2] Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[2] All waste must be handled in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, a rapid and informed response is crucial.
Spill Response Workflow:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
